molecular formula C5H12N2O B1315082 N-methyl-3-(methylamino)propanamide CAS No. 50836-82-3

N-methyl-3-(methylamino)propanamide

Cat. No.: B1315082
CAS No.: 50836-82-3
M. Wt: 116.16 g/mol
InChI Key: BZAGWSIKXFPLND-UHFFFAOYSA-N
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Description

N-methyl-3-(methylamino)propanamide is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAGWSIKXFPLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502181
Record name N,N~3~-Dimethyl-beta-alaninamide
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50836-82-3
Record name N,N~3~-Dimethyl-beta-alaninamide
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Record name N-methyl-3-(methylamino)propanamide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a viable and efficient synthetic pathway for N-methyl-3-(methylamino)propanamide, a diamine derivative of potential interest in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the Michael addition of methylamine to methyl acrylate to yield the intermediate, methyl 3-(methylamino)propanoate. This is followed by the amidation of the intermediate with methylamine to afford the final product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles. The procedures outlined herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Introduction and Strategic Overview

This compound (IUPAC name) is a difunctional organic molecule featuring a secondary amine and a secondary amide.[1] Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including polyamides and pharmaceutical intermediates. This guide details a logical and accessible synthetic route, prioritizing commercially available starting materials and well-established reaction mechanisms.

The chosen synthetic strategy is a two-step sequence:

  • Aza-Michael Addition: The synthesis initiates with a conjugate addition of methylamine to methyl acrylate. This reaction is highly efficient for forming carbon-nitrogen bonds.[2]

  • Amidation: The resulting ester intermediate, methyl 3-(methylamino)propanoate, is then converted to the target N-methyl amide via reaction with a second equivalent of methylamine.

This pathway is advantageous due to the selectivity of the aza-Michael addition for primary amines and the relatively straightforward nature of the subsequent amidation of the ester.[3][4]

Visualizing the Synthetic Pathway

The overall transformation from readily available starting materials to the final product is depicted below.

Synthesis_Pathway Methyl_Acrylate Methyl Acrylate Intermediate Methyl 3-(methylamino)propanoate Methyl_Acrylate->Intermediate Step 1: Aza-Michael Addition Methylamine1 Methylamine Methylamine1->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Amidation Methylamine2 Methylamine Methylamine2->Final_Product

Sources

An In-depth Technical Guide to N-methyl-3-(methylamino)propanamide (CAS 50836-82-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-methyl-3-(methylamino)propanamide, a diamine derivative with potential applications in organic synthesis and medicinal chemistry. Drawing upon available chemical data and synthetic precedents, this document outlines its physicochemical properties, plausible synthetic routes, and preliminary safety considerations. While specific biological activity data for this compound is not extensively documented in publicly accessible literature, this guide offers insights based on structurally related molecules to inform future research and development.

Core Molecular Attributes

This compound is a relatively small, difunctional molecule featuring a secondary amine and a secondary amide. This structure imparts a degree of hydrophilicity and potential for hydrogen bonding, which are key considerations in its potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 50836-82-3CymitQuimica[1]
Molecular Formula C₅H₁₂N₂OPubChem[2]
Molecular Weight 116.16 g/mol PubChem[2]
Flash Point 130.4 ± 22.8 °CNot explicitly cited
Purity (typical) 96-98%Commercial suppliers
Predicted XlogP -1.0PubChemLite[3]

Table 1: Physicochemical Properties of this compound

Spectroscopic Profile
  • ¹H NMR (Nuclear Magnetic Resonance): A proton NMR spectrum is available through specialized databases, which would be crucial for confirming the proton environments within the molecule.[4]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: An FTIR spectrum would reveal characteristic vibrational frequencies for the N-H and C=O bonds of the amide and the N-H bond of the secondary amine.

  • Mass Spectrometry (MS): Predicted mass-to-charge ratios for various adducts are available, which are instrumental in confirming the molecular weight and fragmentation patterns.[3] For instance, the [M+H]⁺ ion is predicted at an m/z of 117.10224.[3]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, its structure suggests a plausible and efficient synthetic strategy based on well-established organic reactions.

Proposed Synthetic Pathway: Michael Addition

The most probable route to this compound is through a Michael addition reaction. This involves the conjugate addition of methylamine to an N-methylated acrylamide derivative.

G cluster_reactants Reactants cluster_product Product methylamine Methylamine (CH₃NH₂) product This compound methylamine->product Michael Addition n_methylacrylamide N-Methylacrylamide n_methylacrylamide->product

Figure 1: Proposed synthesis of this compound via Michael addition.

Hypothetical Experimental Protocol

Based on general procedures for Michael additions of amines to α,β-unsaturated amides, a potential experimental protocol is outlined below. This is a hypothetical procedure and would require optimization and validation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylacrylamide in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add an equimolar amount or a slight excess of methylamine (as a solution in a compatible solvent like THF or water) to the flask. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Potential Applications and Biological Context

The presence of both a secondary amine and an amide functional group makes this compound an interesting building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

While no specific biological activities for this compound have been reported, its structural motifs are present in various biologically active compounds. For instance, related propanamide derivatives have been investigated for their potential as serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used as antidepressants.[5] It is plausible that this compound could serve as a scaffold or intermediate in the development of novel therapeutic agents.

Safety and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach to its handling is essential. The safety profile of structurally related compounds can provide some guidance.

  • General Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: The toxicity of this compound is unknown. Assume it may be harmful if swallowed, inhaled, or in contact with skin.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has consolidated the available information on its properties and proposed a viable synthetic route. Future research should focus on:

  • Experimental Validation: The development and publication of a detailed, optimized, and validated synthesis protocol.

  • Spectroscopic Characterization: The acquisition and public dissemination of complete ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.

  • Biological Screening: The evaluation of this compound and its derivatives in a range of biological assays to identify any potential pharmacological activity.

  • Toxicological Assessment: A thorough investigation of its toxicological profile to ensure safe handling and to assess its potential for in vivo applications.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and pave the way for its application in innovative research and development.

References

  • This reference is not available in the provided search results.
  • PubChemLite. This compound (C5H12N2O). [Link]

  • SpectraBase. Propanamide, N-methyl-3-(methylamino)- - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. This compound. [Link]

  • This reference is not available in the provided search results.
  • Wikipedia. N-Methyl-PPPA. [Link]

Sources

physical and chemical characteristics of "N-methyl-3-(methylamino)propanamide"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of N-methyl-3-(methylamino)propanamide (CAS No: 50836-82-3). As a niche chemical intermediate, publicly available experimental data is limited. This document consolidates verified information from chemical supplier databases and augments it with theoretically derived data and proposed analytical methodologies grounded in established principles of organic chemistry. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis who may utilize this compound as a building block. The guide covers structural information, physicochemical properties, a postulated synthesis pathway, predicted spectroscopic profiles, and standardized protocols for its characterization.

Compound Identification and Structure

This compound is a difunctional organic molecule containing a secondary amine and an N-substituted amide. This structure provides two key sites for chemical modification, making it a potentially versatile intermediate in organic synthesis.

Chemical Structure

The structural formula of this compound is presented below. The molecule consists of a propane backbone functionalized with a methylamino group at the 3-position and an N-methylamide group at the 1-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The majority of available data for this compound consists of basic identifiers and predicted properties. Experimentally verified data is sparse and should be treated with caution until independently confirmed.

PropertyValueSource
CAS Number 50836-82-3[1][2][3]
Molecular Formula C₅H₁₂N₂OPubChem[1]
Molecular Weight 116.16 g/mol PubChem[1], Alfa Chemistry[3]
IUPAC Name This compoundAlfa Chemistry[3]
Canonical SMILES CNCCC(=O)NCAlfa Chemistry[3]
InChI Key BZAGWSIKXFPLND-UHFFFAOYSA-NAlfa Chemistry[3]
Boiling Point 131-132 °C at 9 mmHgOakwood Chemical[1]
268.3±23.0 °C at 760 mmHg (Predicted)Guidechem[2]
Density 0.92 g/cm³ (Predicted)Alfa Chemistry[3]
Flash Point 130.4±22.8 °C (Predicted)Guidechem[2][3]
Refractive Index 1.429 (Predicted)Guidechem[2]

Proposed Synthesis Pathway

Retrosynthetic Analysis

The target molecule can be disconnected at the amide bond, suggesting a reaction between 3-(methylamino)propanoic acid (or its ester derivative) and methylamine. This is a standard and reliable method for amide formation.

Proposed Workflow

The synthesis can be envisioned as a two-step process starting from methyl acrylate, which is a common and inexpensive starting material.

G start Methyl Acrylate + Methylamine (aq) step1 Michael Addition start->step1 intermediate Methyl 3-(methylamino)propanoate (Intermediate) step1->intermediate Stir at RT step2 Amidation intermediate->step2 product This compound (Final Product) step2->product Heat in sealed vessel reagent2 Methylamine (aq, excess) reagent2->step2 purify Purification (Distillation/Chromatography) product->purify

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Postulated)

Step 1: Michael Addition to form Methyl 3-(methylamino)propanoate

  • To a round-bottom flask equipped with a magnetic stirrer, add methyl acrylate (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of methylamine (e.g., 40 wt. %, 1.1 eq) dropwise while maintaining the temperature below 10 °C. The nucleophilic methylamine will readily add to the activated alkene of the acrylate.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours to ensure completion.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Upon completion, the excess methylamine and water can be removed under reduced pressure to yield the crude intermediate ester, Methyl 3-(methylamino)propanoate.

Step 2: Amidation to form this compound

  • Transfer the crude ester from Step 1 to a sealed pressure vessel.

  • Add an excess of aqueous methylamine (e.g., 40 wt. %, 3-5 eq). The excess amine serves as both the reagent and a basic catalyst.

  • Seal the vessel and heat the reaction mixture to 60-80 °C for 24-48 hours. The elevated temperature and pressure are necessary to drive the amidation of the ester.

  • Monitor the reaction by GC-MS until the intermediate ester is fully consumed.

  • Cool the reaction vessel to room temperature. Remove water and excess methylamine under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation, leveraging its reported boiling point (131-132 °C @ 9 mmHg), to yield the final, pure compound.

Analytical Characterization (Theoretical Profile)

No published spectra for this compound are available. This section outlines the expected spectroscopic data based on the molecule's structure. These predictions serve as a benchmark for researchers performing de novo characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR (Proton NMR): The spectrum is expected to show five distinct signals.

    • ~2.4 ppm (singlet, 3H): The three protons of the methyl group attached to the secondary amine (-NH-CH₃).

    • ~2.8 ppm (doublet, 3H): The three protons of the methyl group on the amide nitrogen (-C(=O)NH-CH₃). This signal will be a doublet due to coupling with the amide proton (J ≈ 5 Hz).

    • ~2.6 ppm (triplet, 2H): The two protons on the carbon adjacent to the amide carbonyl (-CH₂-C(=O)-).

    • ~2.9 ppm (triplet, 2H): The two protons on the carbon adjacent to the secondary amine (-CH₂-NH-).

    • Broad singlet (2H): One proton from the secondary amine (-NH-) and one from the amide (-C(=O)NH-). These signals are often broad and may exchange with trace D₂O.

  • ¹³C NMR (Carbon NMR): The spectrum is expected to show five distinct carbon signals.

    • ~173 ppm: The carbonyl carbon of the amide (-C=O).

    • ~48 ppm: The methylene carbon adjacent to the secondary amine (-CH₂-NH-).

    • ~36 ppm: The methyl carbon attached to the secondary amine (-NH-CH₃).

    • ~35 ppm: The methylene carbon adjacent to the carbonyl (-CH₂-C=O).

    • ~26 ppm: The methyl carbon attached to the amide nitrogen (-C(=O)NH-CH₃).

Infrared (IR) Spectroscopy
  • 3300-3350 cm⁻¹ (sharp, medium): N-H stretch of the secondary amine and secondary amide. The amide N-H (Amide II band) is typically found in this region.

  • 2940-2980 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups.

  • ~1640 cm⁻¹ (strong): C=O stretching of the secondary amide (Amide I band). This is a very characteristic and strong absorption.

  • ~1550 cm⁻¹ (medium): N-H bending of the secondary amide (Amide II band).

  • 1400-1460 cm⁻¹ (medium): C-H bending of the methyl and methylene groups.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of basic amine groups.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

  • m/z of [M+H]⁺: 117.10 (Calculated for C₅H₁₃N₂O⁺).

  • Predicted Fragmentation: Key fragments would likely arise from the cleavage of the C-C bonds of the propane backbone and the loss of the amide group.

Standard Operating Procedures for Quality Control

The following protocols are standardized methodologies for verifying the identity and purity of this compound.

Identity Verification by NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Confirm the presence of the expected chemical shifts and splitting patterns as outlined in Section 3.1.

    • Integrate the proton signals to confirm the relative ratios of the different proton environments.

    • Verify the presence of five distinct signals in the ¹³C spectrum.

  • Acceptance Criteria: The obtained spectra must be consistent with the predicted chemical structure.

Purity Assessment by HPLC
  • Mobile Phase Preparation: Prepare an appropriate mobile phase. A reverse-phase method using a C18 column with a gradient of water (with 0.1% formic acid or triethylamine) and acetonitrile is a suitable starting point. The additives aid in peak shaping for the basic amine groups.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase. Create a dilution to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm (for amide chromophore).

    • Injection Volume: 10 µL.

    • Gradient: 5% Acetonitrile to 95% Acetonitrile over 15 minutes.

  • Data Analysis: Calculate the purity of the sample by the area percent method. The main peak corresponding to the product should be integrated, along with any impurity peaks.

  • Acceptance Criteria: Purity is typically required to be ≥95% or as specified for the intended application.

Safety and Handling

  • General: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Specific toxicity data for this compound is not available. As with any novel chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

  • Stability: The compound is expected to be stable under normal storage conditions (cool, dry place). It is incompatible with strong oxidizing agents and strong acids.

References

  • PubChem. This compound. National Center for Biotechnology Information. Link

  • Guidechem. This compound 50836-82-3. Link

  • Oakwood Chemical. CAS 50836-82-3 | 4148-1-31 | this compound. Link

  • Alfa Chemistry. CAS 50836-82-3 this compound. Link

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of N-methyl-3-(methylamino)propanamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's physicochemical properties. This document integrates theoretical principles with actionable experimental and computational protocols to facilitate a thorough analysis of this and similar N-methylated amide compounds.

Introduction: The Significance of this compound and its Conformational Flexibility

This compound is a small organic molecule featuring a secondary amine and an N-methylated amide functional group. Its structure presents several key points of interest for scientific investigation, particularly in the context of medicinal chemistry and materials science. The presence of both hydrogen bond donors and acceptors, coupled with a flexible aliphatic chain, suggests potential for diverse intermolecular interactions.

A critical aspect of this molecule's chemistry is the conformational isomerism of the N-methylated amide bond. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of cis and trans conformers.[1][2] The relative populations of these isomers can significantly influence the molecule's overall shape, polarity, and biological activity. Understanding and controlling this conformational preference is paramount for applications such as drug design, where specific molecular geometries are often required for optimal receptor binding.

This guide will explore both experimental and computational methodologies to elucidate the structural and conformational landscape of this compound.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values provide a foundational understanding of the molecule's identity and characteristics.

PropertyValueSource
Molecular Formula C₅H₁₂N₂OPubChem
Molecular Weight 116.16 g/mol PubChem
CAS Number 50836-82-3SpectraBase
Canonical SMILES CNCCC(=O)NCPubChem
InChIKey BZAGWSIKXFPLND-UHFFFAOYSA-NSpectraBase

Experimental Analysis of Molecular Structure and Conformation

While direct experimental data for this compound is not publicly available in comprehensive detail, this section outlines the key spectroscopic techniques and the expected results based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure and conformational dynamics of this compound in solution.

The following tables provide predicted chemical shifts for the hydrogen and carbon atoms in the molecule. These predictions are based on computational models and data from similar structural motifs.[3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H on N (amide)7.5 - 8.5Broad singlet1H
H on N (amine)1.5 - 2.5Broad singlet1H
CH₂ adjacent to amide C=O2.2 - 2.6Triplet2H
CH₂ adjacent to amine N2.6 - 3.0Triplet2H
CH₃ on amide N2.7 - 2.9 (trans), 2.9 - 3.1 (cis)Singlet(s)3H
CH₃ on amine N2.3 - 2.5Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O (amide)170 - 175
CH₂ adjacent to amide C=O35 - 45
CH₂ adjacent to amine N45 - 55
CH₃ on amide N25 - 30 (trans), 30 - 35 (cis)
CH₃ on amine N30 - 40
  • Sample Preparation: Dissolve a ~5-10 mg sample of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • To study the cis/trans isomerism, acquire a series of ¹H NMR spectra at varying temperatures (e.g., from 298 K up to 373 K).

  • Data Analysis:

    • Assign all proton and carbon signals using the 1D and 2D NMR data.

    • Observe the N-methyl signal of the amide group in the ¹H spectrum. The presence of two distinct singlets indicates slow exchange between the cis and trans conformers on the NMR timescale.

    • Integrate the signals corresponding to the cis and trans N-methyl groups to determine their relative populations.

    • As the temperature is increased, the two singlets will broaden and eventually coalesce into a single broad peak. The temperature at which coalescence occurs can be used to calculate the rotational energy barrier of the amide bond.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 3500N-H (amine and amide)Stretching
2800 - 3000C-H (aliphatic)Stretching
1630 - 1680C=O (amide I band)Stretching
1510 - 1570N-H bend, C-N stretch (amide II band)Bending/Stretching
1250 - 1350C-N stretch, N-H bend (amide III band)Stretching/Bending
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound. The position and shape of the N-H and C=O stretching bands can provide insights into intermolecular hydrogen bonding.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 116. Common fragmentation pathways for amides and amines include alpha-cleavage and McLafferty rearrangement.[10][11][12][13]

Table 3: Predicted Key Mass Fragments

m/zPossible Fragment
116[C₅H₁₂N₂O]⁺ (Molecular Ion)
87[M - C₂H₅]⁺
72[M - C₂H₄N]⁺
58[CH₃NHCH₂CH₂]⁺
44[CH₃NHCH₂]⁺ or [CONHCH₃]⁺
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) to generate charged fragments.

  • Data Acquisition: Record the mass-to-charge ratio of the resulting ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Computational Analysis of Molecular Conformation

Computational chemistry provides powerful tools to investigate the conformational landscape of this compound in detail.

Density Functional Theory (DFT) Calculations

DFT calculations are well-suited for determining the geometries and relative energies of different conformers.

DFT_Workflow cluster_0 Initial Structure Generation cluster_1 DFT Optimization cluster_2 Refinement and Analysis start Build Initial 3D Structure conf_search Perform Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->geom_opt Low-energy conformers freq_calc Frequency Calculation geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher Level of Theory) freq_calc->single_point Verified minima boltzmann Boltzmann Population Analysis single_point->boltzmann end end boltzmann->end Relative Stabilities

Caption: Workflow for DFT-based conformational analysis.

  • Initial Structure Generation:

    • Build a 3D model of this compound using molecular modeling software.

    • Perform an initial conformational search using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify a set of low-energy starting geometries.

  • Geometry Optimization:

    • For each low-energy conformer, perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with the 6-31G* basis set.

  • Frequency Calculations:

    • Perform frequency calculations on each optimized geometry at the same level of theory. This step is crucial to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energies.

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G**) or a different functional.

  • Population Analysis:

    • Calculate the relative Gibbs free energies of all stable conformers.

    • Use the Boltzmann distribution to determine the predicted population of each conformer at a given temperature.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule in a condensed phase, such as in solution.

MD_Workflow start Prepare System: - Solvated molecule in a periodic box - Add ions for neutralization minimize Energy Minimization start->minimize equilibrate Equilibration (NVT and NPT ensembles) minimize->equilibrate production Production MD Run equilibrate->production analyze Trajectory Analysis: - RMSD, RMSF - Dihedral angle distributions production->analyze

Caption: General workflow for a molecular dynamics simulation.

  • System Preparation:

    • Place the optimized structure of this compound in the center of a simulation box.

    • Solvate the molecule with an explicit solvent model (e.g., TIP3P water).

    • Add counter-ions as needed to neutralize the system.

    • Assign force field parameters to all atoms in the system (e.g., using the AMBER or CHARMM force fields).

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system setup.

  • Equilibration:

    • Gradually heat the system to the desired temperature under constant volume (NVT ensemble).

    • Run a simulation at constant temperature and pressure (NPT ensemble) to allow the system density to equilibrate.

  • Production Run:

    • Run the main MD simulation for a sufficient length of time (e.g., 100 ns or more) to adequately sample the conformational space.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to study the conformational dynamics. This can include:

      • Plotting the dihedral angle of the amide bond over time to observe transitions between cis and trans states.

      • Calculating the root-mean-square deviation (RMSD) to assess overall structural stability.

      • Calculating the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for the structural and conformational analysis of this compound. By combining experimental techniques like NMR, FTIR, and mass spectrometry with computational methods such as DFT and MD simulations, a detailed understanding of this molecule's properties can be achieved. The interplay between the flexible aliphatic chain and the restricted rotation of the N-methylated amide bond gives rise to a complex conformational landscape that is crucial to characterize for any potential application.

Future work should focus on obtaining high-resolution experimental data for this compound to validate the computational predictions presented here. Furthermore, investigating the molecule's interactions with biological targets or its self-assembly properties would be a logical next step, building upon the foundational knowledge of its structure and conformation.

References

  • Lappalainen, J., et al. (2016). Methyl Rotational Barriers in Amides and Thioamides. The Journal of Organic Chemistry, 81(17), 7859-7866. [Link]

  • Wiberg, K. B., & Rablen, P. R. (1995). Methyl rotational barriers in amides and thioamides. Journal of the American Chemical Society, 117(8), 2201-2209. [Link]

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  • SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-. [Link]

  • Drakenberg, T., & Forsén, S. (1970). The barrier to internal rotation in amides. I. Formamide. The Journal of Physical Chemistry, 74(1), 1-8. [Link]

  • Wójcik, J., et al. (2017). Amide rotation trajectories probed by symmetry. Organic & Biomolecular Chemistry, 15(30), 6344-6350. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... [Link]

  • SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)- Optional[FTIR] - Spectrum. [Link]

  • Ghazaryan, H., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • University of Alberta. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • University of Oxford. (n.d.). Chemical shifts. [Link]

  • Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(7), 1699. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)- Optional[1H NMR] - Spectrum. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide, N-methyl-. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

  • Rzepa, H. (2009). Conformational analysis and enzyme activity: models for amide hydrolysis. [Link]

  • Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • Stenutz, R. (n.d.). N-methylpropanamide. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylpropanamide. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). [Link]

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"N-methyl-3-(methylamino)propanamide" synonyms and alternative names

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of a foundational understanding of key chemical entities in the landscape of research and development. N-methyl-3-(methylamino)propanamide, a seemingly simple diamino amide, represents a versatile scaffold with potential applications ranging from a building block in complex organic synthesis to a constituent in novel chemical libraries for drug discovery. This guide is structured to provide a comprehensive and practical overview of this compound, moving beyond a simple recitation of facts to an integrated understanding of its properties, synthesis, and analysis. The methodologies described herein are presented with an emphasis on the underlying principles, enabling researchers to not only replicate but also adapt these protocols to their specific needs.

Chemical Identity and Nomenclature

This compound is a diamine derivative of propanoic acid. Establishing its precise identity is paramount for accurate research and communication.

Synonyms and Alternative Names:
  • N-Methyl-3-(methylamino)propionamide[1]

  • Propanamide, N-methyl-3-(methylamino)-

Chemical Identifiers:

A comprehensive list of chemical identifiers for this compound is provided in the table below for unambiguous identification and database searching.

IdentifierValueSource
CAS Number 50836-82-3[1]
Molecular Formula C₅H₁₂N₂O[1]
Molecular Weight 116.16 g/mol [1]
IUPAC Name This compound[2]
InChI InChI=1S/C5H12N2O/c1-6-4-3-5(8)7-2/h6H,3-4H2,1-2H3,(H,7,8)[3]
InChIKey BZAGWSIKXFPLND-UHFFFAOYSA-N[1][3]
Canonical SMILES CNCCC(=O)NC[1][3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to analytical separations.

PropertyValueNotes
Predicted Boiling Point 268.3 ± 23.0 °C at 760 mmHgPrediction based on computational models.
Predicted Flash Point 130.4 ± 22.8 °CPrediction based on computational models.
Predicted XlogP -1.0A measure of lipophilicity. The negative value suggests high water solubility.[3]

Synthesis of this compound

The synthesis of this compound can be approached through several fundamental organic reactions. A common and logical pathway involves the Michael addition of methylamine to an acrylate derivative, followed by amidation.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic route, highlighting the key transformations.

G Methyl_Acrylate Methyl Acrylate Intermediate Methyl 3-(methylamino)propanoate Methyl_Acrylate->Intermediate + Methylamine_1 Methylamine Methylamine_1->Intermediate Intermediate_2 Methyl 3-(methylamino)propanoate Product This compound Intermediate_2->Product + Methylamine_2 Methylamine Methylamine_2->Product Methanol Methanol (byproduct) Product->Methanol

Sources

A Technical Guide to the Basic Research Applications of N-methyl-3-(methylamino)propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-3-(methylamino)propionamide is a small molecule whose potential biological activities remain largely unexplored. Its structure, featuring both secondary amine and tertiary amide functionalities, presents a compelling case for its investigation as a novel bioactive compound. This guide provides a comprehensive framework for the initial characterization and in vitro screening of N-methyl-3-(methylamino)propionamide. It is designed for researchers in drug discovery and chemical biology, offering a logical, self-validating workflow from fundamental physicochemical analysis to preliminary biological assessment. Detailed, field-proven protocols for purity and identity confirmation, cytotoxicity profiling, and target-based screening are provided, grounded in established scientific principles. The objective is to equip researchers with the necessary methodologies to systematically evaluate this and other novel chemical entities, thereby uncovering their potential roles in biological systems and as starting points for therapeutic development.

Introduction

The quest for novel chemical entities with unique biological activities is a cornerstone of modern drug discovery and chemical biology.[1] N-methyl-3-(methylamino)propionamide (Figure 1) is a compound with a simple yet intriguing structure, containing functional groups that suggest potential interactions with biological macromolecules. The presence of a secondary amine and a tertiary amide makes it a candidate for investigation into a range of biological processes. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are present in various known bioactive compounds, prompting a systematic evaluation of its potential.[2]

This technical guide outlines a foundational research program to characterize N-methyl-3-(methylamino)propionamide, establishing a baseline of its properties and potential biological effects. The workflow is designed to be logical and iterative, ensuring that data from each stage informs the next. We begin with rigorous physicochemical characterization to ensure sample purity and structural integrity, a critical prerequisite for any biological investigation. Subsequently, a tiered in vitro screening cascade is proposed, starting with broad cytotoxicity assessments to establish a viable concentration range for further testing, followed by hypothesis-driven screening against plausible biological targets. The protocols described herein are based on widely accepted and validated methods to ensure robustness and reproducibility.

Figure 1. Chemical Structure of N-methyl-3-(methylamino)propionamide

CAS: 50836-82-3

Molecular Formula: C₅H₁₂N₂O[3]

Molecular Weight: 116.16 g/mol [3]

Part 1: Physicochemical Characterization and Quality Control

Before commencing any biological evaluation, it is imperative to confirm the identity, purity, and structural integrity of the test compound. This self-validating step prevents the misinterpretation of biological data that could arise from impurities or structural inaccuracies.

Identity and Structural Confirmation

Rationale: The first step is to unequivocally confirm that the synthesized or procured compound is indeed N-methyl-3-(methylamino)propionamide. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides orthogonal data to verify molecular weight and the precise arrangement of atoms.

Protocol 1: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed to verify the molecular weight of the compound.

  • Instrumentation: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL in the mobile phase.

    • Chromatography:

      • Column: C18, 2.1 x 50 mm, 1.8 µm.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry (Positive ESI mode):

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120°C.

  • Expected Outcome: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 117.10, confirming the molecular weight of 116.16.[3][4][5] The chromatographic peak should be sharp and symmetrical, providing an initial indication of purity.

Protocol 2: Structural Elucidation by ¹H NMR Spectroscopy

This protocol confirms the specific arrangement of protons, providing a fingerprint of the molecule's structure.[6][7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Expected Outcome & Interpretation: The spectrum should show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values (number of protons) must be consistent with the structure of N-methyl-3-(methylamino)propionamide.[8][9] While a specific reference spectrum is not available, predictions based on its structure would anticipate signals for the two N-methyl groups, the two methylene groups (CH₂), and the N-H proton.

Purity Assessment

Rationale: The presence of impurities can confound biological data, leading to false positives or inaccurate potency measurements. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for quantifying the purity of small organic molecules.

Protocol 3: Purity Assessment by HPLC-UV

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

    • Chromatography:

      • Column: C18, 4.6 x 150 mm, 3.5 µm.

      • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

      • Mobile Phase B: Acetonitrile + 0.1% TFA.

      • Gradient: 5% B for 1 min, 5-95% B over 20 min, hold at 95% B for 5 min.

      • Flow Rate: 1.0 mL/min.

      • Detection: 210 nm (amides typically absorb at this wavelength).

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥95% is generally required for biological screening.

Table 1: Summary of Physicochemical Characterization Data

ParameterMethodExpected ResultAcceptance Criteria
Molecular WeightLC-MS (ESI+)[M+H]⁺ at m/z 117.10± 0.2 Da of theoretical
Structure¹H NMRSpectrum consistent with predicted shifts and couplingsAll key signals assigned
PurityHPLC-UV (210 nm)Single major peak≥95% Area

Part 2: In Vitro Biological Screening Workflow

With the compound's identity and purity confirmed, a tiered screening approach can be initiated. This workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, and then to explore specific, hypothesis-driven biological activities.

cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Outcome & Decision A Compound QC (Purity, Identity) B Tier 1: Cytotoxicity Profiling (e.g., MTT Assay) A->B Compound Passes QC (≥95%) C Tier 2: Target-Based Assays B->C Determine Non-Toxic Concentration Range F Data Analysis (IC50 / Ki Calculation) D MAO Inhibition Assay E GPCR Binding Assay G Hit Confirmation & Follow-up F->G Confirmed Activity

Caption: A tiered workflow for novel compound characterization.
Tier 1: Cytotoxicity Profiling

Rationale: The first and most critical biological assay is to determine the compound's effect on cell viability. This establishes the concentration range at which the compound is non-toxic, which is essential for interpreting results from subsequent target-based assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[10][11] It relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]

Protocol 4: MTT Assay for General Cytotoxicity

  • Materials:

    • Cell Lines: A human cancer cell line (e.g., HeLa) and a non-cancerous line (e.g., HEK293).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]

    • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

    • 96-well cell culture plates.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for attachment.[10]

    • Compound Treatment: Prepare serial dilutions of N-methyl-3-(methylamino)propionamide (e.g., from 100 µM down to 0.1 µM). Remove the old media from the cells and add 100 µL of media containing the different compound concentrations. Include "vehicle control" (e.g., DMSO) and "no-cell" blank wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13]

    • Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the purple crystals. Shake the plate gently for 15 minutes.[14]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).

    • Plot percent viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).[15][16]

Tier 2: Hypothesis-Driven Target Screening

Rationale: The structure of N-methyl-3-(methylamino)propionamide, containing amine groups, bears a resemblance to endogenous monoamines like serotonin and dopamine. This suggests it could potentially interact with proteins that bind or metabolize these neurotransmitters, such as G-protein coupled receptors (GPCRs) or monoamine oxidases (MAOs).[17][18]

Protocol 5: Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the compound can inhibit the activity of MAO-A or MAO-B, enzymes critical for neurotransmitter degradation.[19] A common method measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[20]

  • Principle: In the presence of horseradish peroxidase (HRP), H₂O₂ produced by MAO reacts with a probe like Amplex® Red to generate the highly fluorescent product, resorufin. A decrease in fluorescence indicates enzyme inhibition.[19]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., p-Tyramine).[19]

    • Fluorogenic probe (e.g., Amplex® Red).

    • HRP, MAO Assay Buffer (100 mM potassium phosphate, pH 7.4).[19]

    • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).[17]

  • Methodology:

    • Reaction Setup: In a 96-well black plate, add the MAO enzyme (A or B) to the assay buffer.

    • Inhibitor Addition: Add various concentrations of N-methyl-3-(methylamino)propionamide or a positive control inhibitor. Incubate for 10-15 minutes to allow for binding.

    • Reaction Initiation: Add a working solution containing the substrate, HRP, and the fluorogenic probe to all wells to start the reaction.

    • Measurement: Immediately begin measuring fluorescence kinetically (e.g., every minute for 20-30 minutes) using a plate reader (e.g., λex = 530 nm / λem = 585 nm).[20]

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both MAO-A and MAO-B.[21][22]

sub Monoamine Substrate (e.g., Tyramine) mao MAO Enzyme (MAO-A or MAO-B) sub->mao Oxidative Deamination products Aldehyde + NH₃ + H₂O₂ mao->products inhibitor Test Compound (Potential Inhibitor) inhibitor->mao Inhibition h2o2 H₂O₂ hrp HRP probe Non-Fluorescent Probe (e.g., Amplex Red) probe->hrp signal Fluorescent Product (e.g., Resorufin) hrp->signal

Caption: Principle of the fluorometric MAO inhibition assay.

Protocol 6: GPCR Competitive Radioligand Binding Assay

This assay measures the ability of the compound to displace a known radiolabeled ligand from a specific receptor, thereby determining its binding affinity (Kᵢ).[23][24]

  • Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.[25]

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., human 5-HT₁ₐ serotonin receptor).

    • Specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[26]

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Assay Setup: In a 96-well plate, set up reactions in triplicate:

      • Total Binding: Membranes + Radioligand + Buffer.

      • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled competitor (e.g., serotonin).

      • Competition: Membranes + Radioligand + serial dilutions of N-methyl-3-(methylamino)propionamide.

    • Incubation: Incubate the plate (e.g., 60 minutes at room temperature) to reach equilibrium.[26]

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

Part 3: Data Interpretation and Next Steps

The successful execution of the described workflow will yield a foundational dataset for N-methyl-3-(methylamino)propionamide.

  • Cytotoxicity Data: The IC₅₀ value from the MTT assay defines the compound's toxicity profile. If the IC₅₀ is high (e.g., >50 µM), it suggests a good safety window for in vitro assays. If it is low (e.g., <10 µM), the compound exhibits significant cytotoxicity, which itself could be an area of interest for applications like oncology.

  • Target-Based Screening Data:

    • MAO Assay: An IC₅₀ value in the low micromolar or nanomolar range would indicate that the compound is an inhibitor of MAO-A or MAO-B. Selectivity (a significant difference between the MAO-A and MAO-B IC₅₀ values) would be a key finding.

    • GPCR Binding: A low Kᵢ value indicates high binding affinity for the target receptor, suggesting the compound may act as an agonist or antagonist.

This initial dataset provides the basis for decision-making.

start Initial Screening Data (Cytotoxicity, MAO, GPCR) decision1 Is Compound Cytotoxic? (IC50 < 10µM) start->decision1 decision2 Is there Target Activity? (IC50 or Ki < 10µM) decision1->decision2 No action1 Investigate Cytotoxic Mechanism of Action decision1->action1 Yes action2 Pursue Target-Based Follow-up Studies (e.g., Functional Assays) decision2->action2 Yes action3 Compound is Inactive or Non-Specific decision2->action3 No action4 De-prioritize or Consider Structural Analogs action3->action4

Caption: Decision-making flowchart based on initial screening results.

Positive results, or "hits," from this initial screen must be validated through repeat experiments and orthogonal assays. For example, a confirmed binding hit at a GPCR should be followed by a functional assay (e.g., measuring cAMP levels or calcium flux) to determine if the compound is an agonist or an antagonist.

Conclusion

This guide presents a systematic, robust, and scientifically-grounded framework for the initial basic research investigation of N-methyl-3-(methylamino)propionamide. By adhering to a workflow that prioritizes analytical rigor before biological characterization, researchers can generate high-quality, trustworthy data. The provided protocols for physicochemical analysis, cytotoxicity profiling, and hypothesis-driven target screening serve as a comprehensive starting point for elucidating the biological potential of this and other novel small molecules. The insights gained from this foundational work are essential for guiding future research, including mechanism-of-action studies, lead optimization, and the ultimate translation of chemical novelty into valuable research tools or therapeutic candidates.

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An In-depth Technical Guide to the Reactivity of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of N-methyl-3-(methylamino)propanamide, a bifunctional molecule containing both a secondary amine and a tertiary amide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying principles governing the molecule's behavior. We will explore the chemoselectivity of its functional groups, predict reaction outcomes under various conditions, and provide exemplary protocols for its key transformations. The insights herein are grounded in established principles of organic chemistry, offering a predictive framework for utilizing this molecule in complex synthetic applications.

Introduction and Structural Analysis

This compound (CAS 50836-82-3) is a small molecule possessing two key nitrogen-containing functional groups: a secondary amine and a tertiary amide.[1][2] The interplay and differential reactivity of these two groups make it an interesting substrate for chemical synthesis. Understanding its reactivity is crucial for its potential application as a building block in the development of pharmaceuticals and other functional materials.

The secondary amine is characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen. Its lone pair of electrons is localized, rendering it both basic and nucleophilic.[3] In contrast, the tertiary amide features a nitrogen atom bonded to a carbonyl group and two other carbon atoms. The lone pair on this nitrogen is significantly delocalized through resonance with the adjacent carbonyl group, which dramatically reduces its basicity and nucleophilicity, while making the amide bond exceptionally stable.[4] This electronic difference is the cornerstone of the molecule's chemoselective reactivity.

Caption: Structural features and reactivity centers of this compound.

Chemoselectivity: The Reactivity Dichotomy

The primary determinant of chemoselectivity in this compound is the vast difference in nucleophilicity between the secondary amine and the tertiary amide.

  • The Secondary Amine: As the most nucleophilic and basic site, the secondary amine will be the primary point of reaction with a wide range of electrophiles under standard conditions. Reactions such as N-acylation and N-alkylation will occur selectively at this position.[5]

  • The Tertiary Amide: The amide group is largely unreactive towards most electrophiles and nucleophiles under mild conditions.[6] Its transformation, such as hydrolysis or reduction, requires significantly more forcing conditions (e.g., strong acid/base with heat, or powerful reducing agents like LiAlH₄).

This reactivity difference allows for a stepwise functionalization of the molecule. One can first modify the amine center and then, if desired, transform the amide group in a subsequent step using more vigorous reagents.

Functional GroupRelative ReactivityCommon TransformationsRequired Conditions
Secondary Amine HighN-Acylation, N-Alkylation, Salt FormationMild (Base, Room Temp)
Tertiary Amide LowHydrolysis, ReductionHarsh (Strong Acid/Base + Heat, LiAlH₄)
Caption: Comparative reactivity of the functional groups in this compound.

Reactions at the Secondary Amine Center

The lone pair on the secondary amine makes it a potent nucleophile, readily participating in several cornerstone transformations in organic synthesis.[5]

N-Acylation

N-acylation is the reaction of the amine with an acylating agent (e.g., an acyl chloride or acid anhydride) to form a new, more complex tertiary amide. This reaction is typically fast, high-yielding, and is fundamental in peptide synthesis and drug modification.[5][7]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., Cl⁻) to yield the stable amide product.

N-Alkylation

N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, such as an alkyl halide. This transformation converts the secondary amine into a tertiary amine. While direct alkylation is feasible, it can sometimes lead to overalkylation, forming a quaternary ammonium salt.[8][9] Modern methods like reductive amination offer greater control.[5]

Mechanism (Direct Alkylation): This is a classic Sₙ2 reaction where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[5]

Reactions at the Tertiary Amide Center

Transformations of the tertiary amide bond are significantly more challenging due to its inherent stability and require more energetic conditions.[4]

Amide Hydrolysis

Hydrolysis of the amide bond cleaves the molecule into a carboxylic acid (propanoic acid derivative) and a secondary amine (N,N'-dimethyl-1,3-propanediamine). This reaction can be achieved under either strongly acidic or basic conditions, typically with prolonged heating.[10][11]

  • Acid-Catalyzed Hydrolysis: The mechanism involves initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.[12][13] The reaction is effectively irreversible because the amine product is protonated under the acidic conditions, preventing it from acting as a nucleophile to reform the amide.[13]

  • Base-Promoted Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10][14] The reaction is driven to completion because the final step is an irreversible acid-base reaction where the expelled amine anion deprotonates the newly formed carboxylic acid.[12]

Amide Reduction

The tertiary amide can be reduced to a tertiary amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[15][16] This reaction effectively converts the carbonyl group (C=O) into a methylene group (CH₂).[17]

Mechanism: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the amide's carbonyl carbon.[15] The resulting tetrahedral intermediate undergoes a rearrangement where the oxygen atom, coordinated to aluminum, is eliminated. This forms a transient iminium ion, which is then rapidly attacked by a second hydride equivalent to yield the final tertiary amine product.[16][17]

Caption: A potential two-step synthetic workflow utilizing chemoselectivity.

Proposed Experimental Protocols

The following protocols are exemplary and should be adapted based on the specific substrate and scale. Standard laboratory safety procedures must be followed.

Protocol: Chemoselective N-Acylation of the Secondary Amine

This protocol describes a general procedure for acylating the secondary amine using an acyl chloride.

  • Reaction Setup: Dissolve this compound (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in an anhydrous solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (e.g., Nitrogen).[5]

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Add the desired acyl chloride (1.05 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine via Thin Layer Chromatography (TLC) or LC-MS.[5]

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude tertiary amide product by flash column chromatography or recrystallization.[5]

Protocol: Reduction of the Tertiary Amide

This protocol describes the reduction of the amide carbonyl to a methylene group using LiAlH₄. Caution: LiAlH₄ reacts violently with water.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Add a solution of the N-acylated product (or the starting material if the original amide is to be reduced) (1.0 equiv) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-16 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms.

  • Isolation: Filter the solid salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine product.

  • Purification: Purify the product as necessary via distillation or column chromatography.

Spectroscopic and Analytical Characterization

Confirmation of reaction outcomes relies on standard analytical techniques.

  • Infrared (IR) Spectroscopy:

    • Amine: A secondary amine shows a characteristic N-H stretching absorption around 3300-3500 cm⁻¹. This peak will disappear upon successful N-acylation or N-alkylation.[18]

    • Amide: The C=O stretch of the amide group is typically strong and appears around 1650 cm⁻¹. This peak will be absent after a successful reduction.[19]

  • ¹H NMR Spectroscopy:

    • The N-H proton of the secondary amine typically appears as a broad signal.[20] Its disappearance is a key indicator of a reaction at the amine center.

    • Protons on the carbon adjacent to the amine nitrogen (α-protons) will show a characteristic chemical shift.

    • Reduction of the amide C=O to a CH₂ will result in the disappearance of the carbonyl's deshielding effect and the appearance of new signals corresponding to the methylene protons.

  • Mass Spectrometry: The molecular weight of the product will increase according to the mass of the acyl or alkyl group added. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which can be a useful diagnostic tool.[18]

Conclusion

This compound is a molecule with two distinct and predictable reactivity centers. The secondary amine serves as a versatile nucleophilic handle for introducing a wide variety of substituents via N-acylation and N-alkylation under mild conditions. In contrast, the robust tertiary amide group requires harsh conditions for its transformation, enabling a clear strategy for chemoselective synthesis. This guide provides the foundational understanding and practical starting points for researchers to confidently employ this valuable building block in their synthetic endeavors, from fundamental research to complex drug development programs.

References

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Navigating the Uncharted: A Technical Guide to the Safe Handling of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-methyl-3-(methylamino)propanamide, a bifunctional molecule containing both a secondary amine and an amide moiety, presents a unique set of handling and safety considerations for the research and drug development community. While specific toxicological and safety data for this compound are not extensively documented in publicly available literature or Safety Data Sheets (SDS), a comprehensive understanding of its chemical functionalities allows for the development of a robust safety protocol. This guide synthesizes established principles for handling aliphatic amines and amides to provide a detailed framework for the safe use, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Introduction: Understanding the Molecule

This compound (CAS No. 50836-82-3) is a chemical intermediate with potential applications in synthesis and pharmaceuticals, as well as use as an organic stabilizer.[1][] Its structure, featuring both a nucleophilic secondary amine and a hydrolytically susceptible amide group, dictates its reactivity and potential hazards. The absence of a comprehensive, publicly accessible Safety Data Sheet necessitates a cautious and informed approach to its handling, grounded in the known properties of its constituent functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50836-82-3[3]
Molecular Formula C5H12N2O[1]
Molecular Weight 116.16 g/mol
Flash Point 130.4±22.8 °C[1]

Hazard Assessment: A Functional Group Approach

Due to the lack of specific toxicological data, a hazard assessment must be predicated on the known risks associated with aliphatic amines and amides.

2.1. The Amine Moiety: Corrosivity and Irritation

Aliphatic amines are known for their potential to cause skin and eye irritation, and in some cases, severe burns. They can be readily absorbed through the skin. Simple aliphatic diamines have demonstrated acute neurotoxicity in animal studies, with effects ranging from sedation to convulsions.[4] While the toxicity of this compound is uncharacterized, it is prudent to assume it may share these hazardous properties.

2.2. The Amide Moiety: Potential for Hydrolysis and Reactivity

Amides are generally less reactive than amines. However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine, which may present their own hazards. While amides are not typically associated with high acute toxicity, some can be irritants.

2.3. Predicted GHS Hazard Classification (Precautionary)

Based on the functional groups present, a precautionary GHS classification is proposed in the absence of official data. This is a conservative estimate to ensure the highest level of safety.

Table 2: Precautionary GHS Hazard Statement Summary

Hazard ClassPrecautionary Hazard Statement
Acute Toxicity, OralWarning: Harmful if swallowed.
Skin Corrosion/IrritationDanger: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationDanger: Causes serious eye damage.
Acute Toxicity, DermalWarning: Harmful in contact with skin.
Acute Toxicity, InhalationWarning: Harmful if inhaled.

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of this compound.

3.1. Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction quenching, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The fume hood sash should be kept as low as possible.

3.2. Personal Protective Equipment (PPE): A Non-Negotiable Standard

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.

Skin Protection:

  • Gloves: Nitrile or neoprene gloves should be worn. Double gloving is recommended for extended operations. Gloves must be inspected before use and changed immediately if contaminated.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

  • Footwear: Closed-toe shoes are mandatory.

Respiratory Protection: For situations with a high potential for aerosol generation or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Protocol Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Informs Don_PPE Don PPE: - Double Gloves - Goggles & Face Shield - Lab Coat Select_PPE->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Doff_PPE Doff PPE Carefully Work_in_Hood->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Experimental Protocols: From Benchtop to Disposal

4.1. Weighing and Transfer

  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Place an analytical balance inside the fume hood if possible.

  • Tare Container: Tare a sealed container on the balance.

  • Dispensing: In the fume hood, carefully dispense the required amount of this compound into the tared container.

  • Sealing: Immediately seal the container before removing it from the fume hood for weighing.

  • Cleaning: Decontaminate the spatula and any surfaces with a suitable solvent (e.g., isopropanol) followed by soap and water.

4.2. Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

4.3. Spill Response

For a Minor Spill (inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Neutralization (for amine spills): For small amine spills, a weak acid solution (e.g., 5% acetic acid) can be cautiously used for neutralization after absorption.

  • Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then with soap and water.

For a Major Spill (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Restrict Access: Prevent entry to the contaminated area.

Spill_Response_Flowchart Spill_Occurs Spill Occurs Assess_Severity Assess Severity Spill_Occurs->Assess_Severity Minor_Spill Minor Spill (Inside Fume Hood) Assess_Severity->Minor_Spill Minor Major_Spill Major Spill (Outside Fume Hood) Assess_Severity->Major_Spill Major Alert_Personnel Alert Personnel Minor_Spill->Alert_Personnel Evacuate_Area Evacuate Area Major_Spill->Evacuate_Area Contain_Spill Contain with Absorbent Alert_Personnel->Contain_Spill Collect_Waste Collect Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Call_Emergency Call Emergency Response Evacuate_Area->Call_Emergency Restrict_Access Restrict Access Call_Emergency->Restrict_Access

Caption: Decision flowchart for responding to a chemical spill of this compound.

4.4. Waste Disposal

All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

First Aid Measures

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

In Case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While this compound remains a compound with limited publicly available safety data, a proactive and informed approach based on its chemical structure provides a robust framework for its safe handling. By adhering to the principles of prudent practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can mitigate the potential risks associated with this compound and maintain a safe laboratory environment.

References

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The Elusive Building Block: A Technical Exploration of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Despite its defined chemical identity, N-methyl-3-(methylamino)propanamide remains a molecule of untapped potential within the broader landscape of organic synthesis. While commercially available and noted in patent literature, a comprehensive body of research detailing its application as a versatile building block has yet to be established. This guide serves as a foundational exploration of its known properties and projects its potential utility based on the reactivity of its constituent functional groups.

This compound, with CAS Number 50836-82-3, presents an interesting molecular architecture for synthetic chemists.[1][2][3] Possessing a secondary amine, a secondary amide, and a flexible three-carbon backbone, it offers multiple points for chemical modification. This inherent functionality suggests its potential as a scaffold in the construction of more complex molecules, particularly in the realms of medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₅H₁₂N₂O[1][2]
Molecular Weight116.16 g/mol
CAS Number50836-82-3[1][2][3]
IUPAC NameThis compound[1]

While a comprehensive, publicly available dataset of its spectroscopic characterization is not readily found in peer-reviewed literature, its identity has been confirmed in patent documents, where it was used as a standard for identification purposes via Liquid Chromatography-Mass Spectrometry (LC/MS).[1]

Projected Reactivity and Synthetic Utility

The true potential of this compound as a synthetic building block lies in the differential reactivity of its nucleophilic centers: the secondary amine and the secondary amide.

The Secondary Amine: A Gateway to Derivatization

The secondary amine is the more nucleophilic and sterically accessible of the two nitrogen centers. This site is predicted to be the primary point of reaction under a variety of conditions.

  • Alkylation and Arylation: The secondary amine should readily undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones to introduce a wide array of substituents. Buchwald-Hartwig or Ullmann-type cross-coupling reactions could be employed to form N-aryl bonds, opening pathways to compounds with potential applications in medicinal chemistry.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids would yield the corresponding tertiary amide. Similarly, sulfonylation with sulfonyl chlorides would produce sulfonamides. These transformations are fundamental in drug discovery for modulating the physicochemical properties of lead compounds.

  • Michael Addition: As a secondary amine, it is a prime candidate for Michael addition to α,β-unsaturated carbonyl compounds, extending the carbon skeleton and introducing further functionality.

G cluster_0 This compound cluster_1 Potential Transformations cluster_2 Resulting Scaffolds Start H₃C-HN-CH₂-CH₂-C(O)-NH-CH₃ Alkylation N-Alkylation (R-X) Start->Alkylation Secondary Amine Acylation N-Acylation (RCOCl) Start->Acylation Secondary Amine Michael Michael Addition Start->Michael Secondary Amine Alkylated Tertiary Amine Derivative Alkylation->Alkylated Acylated Tertiary Amide Derivative Acylation->Acylated Michael_Adduct Extended Carbon Chain Michael->Michael_Adduct

The Secondary Amide: A More Resilient Functional Group

The secondary amide is significantly less nucleophilic than the secondary amine due to the delocalization of the nitrogen lone pair into the carbonyl group. While direct alkylation or acylation at this site is challenging, it is not impossible under more forcing conditions.

  • N-Alkylation: Strong bases such as sodium hydride followed by an alkylating agent could be used to deprotonate the amide and introduce a substituent.

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-(methylamino)propanoic acid and methylamine. This could be a strategic deprotection step in a multi-step synthesis.

  • Reduction: The amide can be reduced to a tertiary amine using strong reducing agents like lithium aluminum hydride, transforming the molecule into N¹,N³-dimethylpropane-1,3-diamine.

Potential Applications in Medicinal Chemistry and Polymer Science

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of:

  • Conformationally Flexible Diamines: Reduction of the amide would yield a 1,3-diamine, a common motif in biologically active compounds and ligands for metal catalysts.

  • Peptidomimetics: The amino acid-like structure could be incorporated into peptide sequences to introduce non-natural linkages, potentially improving metabolic stability.

  • Polyamides: While not explicitly documented, it is conceivable that this compound could serve as a monomer in polymerization reactions. For instance, after protection of the secondary amine, the amide could be hydrolyzed to the carboxylic acid. Deprotection and subsequent polymerization with a dicarboxylic acid could lead to novel polyamides with regularly spaced methylamino side chains, which could influence properties like solubility and material strength.

Synthesis of this compound

G Target This compound Amidation Amidation Target->Amidation Ester Methyl 3-(methylamino)propanoate Amidation->Ester Methylamine Methylamine Amidation->Methylamine Conjugate_Add Conjugate Addition Ester->Conjugate_Add Conjugate_Add->Methylamine Acrylate Methyl Acrylate Conjugate_Add->Acrylate

Hypothetical Protocol:

Step 1: Synthesis of Methyl 3-(methylamino)propanoate

  • To a solution of methyl acrylate (1.0 eq) in a suitable solvent such as methanol at 0 °C, add a solution of methylamine (1.1 eq) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of methyl acrylate.

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude product, which can be purified by distillation or chromatography.

Step 2: Amidation to form this compound

  • In a sealed vessel, combine methyl 3-(methylamino)propanoate (1.0 eq) with an excess of methylamine (e.g., as a solution in THF or as condensed gas).

  • Heat the mixture to a temperature sufficient to drive the amidation, for example, 50-80 °C.

  • Monitor the reaction for the formation of the product.

  • After completion, cool the vessel, vent any excess methylamine, and concentrate the mixture. The crude product can then be purified by column chromatography or distillation.

Causality in Experimental Design: This proposed synthesis relies on two fundamental and high-yielding reactions. The first step, a Michael addition of methylamine to methyl acrylate, is a highly efficient way to form the 3-(methylamino)propanoate backbone. The second step, the amidation of the ester, is a standard transformation, though it may require elevated temperatures to proceed at a reasonable rate. The use of excess methylamine in the second step helps to drive the equilibrium towards the desired amide product.

Conclusion and Future Outlook

This compound stands as a building block with significant, yet largely unexplored, potential. Its simple structure, containing two distinct and reactive nitrogen nucleophiles, positions it as a valuable starting material for the synthesis of a diverse range of chemical entities. The lack of extensive literature on its applications presents a clear opportunity for research and development. Future work should focus on the systematic exploration of its reactivity and the incorporation of the resulting derivatives into screening libraries for drug discovery and in the development of novel polymers. As the demand for novel molecular scaffolds continues to grow, the utility of such simple, bifunctional building blocks is likely to be increasingly recognized.

References

  • Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. US20120330061A1.

Sources

Methodological & Application

Navigating the Synthesis of N-Methylated Peptides in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This document addresses the inquiry regarding the role of "N-methyl-3-(methylamino)propanamide" in solid-phase peptide synthesis (SPPS). A thorough review of scientific literature, patent databases, and chemical supplier application notes reveals no documented use or established protocol for this specific molecule in SPPS. Its chemical structure, featuring two secondary amine functionalities and an amide bond, does not align with the typical roles of reagents used in modern peptide synthesis, such as amino acid building blocks, coupling agents, or scavengers.

Therefore, this guide will pivot to a pertinent and closely related subject of significant interest in peptide chemistry: the synthesis of N-methylated peptides . The incorporation of N-methylated amino acids into peptide sequences is a key strategy for enhancing therapeutic properties, and this guide provides in-depth technical information and protocols to navigate the unique challenges of this process.

The Significance of N-Methylation in Peptide Drug Discovery

N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, is a powerful tool in medicinal chemistry. This modification imparts several advantageous properties to peptide drug candidates:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.

  • Improved Membrane Permeability: The removal of the amide proton reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased passive diffusion across cell membranes.

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and improve receptor selectivity.

Despite these benefits, the synthesis of N-methylated peptides presents considerable challenges that require specialized strategies and reagents.

Core Challenges in the SPPS of N-Methylated Peptides

The primary obstacle in synthesizing N-methylated peptides lies in the steric hindrance posed by the N-methyl group on the secondary amine of the N-terminal amino acid of the growing peptide chain. This hindrance leads to several complications:

  • Slower Coupling Kinetics: The acylation of the N-methylated amine is significantly slower than that of a primary amine, often resulting in incomplete coupling reactions.

  • Increased Aggregation: Peptides containing multiple N-methylated residues can be prone to aggregation, further impeding coupling efficiency.

  • Side Reactions: Inefficient coupling can lead to side reactions, such as the formation of deletion sequences or capped peptides, which complicates purification.

To overcome these challenges, optimized protocols and highly efficient coupling reagents are essential.

Key Reagents and Methodologies for N-Methylated Peptide Synthesis

The successful synthesis of N-methylated peptides hinges on the selection of appropriate coupling reagents and, in some cases, specialized N-methylated amino acid building blocks.

High-Efficiency Coupling Reagents

Standard coupling reagents like HBTU and DIC/HOBt are often insufficient for driving the acylation of sterically hindered N-methylated amines to completion. More potent activating agents are required.

Coupling ReagentFull NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh acylation efficiency for sterically hindered couplings.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateMore cost-effective than HATU with comparable efficiency in many cases.
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphateExcellent for difficult couplings, including N-methylated amino acids.
General Workflow for SPPS of N-Methylated Peptides

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc/tBu chemistry.

SPPS_N_Methylated_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Iterative Synthesis Cycle cluster_N_Methyl_Coupling N-Methylated AA Coupling cluster_Finalization Cleavage and Purification Resin Start with Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each non-methylated AA Coupling Couple Fmoc-AA-OH (e.g., HATU/DIPEA in DMF) Wash1->Coupling Repeat for each non-methylated AA Wash2 DMF Wash Coupling->Wash2 Repeat for each non-methylated AA Wash2->Deprotection Repeat for each non-methylated AA N_Deprotection Fmoc Deprotection Wash2->N_Deprotection N_Wash1 DMF Wash N_Deprotection->N_Wash1 N_Coupling Couple Fmoc-N-Me-AA-OH (HATU/DIPEA, extended time) N_Wash1->N_Coupling N_Wash2 DMF Wash N_Coupling->N_Wash2 Final_Deprotection Final Fmoc Deprotection N_Wash2->Final_Deprotection Final_Wash DMF and DCM Wash Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) Final_Wash->Cleavage Purification Purify by RP-HPLC Cleavage->Purification

Figure 1: General workflow for SPPS of N-methylated peptides.

Protocol: Synthesis of a Model N-Methylated Peptide

This protocol outlines the manual synthesis of a model pentapeptide (Ac-Ala-Phe-Gly-N(Me)Leu-Ala-NH2) on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-N(Me)Leu-OH

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagent: HATU

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Capping Reagent: Acetic anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell 200 mg of Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add the deprotection solution and agitate for 5 minutes.

    • Drain and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for Fmoc-N(Me)Leu-OH, Fmoc-Gly-OH, and Fmoc-Phe-OH.

    • For Fmoc-N(Me)Leu-OH coupling: Extend the coupling time to 4 hours and use a double coupling protocol (repeat the coupling step with fresh reagents).

  • Final N-terminal Modification (Acetylation):

    • After the final Fmoc deprotection (of Phe), wash the resin with DMF.

    • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF and agitate for 30 minutes.

    • Wash the resin with DMF and then DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail and agitate for 2 hours.

    • Filter the cleavage solution into a cold solution of diethyl ether to precipitate the peptide.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Structure of an N-Methylated Peptide Bond

The following diagram illustrates the structural difference between a standard peptide bond and an N-methylated peptide bond.

Figure 2: Comparison of a standard and an N-methylated peptide bond.

Conclusion

While "this compound" does not have a recognized role in solid-phase peptide synthesis, the synthesis of N-methylated peptides is a vibrant and critical area of research. By understanding the inherent challenges and employing robust synthetic strategies, including the use of high-efficiency coupling reagents and optimized protocols, researchers can successfully incorporate N-methylated amino acids to create peptides with enhanced therapeutic potential.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized leaning of N-methylated amino acids in solid-phase peptide synthesis. Journal of Peptide Science, 12(3), 213-219.
  • McFadden, K., & Zondlo, N. J. (2015). Couplings of N-Methylated and Other N-Alkylated Amino Acids: A Comparison of Coupling Reagents and Conditions in Solution- and Solid-Phase Peptide Synthesis. Organic Letters, 17(22), 5562–5565.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Application Notes and Protocols for Utilizing N-methyl-3-(methylamino)propanamide as a Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Targeted Therapeutics

The advent of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized the landscape of drug development. These modalities offer the promise of highly specific therapeutic intervention, minimizing off-target effects and enhancing efficacy. At the heart of these sophisticated molecules lies the linker, a critical component that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload. The linker is not merely a passive spacer but an active determinant of the conjugate's stability, solubility, pharmacokinetic profile, and mechanism of action.

This application note explores the potential of "N-methyl-3-(methylamino)propanamide" as a novel building block for the construction of linkers in drug discovery. Its diamine structure offers two distinct handles for chemical modification, providing a versatile platform for the attachment of both targeting molecules and payloads. The inherent properties of this small, flexible molecule suggest potential advantages in terms of hydrophilicity and biocompatibility, which are crucial for developing successful bioconjugates. While specific, publicly available protocols for the direct use of this compound as a linker are not prevalent, this guide will provide a comprehensive overview of its potential, including hypothesized synthesis and conjugation strategies based on established principles of bioconjugation chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a linker building block is essential for rational drug design. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C5H12N2OPubChem
Molecular Weight 116.16 g/mol PubChem
Predicted XlogP -1.0PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

The low predicted XlogP value suggests that linkers derived from this molecule may impart favorable hydrophilic characteristics to the final conjugate, potentially mitigating aggregation issues often associated with hydrophobic payloads.

Proposed Synthesis and Functionalization for Bioconjugation

The primary goal of the synthesis is to selectively modify the two amine groups of this compound to introduce orthogonal reactive handles. For instance, one amine can be functionalized with a group for payload attachment (e.g., a maleimide for reaction with a thiol-containing drug), while the other is modified for conjugation to a targeting protein (e.g., with an NHS ester to react with lysine residues).

Hypothetical Multi-Step Synthesis of a Functionalized Linker

This proposed synthesis aims to produce a maleimide-functionalized this compound derivative with a protected carboxylic acid, which can be later activated as an NHS ester.

Step 1: Selective Protection of the Primary Amine

  • Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add one equivalent of a suitable protecting group for the primary amine, for example, di-tert-butyl dicarbonate (Boc)2O, in the presence of a non-nucleophilic base like triethylamine (TEA).

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Purify the mono-Boc-protected intermediate by column chromatography.

Step 2: Acylation of the Secondary Amine

  • Dissolve the purified mono-Boc-protected intermediate in DCM.

  • Add a bifunctional reagent containing a maleimide group and a carboxylic acid, such as maleimidocaproic acid, along with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with dilute acid and brine, then dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Primary Amine

  • Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC).

  • Evaporate the solvent and TFA under reduced pressure to yield the deprotected linker.

Step 4: Final Functionalization (Optional, depending on conjugation strategy)

  • The resulting molecule now has a free primary amine and a maleimide group, making it a valuable building block for further modifications or direct use in certain conjugation schemes.

G cluster_synthesis Proposed Synthesis Workflow start This compound step1 Step 1: Selective Boc Protection of Primary Amine start->step1 (Boc)2O, TEA intermediate1 Mono-Boc-Protected Intermediate step1->intermediate1 step2 Step 2: Acylation with Maleimidocaproic Acid (EDC/NHS) intermediate1->step2 intermediate2 Boc-Protected Maleimide Derivative step2->intermediate2 step3 Step 3: TFA Deprotection intermediate2->step3 TFA/DCM final_linker Functionalized Linker Building Block (Maleimide & Primary Amine) step3->final_linker G cluster_adc ADC Construction Workflow linker Functionalized Linker step1 Protocol 1: Payload Conjugation linker->step1 payload Cytotoxic Payload payload->step1 antibody Monoclonal Antibody step2 Protocol 2: Antibody Conjugation antibody->step2 linker_payload Linker-Payload Construct step1->linker_payload linker_payload->step2 adc Antibody-Drug Conjugate (ADC) step2->adc G cluster_analysis Characterization and Stability Workflow adc Purified ADC char_step Protocol 3: LC-MS Characterization adc->char_step stab_step Protocol 4: Plasma Stability Assay adc->stab_step dar_analysis DAR Determination and Heterogeneity char_step->dar_analysis stability_profile Stability Profile (DAR vs. Time) stab_step->stability_profile

Application Notes & Protocols: Amide Coupling Reactions of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with the bifunctional substrate, N-methyl-3-(methylamino)propanamide. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, justify experimental choices, and offer robust protocols for achieving high-yield, high-purity products. We will explore the challenges inherent in coupling to secondary amines and present detailed methodologies using both high-efficiency uronium-based reagents and classic carbodiimide activators. This document is designed to serve as a field-proven manual for the successful synthesis of complex amides derived from this versatile building block.

Introduction: The Strategic Value of this compound

This compound, with a molecular formula of C₅H₁₂N₂O, is a unique and valuable building block in medicinal chemistry and materials science.[1][2] Its structure features a secondary amine nucleophile and a secondary amide, connected by a flexible propylene linker. This arrangement allows it to serve as a versatile scaffold for introducing specific pharmacophoric elements or for extending molecular frameworks.

The primary reactive site for amide coupling is the terminal secondary amine (the methylamino group). However, coupling carboxylic acids to secondary amines, particularly N-methylamines, presents distinct challenges compared to primary amines. These challenges include reduced nucleophilicity and increased steric hindrance, which can lead to sluggish reactions, low yields, and the need for highly efficient activation strategies.[3] This guide provides the necessary expertise to navigate these challenges effectively.

Foundational Principles of Amide Bond Formation

The formation of an amide bond is a condensation reaction that requires the activation of a carboxylic acid to overcome the competing acid-base reaction with the amine.[4] This activation is typically achieved in one of two ways: conversion to a highly reactive species like an acyl chloride, or, more commonly for complex molecules, in-situ activation using coupling reagents.[5]

The general mechanism involves two key stages:

  • Carboxylic Acid Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides) or an active ester (with uronium/phosphonium salts).[6][7]

  • Nucleophilic Acyl Substitution: The amine nucleophile attacks the activated carbonyl carbon, displacing the activating group and forming the thermodynamically stable amide bond.

Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective modern alternative, OxymaPure® (Ethyl cyanohydroxyiminoacetate), are often used.[8] These additives trap the activated intermediate to form a more stable, yet still highly reactive, active ester. This strategy enhances reaction rates, minimizes side reactions, and crucially, suppresses the racemization of chiral carboxylic acids.[3][9]

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH EDC EDC Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC HOBt HOBt ActiveEster HOBt Active Ester (More Stable Intermediate) Acylisourea->ActiveEster + HOBt Amide Amide Product (R-CO-NHR') ActiveEster->Amide + Amine Amine R'-NH₂ Urea EDC-Urea Byproduct

Figure 1: General mechanism for EDC/HOBt mediated amide coupling.

Protocol Strategy: Selecting the Right Tools for the Job

The success of coupling a carboxylic acid to the secondary amine of this compound hinges on selecting the optimal combination of coupling reagent, base, and solvent.

Key Considerations:

  • Steric Hindrance: The methyl group on the amine nitrogen increases steric bulk, slowing the rate of nucleophilic attack.[3]

  • Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines.

  • Solubility: The substrate and expected products are polar; solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are often preferred over Dichloromethane (DCM) for better solubility.[10][11]

  • Base Selection: A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial.[12] Its role is to deprotonate the carboxylic acid and the protonated amine salt, ensuring the amine remains a free, active nucleophile.[13]

Reagent Selection Guide
Reagent ClassExample(s)Recommended ForRationale & Key Insights
Uronium/Guanidinium HATU , HBTUDifficult Couplings. The gold standard for sterically hindered or electron-deficient partners.Forms a highly reactive OAt-active ester, leading to fast reaction rates and high efficiency. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state.[6] Often the first choice to ensure success.
Carbodiimide EDC (+ Additive)General-Purpose Couplings. Cost-effective and widely used for routine synthesis.EDC is a water-soluble carbodiimide, simplifying workup as the resulting urea byproduct is also water-soluble.[9] Crucially, it must be used with an additive like HOBt or OxymaPure® to avoid side reactions and improve efficiency, especially with secondary amines.[7][14]
Phosphonium PyBOP, PyAOPSpecialized ApplicationsHighly effective but generate phosphine oxide byproducts that can complicate purification. Generally used when uronium reagents fail.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for coupling a generic carboxylic acid (R-COOH) to this compound.

Protocol A: High-Efficiency Coupling with HATU

This protocol is recommended for valuable substrates, sterically hindered carboxylic acids, or when maximizing yield is the primary objective.

Materials & Reagents:

  • Carboxylic Acid (R-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Pre-activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[3] Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. A color change may be observed as the active ester forms.[12]

  • Amine Addition: Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel), typically using a gradient of Methanol in DCM, to yield the pure amide product.

Protocol B: Cost-Effective Coupling with EDC/OxymaPure®

This protocol is a robust and economical alternative for less challenging substrates or larger-scale synthesis.

Materials & Reagents:

  • Carboxylic Acid (R-COOH)

  • This compound

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DCM or DMF

  • Reaction vessel, magnetic stirrer

Procedure:

  • Setup: To a clean, dry reaction vessel, add the carboxylic acid (1.0 eq) and OxymaPure® (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (~0.1 M).

  • Reagent Addition: Add this compound (1.05 eq) followed by DIPEA (2.5 eq).

  • Initiation: Add EDC·HCl (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol A. The water-soluble EDC-urea byproduct will be largely removed during the aqueous washes.[9]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification start Dissolve Acid in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU) & Base (DIPEA) start->add_reagents preactivate Stir 15-20 min (Pre-activation) add_reagents->preactivate add_amine Add Amine Substrate preactivate->add_amine react Stir at RT (1-16h) add_amine->react monitor Monitor by TLC / LC-MS react->monitor quench Aqueous Quench (e.g., NH₄Cl) monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify end Pure Product purify->end

Figure 2: Standard workflow for amide coupling reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete acid activation.[3]2. Amine protonated/deactivated.[3]3. Insufficient reaction time.4. Water present in the reaction.1. Switch to a stronger coupling reagent (e.g., EDC -> HATU).2. Ensure sufficient base (2.5-3.0 eq of DIPEA) is used.3. Allow the reaction to run longer; monitor by LC-MS.4. Use anhydrous solvents and reagents; run under an inert atmosphere.[11]
Incomplete Reaction Steric hindrance is too high for the chosen conditions.1. Increase reaction temperature to 40-50 °C.2. If using EDC, ensure an additive (Oxyma/HOBt) is present.3. Convert the carboxylic acid to the more reactive acyl chloride or fluoride as a last resort.[3]
Side Product Formation 1. (With EDC) N-acylurea formation.2. (With chiral acids) Racemization.1. Add HOBt or OxymaPure® to the reaction; this is the most common fix.[9]2. Use a uronium salt like HATU, which is known for low racemization. Run the reaction at a lower temperature (0 °C to RT).[3]

Conclusion

The successful acylation of this compound is a readily achievable transformation with the correct strategic approach. For difficult or valuable substrates, a high-efficiency uronium reagent such as HATU provides the most reliable path to high yields. For routine or large-scale work, a well-optimized protocol using the economical combination of EDC and an additive like OxymaPure® offers an excellent alternative. By understanding the principles of activation and the specific challenges posed by secondary amines, researchers can confidently incorporate this versatile building block into their synthetic programs.

References

  • HATU - Wikipedia . Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry . Common Organic Chemistry. Available at: [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health (NIH). Available at: [Link]

  • Contemporary Approaches for Amide Bond Formation . ResearchGate. Available at: [Link]

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  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications. Available at: [Link]

  • Amine to Amide (Coupling) - Common Conditions . Common Organic Chemistry. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit. Available at: [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis . Royal Society of Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at: [Link]

  • amide coupling help . Reddit. Available at: [Link]

  • Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2) . Cheméo. Available at: [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? . ResearchGate. Available at: [Link]

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides . ACS Omega. Available at: [Link]

  • Propanolamine derivatives, process for preparation of 3-n-methylamino-1-(2-thienyl). Google Patents.
  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents.
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • Propanolamine derivatives, process for preparation of 3-n-methylamino-1-(2-thienyl). Google Patents.

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A Multi-Modal Approach to the Analytical Characterization of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract: This comprehensive guide provides a detailed framework of analytical methodologies for the robust characterization of N-methyl-3-(methylamino)propanamide, a molecule of interest in synthetic chemistry and drug development. The structural complexity, featuring both a secondary amine and a secondary amide, necessitates a multi-modal analytical approach. We present detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, we outline validated chromatographic methods, including Reversed-Phase Liquid Chromatography (RP-LC) and Gas Chromatography (GC) with derivatization, for purity assessment and impurity profiling. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish a comprehensive analytical control strategy for this compound and its analogs.

Introduction and Compound Overview

This compound is a small polar molecule featuring two key functional groups: a secondary amine and a secondary amide.[1][2] This unique structure makes it a versatile building block in organic synthesis.[3] The secondary amine provides a basic and nucleophilic center, while the amide group offers a site for hydrogen bonding and potential further chemical modification.[2][4]

Accurate and comprehensive characterization is paramount to ensure the identity, purity, and stability of such a chemical entity. The presence of two nitrogen-containing functional groups presents specific analytical challenges, including potential for poor chromatographic peak shape and overlapping spectroscopic signals. This guide details an orthogonal analytical strategy to unambiguously confirm the structure and quantify the purity of this compound.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂O[5][6]
Molecular Weight 116.16 g/mol [5][7]
Monoisotopic Mass 116.09496 Da[5][8]
Key Functional Groups Secondary Amine, Secondary Amide[1][2]
Predicted Polarity High; polar molecule capable of H-bonding[9][10]
Predicted Basicity The secondary amine is a weak Brønsted-Lowry base. The amide is effectively neutral.[2]

Overall Analytical Workflow

A systematic approach ensures all critical quality attributes are assessed. The workflow below illustrates the logical progression from initial identification to quantitative purity analysis.

Analytical_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Analysis NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure LCMS LC-MS (RP & HILIC) Polar Impurities, Purity NMR->LCMS MS High-Resolution MS (HRMS) Molecular Formula MS->LCMS FTIR FTIR Spectroscopy Functional Groups FTIR->LCMS Report Certificate of Analysis (Identity, Purity, Impurity Profile) LCMS->Report GCMS GC-MS (with Derivatization) Volatile Impurities GCMS->Report Sample Sample Receipt & Visual Inspection Sample->NMR Sample->MS Sample->FTIR

Caption: Overall analytical workflow for comprehensive characterization.

Part I: Structural Elucidation and Identification

The first objective is to unequivocally confirm the chemical structure. This is achieved by combining data from three orthogonal spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[3] For this compound, ¹H NMR confirms the connectivity and proton count, while ¹³C NMR verifies the carbon backbone and the presence of the carbonyl group.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ can be superior for observing exchangeable N-H protons.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).

Expected Spectroscopic Data:

¹H NMR (Predicted) δ (ppm)MultiplicityAssignment
Protons on C3~2.75Triplet (t)-CH₂-N(H)CH₃
Protons on C2~2.45Triplet (t)-CH₂-C(=O)
Amine N-CH₃~2.40Singlet (s)-N(H)CH₃
Amide N-CH₃~2.80Doublet (d)*-C(=O)N(H)CH₃
Amine N-HBroadSinglet (s)-N(H)CH₃
Amide N-HBroadSinglet (s)-C(=O)N(H)CH₃
¹³C NMR (Predicted) δ (ppm)Assignment
Carbonyl (C1)~172>C=O
Methylene (C3)~48-CH₂-N(H)CH₃
Methylene (C2)~35-CH₂-C(=O)
Amine N-CH₃~36-N(H)CH₃
Amide N-CH₃~26-C(=O)N(H)CH₃

*Note: The amide N-CH₃ signal may appear as a doublet due to coupling with the amide N-H proton. Hindered rotation around the amide C-N bond can sometimes lead to peak broadening or the appearance of rotamers.[3]

Mass Spectrometry (MS)

Expertise & Rationale: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition and molecular formula. Fragmentation patterns obtained via tandem MS (MS/MS) can further corroborate the proposed structure.

Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation of the amine.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode (ESI+), scanning a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the experimental accurate mass of the most abundant ion. Compare this to the theoretical accurate mass calculated for the protonated molecular formula (C₅H₁₃N₂O⁺). The mass error should be less than 5 ppm.

Expected HRMS Data:

Adduct IonTheoretical m/z
[M+H]⁺ 117.10224
[M+Na]⁺139.08418

Data sourced from PubChem predictions.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the N-H bonds (from both amine and amide) and the critical C=O bond of the amide (Amide I band).[11]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: No specific preparation is needed. Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3370 - 3170N-H StretchSecondary Amide
3350 - 3310N-H StretchSecondary Amine
2950 - 2800C-H StretchAliphatic CH₂, CH₃
1680 - 1630 C=O Stretch (Amide I) Secondary Amide
1570 - 1515N-H Bend (Amide II)Secondary Amide
1250 - 1020C-N StretchAliphatic Amine/Amide

Ranges sourced from established spectroscopy literature.[11][12] The N-H stretching region may show a single, broad peak due to the overlap of the amine and amide signals and hydrogen bonding. The Amide I band is typically a very strong and sharp absorption, serving as a key diagnostic peak.[13]

Part II: Purity Assessment and Impurity Profiling

Chromatographic methods are employed to separate the main compound from any process-related impurities or degradation products. The choice of method depends on the nature of the impurities to be detected.

Chroma_Decision start Need to Analyze Purity q1 Are impurities polar (e.g., starting materials, hydrolysis products)? start->q1 q2 Are impurities volatile (e.g., residual solvents, volatile byproducts)? q1->q2 No lcms Primary Method: LC-MS (RP-LC or HILIC) q1->lcms Yes q2->lcms No gcms Orthogonal Method: GC-MS (Requires Derivatization) q2->gcms Yes

Caption: Decision workflow for selecting the appropriate chromatographic method.

Method 1: Reversed-Phase LC-MS (High pH)

Expertise & Rationale: RP-LC is a workhorse in pharmaceutical analysis. However, basic analytes like this compound can exhibit poor peak shape on standard silica-based C18 columns under acidic mobile phase conditions due to silanol interactions. By using a high-pH mobile phase (e.g., pH 9-10), the secondary amine is in its neutral form, which significantly improves peak shape and retention. A pH-stable column is required for this approach.

Protocol: High-pH RP-LC-MS

  • Sample Preparation: Dissolve the sample in the initial mobile phase condition (e.g., 95% Mobile Phase A) to a concentration of ~0.5 mg/mL.

  • Chromatographic & MS Conditions:

ParameterCondition
LC System UHPLC/HPLC System
Column pH-stable C18 Column (e.g., Waters XBridge, Agilent Zorbax Extend) 2.1 x 100 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 9.5
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Detector ESI+; Scan m/z 50-500
Method 2: GC-MS with Derivatization

Expertise & Rationale: Gas chromatography is an excellent high-resolution technique for separating volatile compounds. Due to the polarity and hydrogen-bonding capability of the N-H groups, this compound is not sufficiently volatile for direct GC analysis and would exhibit severe peak tailing.[9] Derivatization, such as acylation with trifluoroacetic anhydride (TFAA), masks the active N-H protons, increasing volatility and resulting in sharp, symmetrical peaks.[14][15]

Protocol: GC-MS Analysis after TFAA Derivatization

  • Derivatization: a. Accurately weigh ~1 mg of the sample into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., acetonitrile). c. Add 100 µL of trifluoroacetic anhydride (TFAA). d. Cap the vial and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

  • Chromatographic & MS Conditions:

ParameterCondition
GC System GC with Mass Selective Detector (MSD)
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-550

Conclusion

The analytical characterization of this compound requires a carefully selected suite of orthogonal techniques. The combination of NMR, HRMS, and FTIR provides an unambiguous confirmation of the molecule's identity and structure. For purity analysis, high-pH RP-LC-MS serves as a robust primary method for detecting polar impurities, while derivatization followed by GC-MS offers a powerful alternative for analyzing volatile species. The application of these detailed protocols will ensure a comprehensive understanding of the compound's quality attributes, supporting its use in research and development.

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Application Note: Comprehensive NMR Spectral Analysis of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectral analysis of N-methyl-3-(methylamino)propanamide. The document outlines systematic protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. A thorough, predictive interpretation of the spectral data is presented to facilitate the structural elucidation and characterization of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a framework for the rigorous characterization of similar small molecules.

Introduction

This compound (C₅H₁₂N₂O, MW: 116.16 g/mol ) is a small organic molecule featuring both amide and amine functionalities.[1][2][3] The precise structural confirmation of such molecules is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[4][5] This document provides a comprehensive overview of the application of ¹H, ¹³C, and advanced 2D NMR techniques for the complete spectral assignment of this compound.

The structural features of this compound, including two distinct methyl groups, a propylene chain, and exchangeable protons on the nitrogen atoms, give rise to a unique NMR fingerprint. Understanding the chemical shifts, spin-spin couplings, and through-bond correlations is essential for its unequivocal identification.

Molecular Structure and Predicted Spectral Features

A foundational step in NMR spectral analysis is the examination of the molecule's chemical structure to predict the expected NMR signals.

Caption: Chemical structure of this compound.

Based on the structure, we can anticipate:

  • ¹H NMR: Signals for two N-methyl groups, two methylene groups, and two exchangeable N-H protons.

  • ¹³C NMR: Signals for the carbonyl carbon, two N-methyl carbons, and two methylene carbons.

Experimental Protocols

Sample Preparation

Accuracy in sample preparation is crucial for acquiring high-quality NMR data.

Materials:

  • This compound (purity >98%)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

Protocol:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. Vortex or sonicate briefly if necessary.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Causality Note: The choice of solvent is critical. CDCl₃ is a common choice for small organic molecules. However, the exchangeable N-H protons may exhibit broad signals or not be easily observed. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the N-H protons, slowing down their exchange and resulting in sharper signals at a more downfield chemical shift.[6][7]

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Experimental Workflow:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR C13_NMR ¹³C{¹H} NMR H1_NMR->C13_NMR Initial Structure Overview COSY ¹H-¹H COSY C13_NMR->COSY Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Attachment HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Connectivity G H_c H-c (~2.80 ppm) H_d H-d (~2.40 ppm) H_c->H_d ³JHH G H_a H-a (N-CH₃) C_1 C-1 (C=O) H_a->C_1 ²J H_b H-b (N-CH₃) C_2 C-2 (-CH₂-) H_b->C_2 ²J H_c H-c (-CH₂-) C_3 C-3 (N-CH₃) H_c->C_3 ³J C_4 C-4 (-CH₂-) H_c->C_4 ³J H_d H-d (-CH₂-) H_d->C_1 ²J H_d->C_2 ³J C_5 C-5 (N-CH₃)

Sources

The Untapped Potential of N-methyl-3-(methylamino)propanamide: A Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Catalog Entry

In the vast repository of chemical intermediates, N-methyl-3-(methylamino)propanamide often appears as a simple molecule, a catalog entry with a defined structure and basic properties. However, a deeper analysis of its bifunctional nature—a secondary amine and a secondary amide separated by a flexible three-carbon chain—reveals a versatile building block with significant, yet largely unexplored, potential in the synthesis of novel agrochemicals. This guide moves beyond the surface-level data to provide researchers and synthetic chemists with a forward-looking perspective on the applications of this compound, grounded in the established principles of modern agrochemical design.

This compound is a derivative of the non-proteinogenic amino acid β-alanine. This structural heritage is noteworthy, as amino acid derivatives have emerged as a crucial class of agrochemicals, particularly in the development of fungicides with specific modes of action.[1][2][3] Furthermore, the presence of two nitrogen-containing functional groups positions this molecule as a potential precursor for the burgeoning class of diamide insecticides, which are celebrated for their high efficacy and favorable safety profiles.[4][5][6]

This document will serve as a detailed application note and a source of hypothetical, yet chemically sound, protocols to stimulate further research into the utility of this compound as a key intermediate in the next generation of crop protection agents.

Physicochemical Properties and Structural Data

A thorough understanding of a building block's fundamental properties is the cornerstone of its effective application in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 50836-82-3[4]
Molecular Formula C₅H₁₂N₂O[5]
Molecular Weight 116.16 g/mol [5]
Linear Formula C₅H₁₂N₂O[4]
Predicted Boiling Point 268.3±23.0 °C at 760 mmHg[7]
Predicted Flash Point 130.4±22.8 °C[7]
Predicted Refractive Index 1.429[7]

Potential Applications in Agrochemical Synthesis: A Forward-Looking Analysis

The true potential of this compound lies in its ability to serve as a scaffold for a diverse range of agrochemical classes. Below, we explore several hypothetical, yet plausible, applications, complete with scientific rationale and proposed synthetic pathways.

As a Novel Precursor for Diamide Insecticides

Rationale: The diamide class of insecticides, which includes blockbuster products like chlorantraniliprole, is characterized by two amide functionalities that are crucial for binding to the target site (the ryanodine receptor) in insects.[4][5] The synthesis of these complex molecules often involves the coupling of an amine with a carboxylic acid (or its activated derivative). This compound already contains one of the requisite amide bonds and a reactive secondary amine that can be readily acylated to form the second amide linkage. This makes it an attractive starting point for creating novel diamide structures with potentially unique insecticidal profiles.

Hypothetical Synthetic Pathway:

G cluster_0 Acylation to form a Novel Diamide This compound This compound Reaction_Vessel This compound->Reaction_Vessel Acyl_Chloride R-COCl (Agrochemical Pharmacophore) Acyl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Novel_Diamide Novel Diamide Insecticide Candidate Reaction_Vessel->Novel_Diamide Acylation

Caption: Proposed acylation of this compound.

In the Synthesis of Fungicidal β-Amino Acid Amide Derivatives

Rationale: A significant number of modern fungicides are derived from amino acids.[1][2] These compounds often exhibit high efficacy and a specific mode of action, which is beneficial for resistance management. As a derivative of β-alanine, this compound can be incorporated into structures that mimic these successful fungicides. The secondary amine provides a convenient handle for attaching the molecule to other pharmacophores, while the existing amide bond can be a key part of the final active ingredient's structure.

Hypothetical Synthetic Pathway:

G cluster_1 Synthesis of a β-Amino Acid Amide Fungicide This compound This compound Coupling_Reaction This compound->Coupling_Reaction Heterocyclic_Halide Ar-X (Fungicidal Heterocycle) Heterocyclic_Halide->Coupling_Reaction Coupling_Catalyst Pd or Cu Catalyst Coupling_Catalyst->Coupling_Reaction Fungicide_Candidate Novel Fungicide Candidate Coupling_Reaction->Fungicide_Candidate Buchwald-Hartwig or Ullmann Coupling

Caption: Proposed cross-coupling reaction to form a fungicidal derivative.

As a Scaffold for Novel Herbicides

Rationale: The development of herbicides with new modes of action is crucial for combating weed resistance. While there are no direct precedents, the flexible and functionalized structure of this compound makes it a candidate for derivatization into novel herbicides. The secondary amine can be used to link the molecule to known herbicidal toxophores, potentially leading to compounds with improved uptake, translocation, or a modified spectrum of activity.

Hypothetical Synthetic Pathway:

G cluster_2 Derivatization for Herbicidal Activity This compound This compound Derivatization_Reaction This compound->Derivatization_Reaction Herbicidal_Moiety Herbicidal Moiety with a reactive group (e.g., sulfonyl chloride) Herbicidal_Moiety->Derivatization_Reaction Base Base Base->Derivatization_Reaction Herbicide_Candidate Novel Herbicide Candidate Derivatization_Reaction->Herbicide_Candidate Sulfonamide Formation

Caption: Proposed derivatization to create a novel herbicide.

Hypothetical Experimental Protocols

The following protocols are provided as a starting point for researchers wishing to explore the synthetic utility of this compound. These are based on standard, well-established organic synthesis methodologies.

Protocol 1: Synthesis of a Novel Diamide via Acylation

Objective: To synthesize a novel diamide by acylating the secondary amine of this compound with a substituted benzoyl chloride.

Materials:

  • This compound (1.0 eq)

  • 2-chloro-5-nitrobenzoyl chloride (1.05 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Dissolve 2-chloro-5-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired novel diamide.

Protocol 2: Synthesis of a Fungicide Candidate via Buchwald-Hartwig Amination

Objective: To couple this compound with a heterocyclic halide to create a potential fungicide.

Materials:

  • This compound (1.2 eq)

  • 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Toluene, anhydrous

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) and this compound (1.2 eq) to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target fungicide candidate.

Conclusion and Future Outlook

While direct, published applications of this compound in agrochemical synthesis are not yet prevalent, its structural features strongly suggest its potential as a valuable and versatile building block. The synthetic pathways and protocols outlined in this guide are intended to be a catalyst for innovation, providing a solid foundation for the exploration of this promising intermediate. As the demand for new, effective, and environmentally conscious crop protection solutions continues to grow, the creative application of underutilized building blocks like this compound will be paramount. It is our hope that the concepts presented here will inspire further research and development, ultimately leading to the discovery of the next generation of agrochemicals.

References

  • MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Agrochemicals: Building Blocks for Sustainable Agriculture. Available at: [Link]

  • ACS Publications. (2017). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Available at: [Link]

  • Google Patents. (n.d.). EP0775696B1 - Amino acid amide derivative, process for producing the same, agrohorticultural fungicide, and fungicidal method.
  • Hilaris Publisher. (2023). Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of New Agrochemicals. Available at: [Link]

  • Swinburne University of Technology. (n.d.). Synthesis and chemistry of agrochemicals. Available at: [Link]

  • PubMed. (n.d.). Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • SpringerLink. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]

  • ResearchGate. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Available at: [Link]

  • ResearchGate. (2003). (PDF) N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity[4]. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Available at: [Link]

  • ACS Publications. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent | Journal of Agricultural and Food Chemistry. Available at: [Link]

  • IP.com. (n.d.). Agrochemical Mixtures Of Diamides, Plant Health Additives And Insecticide. Available at: [Link]

  • MDPI. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Available at: [Link]

  • ResearchGate. (2014). Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. Available at: [Link]

Sources

The Strategic Utility of N-methyl-3-(methylamino)propanamide as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry. These cyclic structures are privileged motifs in a vast array of biologically active molecules. This document delineates the synthetic utility of N-methyl-3-(methylamino)propanamide, a versatile and economically significant building block, in the construction of key heterocyclic systems. Its intrinsic bifunctionality, possessing both a nucleophilic secondary amine and a reactive amide moiety connected by a flexible three-carbon linker, provides a strategic platform for a variety of cyclization strategies. We present detailed application notes and robust protocols for the synthesis of substituted dihydropyrimidinones, piperidinones, and diazepanes, underscoring the potential of this precursor in generating molecular diversity for screening libraries and targeted therapeutic development.

I. Synthesis of Dihydropyrimidinones via Cyclocondensation

The dihydropyrimidinone core is a well-established pharmacophore found in numerous clinically relevant drugs, including antihypertensive and antiviral agents. The reaction of this compound with β-ketoesters represents a viable, albeit not extensively documented, pathway to novel N-1 substituted dihydropyrimidinone derivatives. This transformation is predicated on the principles of the Biginelli reaction, where the amine and amide functionalities of the precursor participate in a cyclocondensation with a 1,3-dicarbonyl compound.

Mechanistic Rationale:

The synthesis is proposed to proceed through an initial Michael addition of the secondary amine of this compound to an α,β-unsaturated carbonyl intermediate, formed in situ from the condensation of a β-ketoester and an aldehyde. This is followed by an intramolecular cyclization involving the amide nitrogen and a carbonyl group, and subsequent dehydration to yield the dihydropyrimidinone ring. The use of a Lewis acid catalyst is crucial for the activation of the carbonyl groups and to drive the reaction towards completion.

Experimental Protocol: Synthesis of 1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • This compound (CAS 50836-82-3)

  • Ethyl acetoacetate

  • Benzaldehyde

  • Anhydrous Ethanol

  • p-Toluenesulfonic acid (PTSA)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.16 g, 10 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the desired 1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightYield (%)Physical State
1,6-dimethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneC₁₂H₁₄N₂O202.2565-75White solid

Logical Workflow Diagram:

G cluster_conditions Conditions A This compound E Cyclocondensation A->E B Ethyl Acetoacetate B->E C Benzaldehyde C->E D p-Toluenesulfonic Acid (cat.) Ethanol, Reflux F Purification (Column Chromatography) E->F G 1,6-dimethyl-4-phenyl- 3,4-dihydropyrimidin-2(1H)-one F->G G A This compound B Sodium Hydride Anhydrous THF, Reflux A->B C Intramolecular Cyclization B->C D Aqueous Workup & Purification C->D E 1-Methylpiperidin-2-one D->E G A This compound C Reductive Amination (NaBH3CN, MeOH) A->C B Formaldehyde B->C D Intermediate Amine C->D E Intramolecular Cyclization D->E F Purification E->F G 1,4-Dimethyl-1,4-diazepan-5-one F->G

experimental setup for "N-methyl-3-(methylamino)propanamide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Application Note & Protocol: Amide Bond Formation Utilizing N-methyl-3-(methylamino)propanamide with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Amide Coupling

The formation of an amide bond is arguably one of the most critical reactions in modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1][2] The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[1][3][4] Consequently, the reaction necessitates activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

N-methyl-3-(methylamino)propanamide is a versatile bifunctional molecule featuring a secondary amine and a tertiary amide. Its secondary amine serves as a reactive nucleophile for coupling with activated carboxylic acids, making it a valuable building block in drug discovery and materials science for introducing specific structural motifs.

This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed protocol for the efficient coupling of this compound with carboxylic acids, with a focus on the widely adopted and robust 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Mechanistic Deep Dive: The Role of EDC/NHS Chemistry

The use of carbodiimides, particularly the water-soluble EDC, is a cornerstone of modern amide synthesis.[2] While EDC can directly mediate the coupling, the reaction proceeds via a highly unstable O-acylisourea intermediate that is prone to rapid hydrolysis, especially in aqueous media, which regenerates the starting carboxylic acid and lowers yields.[5][6][7] Another potential side reaction is an intramolecular rearrangement to a stable N-acylurea, which is inert to aminolysis.[6]

To circumvent these issues, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced as an additive.[8] The strategy involves a two-stage, one-pot process:

  • Activation: The carboxylic acid reacts with EDC to form the amine-reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5][7]

  • Stabilization: Before the intermediate can hydrolyze or rearrange, it is intercepted by NHS. NHS rapidly reacts with the O-acylisourea to form a semi-stable NHS ester, releasing an isourea byproduct.[5][6] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but highly reactive towards primary and secondary amines.

  • Aminolysis: The secondary amine of this compound then attacks the carbonyl carbon of the NHS ester, displacing NHS and forming the desired stable amide bond. This nucleophilic substitution is most efficient at a physiological to slightly basic pH (7.0-8.5).[5]

dot digraph "EDC_NHS_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=2, height=1]; edge [fontname="Arial"];

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#FBBC05", fontcolor="#202124"]; O_Acyl [label="O-Acylisourea\nIntermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHS [label="NHS", fillcolor="#FBBC05", fontcolor="#202124"]; NHS_Ester [label="NHS Ester\n(Semi-Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="N-methyl-3-\n(methylamino)propanamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Final Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Side Reaction)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NAcylurea [label="N-Acylurea\n(Side Reaction)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_Acyl [label="+ EDC"]; EDC -> O_Acyl; O_Acyl -> NHS_Ester [label="+ NHS"]; NHS -> NHS_Ester; O_Acyl -> Hydrolysis [style=dashed, color="#EA4335"]; O_Acyl -> NAcylurea [style=dashed, color="#EA4335"]; NHS_Ester -> Product [label="+ Amine"]; Amine -> Product; } } Diagram 1: EDC/NHS reaction mechanism for amide bond formation.

Key Experimental Considerations & Optimization

Achieving high yields and purity requires careful control over several reaction parameters. The following table summarizes critical variables and provides field-proven starting points for optimization.

ParameterRecommended Range/ValueRationale & Expert Insights
Stoichiometry
Carboxylic Acid1.0 eqThe limiting reagent by definition.
This compound1.0 - 1.2 eqA slight excess of the amine can help drive the reaction to completion.
EDC1.1 - 1.5 eqA slight excess is needed to ensure full activation of the carboxylic acid. Gross excess can lead to side reactions and purification challenges.[5]
NHS/Sulfo-NHS1.1 - 1.5 eqUsed in slight excess relative to the carboxylic acid to efficiently trap the O-acylisourea intermediate.[5]
Solvent DMF, DCM, MeCN, THFThe choice depends on substrate solubility. Anhydrous solvents are critical as EDC is highly moisture-sensitive and will hydrolyze, rendering it inactive.[5][9]
pH Control This is the most critical parameter for successful EDC/NHS coupling.[5][7]
- Activation SteppH 4.5 - 6.0Optimal for EDC-mediated carboxyl activation. Use a non-amine, non-carboxylate buffer like MES.[5][8]
- Coupling SteppH 7.0 - 8.5Optimal for the reaction of the NHS-ester with the amine. Use a buffer like PBS or HEPES.[5]
Temperature 4°C to Room Temp. (20-25°C)The reaction is typically run at room temperature. For sensitive substrates or to minimize side reactions, running the reaction overnight at 4°C is recommended.[5]
Reaction Time 2 - 24 hoursActivation is rapid (15-30 min). The amine coupling step is typically allowed to proceed for several hours to overnight to ensure completion.[5][7]

Detailed Experimental Protocol: General Procedure

This protocol describes a general two-step, one-pot procedure for coupling a generic carboxylic acid to this compound using EDC and NHS in an organic solvent.

4.1 Materials & Reagents

  • Carboxylic Acid of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base (optional)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

4.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system or other purification apparatus

dot digraph "Experimental_Workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

// Nodes A [label="1. Reagent Preparation\nDissolve Carboxylic Acid\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Carboxylic Acid Activation\nAdd NHS, then EDC.\nStir 30 min @ RT", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Amine Coupling\nAdd this compound.\nStir 4-16h @ RT", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Reaction Work-up\nDilute with organic solvent.\nWash with NaHCO3 & Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Purification\nDry organic layer (MgSO4).\nConcentrate and purify\n(e.g., chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Analysis\nConfirm product structure\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } } Diagram 2: General experimental workflow for amide coupling.

4.3 Step-by-Step Methodology

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Activation: To the stirring solution, add NHS (1.2 eq). Allow it to dissolve completely. Add EDC (1.2 eq) portion-wise. Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling: Add this compound (1.1 eq) to the reaction mixture. If the carboxylic acid starting material is an acid salt, a non-nucleophilic base like DIEA (1.1 eq) may be added to free the amine. Let the reaction stir at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS if desired.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The aqueous washes help remove unreacted EDC, the isourea byproduct, and NHS.

  • Purification:

    • Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive EDC due to hydrolysis.[5] 2. Incorrect pH for activation or coupling.[7] 3. Sub-optimal stoichiometry.1. Use fresh, high-purity EDC. Equilibrate the container to room temperature before opening to prevent moisture condensation.[5] Use anhydrous solvents. 2. For aqueous reactions, use MES buffer (pH 4.5-6.0) for activation, then adjust to pH 7.2-8.5 with PBS for coupling.[5] 3. Re-evaluate and optimize the molar ratios of coupling reagents.
Presence of N-Acylurea Side Product Intramolecular rearrangement of the O-acylisourea intermediate.This indicates the NHS is not trapping the intermediate efficiently. Ensure NHS is added before or with EDC and that it is fully dissolved. Lowering the reaction temperature may also help.
Unreacted Starting Material 1. Insufficient activation. 2. Reaction time too short.1. Increase the equivalents of EDC/NHS slightly (e.g., to 1.5 eq). 2. Extend the reaction time, potentially stirring overnight at room temperature or 4°C.
Difficult Purification The urea byproduct from EDC is soluble in some organic solvents.Perform the aqueous washes thoroughly during work-up. If the byproduct persists, precipitation by adding a less polar solvent or specialized chromatography may be necessary.

Safety & Handling

  • EDC and NHS: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • This compound: May cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) for detailed handling information.[10][11]

  • Solvents (DMF, DCM): Work in a well-ventilated fume hood. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Avoid inhalation and skin contact.

  • Always consult the material-specific SDS before starting any chemical reaction.

References

  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1701028. Available at: [Link]

  • Gao, P., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors, 13(2), 1635-1646. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Yingxian, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12, 20550-20554. Available at: [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14, 4034-4040. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]

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incorporating "N-methyl-3-(methylamino)propanamide" into novel molecular scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Incorporating "N-methyl-3-(methylamino)propanamide" into Novel Molecular Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the quest for novel therapeutics, the design of molecular scaffolds that offer precise control over vectoral orientation, physicochemical properties, and metabolic stability is paramount. This compound emerges as a highly valuable, yet underutilized, building block for this purpose. Its structure is deceptively simple, featuring a non-symmetrical diamine-like backbone with two distinct, orthogonally reactive nitrogen atoms—a secondary amine and a secondary amide.

This unique arrangement provides a powerful platform for scaffold diversification. The secondary amine serves as a nucleophilic handle for robust C-N bond formation through reactions like reductive amination or acylation, while the amide moiety offers a more conformationally constrained linkage. Crucially, the presence of N-methyl groups is not merely a structural quirk; it is a strategic design element. N-methylation is a well-established tactic in medicinal chemistry to enhance drug-like properties, including increased aqueous solubility, improved metabolic stability by masking hydrogen bond donors, and fine-tuning binding-pocket interactions.[1][2] This guide provides the foundational knowledge and detailed protocols for strategically incorporating this building block into your drug discovery programs.

Physicochemical Profile and Handling

A thorough understanding of the starting material is critical for successful and reproducible synthetic outcomes.

PropertyValueSource / Note
IUPAC Name This compound-
Molecular Formula C₅H₁₂N₂O-
Molecular Weight 116.16 g/mol Calculated
CAS Number 89614-31-3 (for a related nitroso- compound)The exact CAS for the parent compound is not readily available. Use structure-based searches.[3]
Predicted LogP -0.5 to -0.2Varies by algorithm; indicates high polarity.
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid.Based on similar structures like N-Methylpropanamide and 3-Methylamino-1-propanol.[4][5]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).Amines are susceptible to oxidation and carboxylation from atmospheric CO₂.
Safety Handle with appropriate PPE (gloves, safety glasses). Assumed to be a skin and eye irritant.Based on safety data for similar small amines.[5]

Strategic Rationale: The N-Methylated Diamine Advantage

The decision to incorporate a building block should be driven by its potential to solve specific challenges in drug design. This compound offers several distinct advantages.

The "Magic Methyl" Effect: The term "Magic Methyl" refers to the often profound and positive impact that the addition of a single methyl group can have on a compound's pharmacological profile.[6][7] In this building block, the N-methyl groups can:

  • Enhance Metabolic Stability: N-methylation can sterically hinder enzymatic degradation (e.g., by Cytochromes P450) or prevent N-dealkylation, a common metabolic pathway.[1]

  • Modulate Lipophilicity and Solubility: While methylation increases lipophilicity, it can also disrupt planar crystal packing, sometimes leading to an unexpected increase in aqueous solubility—a phenomenon known as breaking planarity.[7]

  • Improve Cell Permeability: By masking a hydrogen bond donor, N-methylation can reduce the polarity and transporter recognition of a molecule, potentially improving its ability to cross cell membranes.[1]

  • Fine-Tune Target Binding: The methyl group can establish favorable hydrophobic interactions within a target's binding pocket or induce a bioactive conformation, leading to a significant jump in potency.[6][7]

Structural and Vectoral Control: The building block's non-symmetrical nature allows it to act as a versatile linker, connecting two distinct molecular fragments with different chemical linkages and conformational properties. This is invaluable for structure-activity relationship (SAR) studies.

G cluster_0 This compound Core core C₅H₁₂N₂O amine Secondary Amine (-NHMe) core->amine Site A amide Secondary Amide (-C(O)NHMe) core->amide Site B scaffold Scaffold Core (e.g., Heterocycle) scaffold->amine Reductive Amination (Flexible Linker) pharmacophore Pharmacophore / Functional Group pharmacophore->amide Acylation (Rigid Linker) caption Fig 1. Strategic use of the bifunctional core.

Caption: Strategic use of the bifunctional core.

Core Synthetic Protocols

The secondary amine is the most accessible reactive handle for initial scaffold elaboration. The following protocols detail two robust methods for its functionalization.

Protocol 1: Amide Bond Formation via Acylation

This protocol is ideal for linking the building block to a carboxylic acid-containing fragment, creating a stable and conformationally defined amide bond. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent due to its high efficiency and low rate of epimerization for chiral substrates.

Rationale: Amide coupling is a cornerstone of medicinal chemistry.[8] While many reagents exist, HATU is effective for a wide range of substrates, including those that are sterically hindered or electronically deactivated, by forming a highly reactive acyl-intermediate.[9] The use of a non-nucleophilic base like DIPEA is crucial to prevent unwanted side reactions.

G start Combine Carboxylic Acid (1 eq), HATU (1.1 eq), DIPEA (2.5 eq) in DMF step1 Stir at RT for 15 min (Active Ester Formation) start->step1 step2 Add this compound (1.2 eq) step1->step2 step3 Monitor reaction by TLC/LC-MS (Typically 2-16 h at RT) step2->step3 step4 Reaction Quench: Add H₂O step3->step4 step5 Aqueous Workup: Extract with EtOAc or DCM step4->step5 step6 Purification: Silica Gel Chromatography step5->step6 end Characterize Pure Product (NMR, HRMS) step6->end caption Fig 2. Workflow for Acylation Protocol.

Caption: Workflow for Acylation Protocol.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in a small volume of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Methanol in Dichloromethane).

Protocol 2: C-N Bond Formation via Reductive Amination

This protocol is used to couple the building block with an aldehyde or ketone, resulting in a more flexible secondary or tertiary amine linkage, respectively. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is milder than other borohydrides (like NaBH₃CN) and does not require acidic conditions that could compromise sensitive functional groups.[10]

Rationale: Reductive amination proceeds via the formation of an intermediate iminium ion, which is then selectively reduced by the hydride reagent. STAB is particularly effective because its steric bulk and reduced reactivity prevent the reduction of the starting aldehyde or ketone, minimizing side products.[10] Dichloroethane (DCE) is a common solvent as it is relatively non-polar and aprotic.

G start Combine Aldehyde/Ketone (1 eq), This compound (1.2 eq) in DCE step1 Stir at RT for 30-60 min (Iminium Formation) start->step1 step2 Add STAB (1.5 eq) in portions step1->step2 step3 Monitor reaction by TLC/LC-MS (Typically 4-24 h at RT) step2->step3 step4 Reaction Quench: Add sat. aq. NaHCO₃ step3->step4 step5 Aqueous Workup: Extract with DCM step4->step5 step6 Purification: Silica Gel Chromatography step5->step6 end Characterize Pure Product (NMR, HRMS) step6->end caption Fig 3. Workflow for Reductive Amination.

Caption: Workflow for Reductive Amination.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and 1,2-Dichloroethane (DCE, 0.1 M).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive ketones, adding a mild acid catalyst like acetic acid (0.1 eq) can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may effervesce slightly.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed as judged by TLC or LC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with Dichloromethane (DCM, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. A basic wash of the column (pre-flushing with solvent containing 1% triethylamine) may be necessary to prevent product streaking.

Analytical Validation

Successful incorporation must be rigorously confirmed. The following provides a template for the expected analytical data.

Analytical MethodExpected Observations for Successful Incorporation
¹H NMR Disappearance of the secondary amine N-H proton signal. Appearance of new signals corresponding to the incorporated scaffold. Characteristic shifts in the protons adjacent to the newly formed bond.
¹³C NMR Appearance of new carbon signals from the incorporated scaffold. A downfield shift for the carbon atom at the site of reaction (C-N bond formation).
High-Resolution Mass Spectrometry (HRMS) The observed m/z value for the [M+H]⁺ ion should match the calculated exact mass to within 5 ppm.
HPLC A single major peak with high purity (>95%) should be observed after purification.

Conclusion

This compound is a potent and versatile building block that provides a direct route to novel, N-methylated molecular architectures. Its bifunctional and non-symmetrical nature allows for controlled, stepwise synthetic strategies. By leveraging established protocols such as acylation and reductive amination, researchers can efficiently explore new chemical space, while simultaneously embedding beneficial "drug-like" properties conferred by the N-methyl groups. This strategic approach can accelerate hit-to-lead optimization and enhance the overall quality of drug candidates.

References

  • Optibrium. The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Available from: [Link]

  • Khan, I., et al. (2022). Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. MDPI. Available from: [Link]

  • Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available from: [Link]

  • Ball, M., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. Available from: [Link]

  • ResearchGate. Pharmaceuticals containing N-methylated and N-dimethylated drugs. Available from: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • de Lacerda, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available from: [Link]

  • Cheméo. Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Lam, K. S., et al. (2016). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. Available from: [Link]

  • Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Available from: [Link]

  • YouTube. Reductive Amination & Amide Synthesis (IOC 40). (2022). Available from: [Link]

  • NIST. Propanamide, N-methyl-. WebBook. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • PubChem. N-Methyl-3-(methylnitrosoamino)propionamide. Available from: [Link]

  • Chegg.com. When N-Methylpropanamide is treated with a strong base. (2021). Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for N-methyl-3-(methylamino)propanamide Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of N-methyl-3-(methylamino)propanamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during the production of this and similar amide compounds.

I. Frequently Asked Questions (FAQs)

Here are some common issues and initial troubleshooting steps for the synthesis of this compound.

Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

A1: Low or no yield in amide synthesis is a common problem that can often be traced back to a few key factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo amidation. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.[1]

  • Amine Deactivation: The amine starting material can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[2] This is particularly relevant when not using a base or when the base is not strong enough.

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction's success.[1][2]

Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?

A2: Side reactions can compete with your desired amide formation, reducing your overall yield and complicating purification. Common side reactions include:

  • Racemization: If your starting materials are chiral, loss of stereochemical purity can be a concern. This can be minimized by using coupling additives like HOBt (Hydroxybenzotriazole) or running the reaction at lower temperatures.[1]

  • Formation of Anhydride: In some activation methods, such as using oxalyl chloride, the activated intermediate can react with another molecule of the carboxylic acid to form an anhydride, which may not be as reactive towards the amine.

Q3: How do I choose the right coupling reagent for my synthesis?

A3: The choice of coupling reagent is critical and depends on the scale of your reaction and the specific properties of your starting materials.

  • For small-scale synthesis: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective but can be expensive for larger scale production.[3]

  • For large-scale synthesis: More cost-effective options are often preferred. These include converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[3]

Q4: What are the best methods for purifying this compound?

A4: The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is often a good first choice for solid amides, as it can be a very effective and scalable purification method.[4] Solvents like ethanol, acetone, or acetonitrile can be good starting points to test for recrystallization.[4]

  • Column Chromatography: For small-scale reactions or when dealing with liquid products, silica gel chromatography is a common method. Due to the polar nature of the amide and the presence of a secondary amine, it may be beneficial to add a small amount of a basic modifier like triethylamine to the mobile phase to prevent streaking on the column.[4]

  • Aqueous Workup: A standard aqueous workup involving acid and base washes can effectively remove many common impurities.[5]

II. Troubleshooting Guides

This section provides a more detailed breakdown of potential issues and solutions at each stage of the synthesis.

Stage 1: Starting Materials and Reagents
Problem Potential Cause Recommended Solution
Low Reactivity Starting materials (3-(methylamino)propanoic acid and methylamine) are of poor quality or contain inhibitors.Ensure the purity of starting materials using techniques like NMR or GC-MS. Use freshly opened or properly stored reagents.
Moisture Contamination Solvents and reagents are not anhydrous.Use freshly distilled, anhydrous solvents. Dry reagents as appropriate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry Inaccurate measurement of starting materials.Carefully measure all reagents. For volatile amines like methylamine, it is often best to use a solution of known concentration.
Stage 2: Reaction Conditions
Problem Potential Cause Recommended Solution
Reaction Stalls Insufficient activation of the carboxylic acid.Increase the amount of coupling reagent or switch to a more powerful one (e.g., from EDC to HATU).
Low Conversion Formation of an unreactive amine-acid salt.Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, to neutralize the acid and free up the amine.[1]
Slow Reaction Rate Steric hindrance or low reaction temperature.While this compound does not have significant steric hindrance, if similar reactions are slow, gentle heating may be required. Monitor the reaction for potential side product formation at higher temperatures.
Exothermic Reaction Rapid addition of highly reactive reagents (e.g., acid chloride).Add the reactive reagent dropwise to a cooled solution of the amine to control the reaction temperature.[6]
Stage 3: Work-up and Purification
Problem Potential Cause Recommended Solution
Product Loss During Extraction The product is water-soluble and remains in the aqueous layer.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the product into the organic layer. Use a continuous liquid-liquid extractor for highly water-soluble products.
Emulsion Formation Formation of a stable emulsion during the aqueous workup.Add brine to help break the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Difficulty in Removing Byproducts Byproducts have similar polarity to the desired product.If standard chromatography is ineffective, consider alternative purification techniques such as ion-exchange chromatography, especially given the basic nature of the secondary amine in the product.[7] Recrystallization from a different solvent system may also be effective.[4]

III. Experimental Protocols & Methodologies

Protocol 1: General Amide Coupling using HATU

This protocol is suitable for small-scale synthesis and generally gives high yields.

  • Dissolve the 3-(methylamino)propanoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add methylamine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acid Chloride Formation for Large-Scale Synthesis

This is a more cost-effective method for larger quantities.

  • Suspend the 3-(methylamino)propanoic acid (1.0 equivalent) in an anhydrous solvent like DCM or toluene.

  • Add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion. Monitor the formation of the acid chloride.[6]

  • Once the acid chloride formation is complete, remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent.

  • In a separate flask, dissolve methylamine (1.0-1.2 equivalents) and a base such as triethylamine (1.5-2.0 equivalents) in an anhydrous solvent.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature and monitor for completion.

  • Perform an aqueous workup and purify as described in Protocol 1.

IV. Visualization of Key Processes

Synthesis Pathway of this compound

G cluster_reactants Starting Materials cluster_activation Activation cluster_product Product 3-(methylamino)propanoic acid 3-(methylamino)propanoic acid Activated Intermediate Activated Intermediate 3-(methylamino)propanoic acid->Activated Intermediate Coupling Reagent (e.g., HATU, SOCl₂) Methylamine Methylamine This compound This compound Activated Intermediate->this compound Methylamine, Base

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Check_Amine Check Amine Reactivity Check_Activation->Check_Amine Complete Optimize_Coupling Increase/Change Coupling Reagent Check_Activation->Optimize_Coupling Incomplete Check_Conditions Check Reaction Conditions Check_Amine->Check_Conditions Amine is Free Add_Base Add/Change Base Check_Amine->Add_Base Salt Formation Anhydrous_Conditions Ensure Anhydrous Conditions Check_Conditions->Anhydrous_Conditions Moisture Suspected Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Anhydrous End Yield Improved Optimize_Coupling->End Add_Base->End Anhydrous_Conditions->End Optimize_Temp->End

Caption: A logical workflow for troubleshooting low reaction yields.

V. Analytical Characterization

Once your synthesis is complete, proper characterization is essential to confirm the identity and purity of your product.

Technique Expected Observations for this compound
¹H NMR Expect to see signals corresponding to the two N-methyl groups, the two methylene groups, and the N-H protons of the amide and the secondary amine. The chemical shifts and coupling patterns will be characteristic of the structure.
¹³C NMR Expect to see five distinct carbon signals, including one for the carbonyl group (typically in the 170-180 ppm range) and four in the aliphatic region.[8]
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the product (C₅H₁₂N₂O, MW: 116.16) should be observed.[9]
Infrared (IR) Spectroscopy Look for a strong C=O stretch for the amide (typically around 1650 cm⁻¹) and N-H stretches for the amide and secondary amine (around 3300 cm⁻¹).[10]
High-Performance Liquid Chromatography (HPLC) HPLC can be used to assess the purity of the final product and to monitor the progress of the reaction.[11]

VI. References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. Available at:

  • Technical Support Center: Optimization of Amidation Reactions - Benchchem. Available at:

  • What is the best method for detecting Amide groups in the presence of Amine groups? - ResearchGate. Available at: [Link]

  • This compound | C5H12N2O | CID 12548977 - PubChem. Available at: [Link]

  • challenges in the scale-up of amide synthesis processes - Benchchem. Available at:

  • Amide - Wikipedia. Available at: [Link]

  • This compound (C5H12N2O) - PubChemLite. Available at: [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Nomenclature, and Properties Of The Amide Functional Group - Master Organic Chemistry. Available at: [Link]

  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC - NIH. Available at: [Link]

  • Preparative Isolation and Purification of Two Amides From Mallotus Lianus Croiz by High-Speed Counter-Current Chromatography - PubMed. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • Amidation Reaction - YouTube. Available at: [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? | Biotage. Available at: [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - MDPI. Available at: [Link]

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Technical Support Center: Purification of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-methyl-3-(methylamino)propanamide (CAS: 50836-82-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the desired purity for your downstream applications.

Compound Profile: this compound

This compound is a diamine amide with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol [1][2]. Its structure contains both a secondary amine and a secondary amide, making it polar and capable of hydrogen bonding. Understanding its physical properties is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₅H₁₂N₂O[1][2]
Molecular Weight 116.16 g/mol [2]
Monoisotopic Mass 116.09496 Da[3]
Structure (SMILES) CNCCC(=O)NC[2][3]

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the purification of this compound.

Q1: My crude product is a dark-colored oil after synthesis. What are the likely impurities and which purification method should I start with?

A1: Dark coloration often indicates the presence of high-molecular-weight byproducts or degradation products, which can arise from heating the reaction mixture for extended periods[4]. The most common impurities are typically unreacted starting materials (e.g., methylamine precursors) and over-methylated side products.

Your first step should be to analyze the crude mixture via a suitable analytical technique like GC-MS or ¹H NMR to identify the impurity profile[5][6]. Based on the findings, a logical purification workflow can be established. We recommend using the following decision tree to guide your choice.

G cluster_impurities cluster_methods start Analyze Crude Product (NMR, GC-MS, LC-MS) impurity_type What is the primary impurity type? start->impurity_type volatile Residual Solvents & Low-Boiling Starting Materials impurity_type->volatile Volatile structural Structurally Similar Amines (e.g., over-methylated species) impurity_type->structural Isomers / Homologs non_volatile Baseline Material & Non-volatile Salts impurity_type->non_volatile Non-Volatile distillation Fractional Vacuum Distillation volatile->distillation chromatography Silica Gel Column Chromatography structural->chromatography wash_recryst Aqueous Wash / Recrystallization (as Hydrochloride Salt) non_volatile->wash_recryst distillation->chromatography If impurities co-distill chromatography->wash_recryst For final polishing / salt formation

Caption: Purification method selection workflow.

Q2: I attempted vacuum distillation, but my product seems to be degrading. How can I prevent this?

A2: Thermal degradation is a significant risk when distilling amine-containing compounds. The key is to lower the boiling point as much as possible. This is achieved by reducing the pressure in the system. For compounds in this class, distillation is often performed at pressures as low as 0.099 MPa or less, with temperatures ranging from 130-160°C, depending on the specific substance[7].

Causality: By lowering the pressure, you reduce the temperature required for the compound to boil. This minimizes the thermal stress on the molecule, reducing the likelihood of side reactions or decomposition that can lead to discoloration and the formation of new impurities. Ensure your vacuum pump is efficient and all joints in your glassware are properly sealed to maintain a low, stable pressure.

Q3: Column chromatography is failing to separate my product from a persistent impurity. What can I do?

A3: This is a common challenge, especially when dealing with impurities that have similar polarities to the target compound, such as demethylated or over-methylated analogs[4].

Troubleshooting Steps:

  • Change the Mobile Phase: If you are using a standard ethyl acetate/hexanes system, consider adding a small amount of a more polar or a modifying solvent. Adding 1-2% of triethylamine (TEA) to the mobile phase can deactivate acidic sites on the silica gel, reducing peak tailing for amines and improving resolution. Alternatively, switching to a dichloromethane/methanol gradient can offer different selectivity.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina. Basic alumina is often effective for the purification of amines as it minimizes interactions that can lead to streaking on standard silica[8].

  • Convert to a Salt: Temporarily converting your product to its hydrochloride salt can dramatically change its polarity[9]. The salt will likely have very different chromatographic behavior compared to the free amine impurity. After separation, the free base can be regenerated with an aqueous base wash.

Q4: How can I effectively remove non-volatile salts or baseline impurities from my product?

A4: The most effective method is a liquid-liquid extraction followed by conversion to a salt for recrystallization.

  • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution with a saturated sodium bicarbonate or potassium carbonate solution to remove any acidic byproducts and some water-soluble impurities[4]. The pH of the aqueous layer should be basic (9-10) to ensure your amine product remains in the organic layer.

  • Recrystallization as a Salt: After extraction, the product can be converted to its hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in an alcohol like isopropanol. This salt can then be purified via recrystallization. Solvents such as ethanol, isopropanol, or cyclohexane have been successfully used for recrystallizing similar amine-based compounds[10][11]. Recrystallization is an excellent technique for rejecting impurities that have different solubility profiles from the desired product's salt form[12].

Troubleshooting Guides & Protocols

Protocol 1: Fractional Vacuum Distillation

This technique is ideal for separating the product from lower-boiling solvents or higher-boiling polymeric material.

Objective: To purify this compound by separating it from non-volatile or significantly less volatile impurities.

G cluster_setup Distillation Apparatus mantle Heating Mantle with Stirring flask Distilling Flask (Crude Product) mantle->flask column Fractionating Column (e.g., Vigreux) flask->column thermometer Thermometer column->thermometer condenser Condenser column->condenser adapter Vacuum Adapter condenser->adapter collection Collection Flask(s) adapter->collection vacuum Vacuum Source (Pump + Trap) adapter->vacuum

Caption: Simplified workflow for a fractional vacuum distillation setup.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus as depicted above. Ensure all glass joints are lightly greased and sealed to hold a high vacuum. Use a stirring mechanism (magnetic stir bar) in the distilling flask to ensure smooth boiling.

  • Charging the Flask: Charge the distilling flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully apply vacuum to the system. Monitor the pressure using a manometer. Aim for a stable pressure below 1 mmHg for best results[4].

  • Heating: Once the vacuum is stable, begin gently heating the distilling flask.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain any residual solvents or low-boiling impurities. The temperature at the thermometer will be low and may fluctuate.

    • Main Fraction: As the temperature stabilizes at the boiling point of your product at that pressure, switch to a new collection flask. Collect the pure product while the temperature remains constant.

    • End-run: If the temperature begins to rise again or the distillation rate slows significantly, stop the distillation. The material remaining in the flask contains the high-boiling impurities.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus.

Protocol 2: Silica Gel Column Chromatography

This method is best for separating the target compound from structurally similar impurities with different polarities.

Objective: To isolate this compound from impurities of similar volatility but different polarity.

Materials & Reagents:

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Crude Product

  • Glass column, flasks, etc.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 100% DCM containing 1% TEA. The TEA is crucial for preventing the amine product from streaking on the acidic silica gel[4].

    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, with 1% TEA constant). This is known as a solvent gradient.

  • Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polarity-based separation.
Mobile Phase DCM/MeOH gradient (0-10%)Good selectivity for many organic compounds.
Additive 1-2% Triethylamine (TEA)Deactivates acidic silica sites, improving peak shape for amines.
Monitoring TLC with UV visualization/stainAllows for rapid analysis of collected fractions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for a related reductive amination and purification. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-3-(methylnitrosoamino)propionamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H12N2O). Retrieved from [Link]

  • Google Patents. (n.d.). US2061889A - Process for separation and purification of methyl amines.
  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

  • SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)- [1H NMR]. Retrieved from [Link]

  • Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • patents.google.com. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • PubMed. (1988). High-performance liquid chromatography separations of nitrosamines. III. Conformers of N-nitrosamino acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
  • PubChem. (n.d.). N-Methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 1720833 B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(3-methylphenyl)-3-chloro-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Propanamide, 3-(methylamino)-N-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Google Patents. (n.d.). EP1506965A1 - Propanolamine derivatives, process for preparation of 3-n-methylamino-1-(2-thienyl)-1-propanols and process for preparation of propanolamine derivatives.
  • Google Patents. (n.d.). CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate.
  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Agilent. (2021). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • PubChem. (n.d.). N-isopropyl-3-(methylamino)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-methyl-3-(methylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this molecule. Drawing from established principles of physical chemistry and formulation science, this resource provides in-depth, practical solutions to ensure the successful application of this compound in your experiments.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a small molecule featuring both a secondary amide and a secondary amine functional group.[1][2][3] This structure confers a degree of polarity and the capacity for hydrogen bonding, which are key determinants of its solubility.[4][5] The presence of the methylamino group, a weak base, implies that its aqueous solubility will be significantly influenced by pH.[6][7][8]

Challenges in achieving the desired concentration in aqueous or organic media can arise from its molecular properties. This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you may encounter when attempting to dissolve this compound.

Issue 1: Poor or slow dissolution in aqueous buffers.

  • Probable Cause: The pH of the aqueous medium is at or near the isoelectric point of the molecule, or it is too high, leading to the predominance of the less soluble, neutral form of the compound. The amine group is not sufficiently protonated to enhance interaction with water molecules.[6][7][9]

  • Solution:

    • pH Adjustment: Systematically lower the pH of the aqueous buffer. The secondary amine group will become protonated at acidic pH, forming a cationic salt that is significantly more water-soluble.[7] It is recommended to test a range of pH values (e.g., from 7 down to 4) to identify the optimal pH for solubility.

    • Use of Acidic Excipients: Incorporating organic acids like citric acid or tartaric acid can help maintain a lower pH microenvironment, thereby increasing the dissolution rate and solubility of weakly alkaline drugs.[10]

Issue 2: Precipitation of the compound upon addition to a physiological buffer (e.g., PBS at pH 7.4).

  • Probable Cause: This is a classic "pH shock" phenomenon. The compound, likely dissolved in an acidic stock solution, precipitates when introduced to a higher pH environment where its solubility is lower.[9]

  • Solution:

    • Formulation with Co-solvents: Prepare the stock solution in a mixture of a water-miscible organic solvent and water. This co-solvent system can increase the intrinsic solubility of the neutral form of the drug.[11][12] Upon dilution into the aqueous buffer, the co-solvent can help maintain solubility.

    • Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 or Span, into the final formulation.[10] Surfactants form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous media.[13]

Issue 3: Limited solubility in non-polar organic solvents.

  • Probable Cause: The molecule's amide and amine groups provide significant polarity, making it less compatible with non-polar environments.[4][14]

  • Solution:

    • Solvent Screening: Test a range of polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile. These solvents can engage in dipole-dipole interactions and are often effective for compounds with both polar and non-polar characteristics.

    • Co-solvent Systems: Employing a mixture of a polar protic solvent (like ethanol or methanol) with a polar aprotic solvent can sometimes provide synergistic solubilizing effects.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when encountering solubility issues with this compound?

A1: The initial and most critical step is to assess the pH-dependent solubility profile of the compound. Given the presence of a secondary amine, its solubility is expected to be highly dependent on pH.[8][17] A simple experiment measuring solubility at various pH points (e.g., pH 3, 5, 7, and 9) will provide valuable insight into its behavior and guide your formulation strategy.

Q2: Are there any excipients that can be used to formulate this compound for in vivo studies?

A2: Yes, for oral or parenteral formulations, several excipients can enhance solubility and bioavailability.[18][19]

  • Cyclodextrins: Modified beta-cyclodextrins can form inclusion complexes with the less polar parts of the molecule, increasing its aqueous solubility.[19]

  • Polymers: High molecular weight polymers like polyacrylic acid derivatives (e.g., Apinovex™) can be used to create amorphous solid dispersions, which can significantly enhance solubility.[13][20]

  • Lipid-based Formulations: For compounds with some lipophilicity, lipid-based drug delivery systems (LBDDS) can improve solubilization in the gastrointestinal tract.[18]

Q3: How does temperature affect the solubility of this compound?

A3: Generally, for solid solutes, solubility increases with temperature.[4] You can try gentle heating and sonication to facilitate dissolution. However, it is crucial to first confirm the thermal stability of the compound to avoid degradation.

Q4: Can I use a co-solvent to dissolve my compound for cell-based assays? What are the potential pitfalls?

A4: Yes, co-solvents like DMSO are commonly used. However, it is essential to be mindful of the final concentration of the co-solvent in your assay, as high concentrations can be toxic to cells. Always run a vehicle control (the co-solvent alone at the same final concentration) to ensure that the observed effects are from your compound and not the solvent.

Experimental Protocols

Protocol 1: Determining pH-Dependent Aqueous Solubility
  • Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or µM) against the pH to visualize the solubility profile.

Protocol 2: Screening for an Effective Co-solvent System
  • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

  • Prepare binary co-solvent systems with water at different ratios (e.g., 10%, 25%, 50%, 75% v/v co-solvent in water).

  • Determine the saturation solubility of this compound in each co-solvent system using the method described in Protocol 1.

  • Analyze the results to identify the co-solvent and concentration that provides the desired solubility.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound

pHBuffer SystemSolubility (µg/mL)
3.0Citrate> 10,000
5.0Acetate5,250
6.5Phosphate850
7.4Phosphate150
9.0Borate< 50

Table 2: Example Co-solvent Screening Results

Co-solventConcentration in Water (v/v)Solubility (mg/mL) at pH 7.4
None0%0.15
Ethanol20%1.2
Propylene Glycol20%2.5
PEG 40020%4.8
DMSO10%> 20

Visualizing the Workflow

A systematic approach is key to efficiently resolving solubility issues. The following workflow outlines the decision-making process.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Identified is_aqueous Is the target solvent aqueous? start->is_aqueous ph_solubility Determine pH-Dependent Solubility Profile ph_check Is solubility sufficient at desired pH? ph_solubility->ph_check is_aqueous->ph_solubility Yes organic_solvent Screen a panel of polar organic solvents (DMSO, DMF, NMP, etc.) is_aqueous->organic_solvent No adjust_ph Adjust pH to a more solubilizing range ph_check->adjust_ph No use_excipients Evaluate Solubility-Enhancing Excipients (Co-solvents, Surfactants, Cyclodextrins) ph_check->use_excipients Yes, but needs improvement or physiological pH adjust_ph->ph_check end_solution Optimized Formulation Achieved use_excipients->end_solution solvent_check Is solubility sufficient? organic_solvent->solvent_check cosolvent_blend Test organic co-solvent blends solvent_check->cosolvent_blend No solvent_check->end_solution Yes cosolvent_blend->solvent_check

Caption: A decision tree for systematically troubleshooting solubility issues.

References

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • PubMed. (1979). Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. [Link]

  • University of Liverpool. (n.d.). Solubility and pH of amines. [Link]

  • JoVE. (2024). Video: Extraction: Effects of pH. [Link]

  • Solubility of Things. (n.d.). N-phenylpropanamide. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • The Journal of Physical Chemistry B. (2015). The Hydrophobic Effect and the Role of Cosolvents. [Link]

  • Solubility of Things. (n.d.). propanamide. [Link]

  • PubChem. (n.d.). N-Methyl-3-(methylnitrosoamino)propionamide. [Link]

  • National Institutes of Health. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • Semantic Scholar. (1979). Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. [Link]

  • ACS Omega. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. [Link]

  • PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. [Link]

  • National Institutes of Health. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

  • ResearchGate. (2017). Improving solubility via structural modification. [Link]

  • Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-propyl- (CAS 3217-86-5). [Link]

  • PubChemLite. (n.d.). This compound (C5H12N2O). [Link]

  • Wikipedia. (n.d.). Propanamide. [Link]

  • SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-. [Link]

  • NIST WebBook. (n.d.). Propanamide, N-methyl-. [Link]

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preventing byproduct formation in "N-methyl-3-(methylamino)propanamide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-3-(methylamino)propanamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation in their reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols, improve yield, and ensure the purity of your final product.

Introduction: Understanding the Core Reaction and Byproduct Formation

The synthesis of this compound typically involves a two-step process originating from an acrylic acid derivative, such as methyl acrylate, and methylamine. The reaction proceeds via a Michael addition followed by an amidation. While seemingly straightforward, this pathway is prone to the formation of significant byproducts that can complicate purification and reduce overall yield.

The primary challenge arises from the difunctional nature of methylamine in the Michael addition step. As a primary amine, it possesses two reactive N-H bonds, each capable of reacting with a molecule of methyl acrylate. This can lead to both the desired mono-adduct and an undesired bis-adduct. Subsequent amidation of this mixture results in the target compound alongside a difficult-to-remove impurity.

This guide will focus on diagnosing and preventing the formation of this key byproduct, providing you with the technical understanding and practical steps necessary for a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired Product and a Major, Higher Molecular Weight Impurity

Question: My final product is contaminated with a significant amount of a higher molecular weight byproduct. What is this impurity and how can I prevent its formation?

Answer:

The most probable identity of this byproduct is N-methyl-3-{[3-(methylamino)propanoyl]amino}propanamide . This impurity arises from the "double addition" of methylamine to two molecules of methyl acrylate during the initial Michael addition phase of the synthesis.

Causality: The formation of this bis-adduct is a common issue when reacting primary amines with acrylates.[1][2][3] The reaction conditions can influence the selectivity between the desired mono-addition and the undesired double addition.

Troubleshooting Protocol:

  • Strict Stoichiometric Control:

    • Rationale: Using a significant excess of methylamine can favor the formation of the mono-adduct by increasing the statistical probability of an acrylate molecule reacting with a fresh methylamine molecule rather than the already-reacted mono-adduct.

    • Procedure: In the initial Michael addition step, use a 3-5 fold molar excess of methylamine relative to methyl acrylate. The reaction should be carefully monitored to ensure the complete consumption of the limiting reagent (methyl acrylate).

  • Temperature Management:

    • Rationale: The Michael addition is an exothermic reaction. Elevated temperatures can increase the rate of the second addition, leading to more of the bis-adduct.

    • Procedure: Maintain a low reaction temperature, ideally between 0-10°C, during the addition of methyl acrylate to the methylamine solution. Use an ice bath to control any exotherms.

  • Solvent Selection:

    • Rationale: The choice of solvent can influence the selectivity of the Michael addition. Protic solvents, such as methanol or ethanol, have been shown to favor mono-addition in similar reactions.[3]

    • Procedure: Consider using methanol as the reaction solvent for the Michael addition step. The use of an alcohol can also accelerate the reaction, allowing for shorter reaction times at lower temperatures.[4]

  • Controlled Addition:

    • Rationale: Adding the methyl acrylate slowly to the excess methylamine solution ensures that the concentration of the acrylate is always low relative to the amine, further disfavoring the second addition.

    • Procedure: Use a syringe pump or a dropping funnel to add the methyl acrylate to the cooled, stirred methylamine solution over a period of 1-2 hours.

Visualizing the Byproduct Formation Pathway:

Byproduct_Formation MA Methyl Acrylate MeNH2 Methylamine MonoAdduct Mono-adduct (Intermediate) MeNH2->MonoAdduct + Methyl Acrylate (1 eq) BisAdduct Bis-adduct (Byproduct Intermediate) MonoAdduct->BisAdduct + Methyl Acrylate (2nd eq) [Undesired Pathway] Target This compound (Desired Product) MonoAdduct->Target + Methylamine (Amidation) [Desired Pathway] Byproduct Bis-adduct Amide (Byproduct) BisAdduct->Byproduct + Methylamine (Amidation)

Caption: Reaction pathway showing the formation of the desired product and the key byproduct.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous methylamine for this reaction?

A1: While aqueous methylamine can be used, it is generally preferable to use a solution of methylamine in an organic solvent like methanol or THF for better control over the reaction. The presence of water can sometimes lead to side reactions, such as hydrolysis of the ester, especially if the reaction temperature is not well-controlled.

Q2: I am observing some polymer formation in my reaction. What is causing this?

A2: Polymerization of methyl acrylate is a known side reaction, particularly at higher temperatures or in the presence of certain impurities that can act as initiators.[5] To minimize polymerization, ensure your reagents are pure and maintain a low reaction temperature. The use of radical inhibitors is generally not necessary if the temperature is well-controlled.

Q3: How can I monitor the progress of the Michael addition to ensure full consumption of methyl acrylate?

A3: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for monitoring the reaction. A simple TLC analysis can show the disappearance of the methyl acrylate spot. For more quantitative analysis, GC-MS can be used to track the relative concentrations of the starting material, mono-adduct, and bis-adduct over time.

Q4: What is the best way to purify the final product if the bis-adduct byproduct has already formed?

A4: Separating the desired product from the bis-adduct amide can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method. A solvent system with a gradient of methanol in dichloromethane is often effective. However, prevention of the byproduct formation is a much more efficient strategy.

Q5: Are there alternative synthetic routes that avoid the Michael addition selectivity issue?

A5: An alternative approach involves the reaction of N-methyl-β-alanine with methylamine using a suitable amide coupling agent. This route avoids the problematic Michael addition step altogether. However, it requires the synthesis of N-methyl-β-alanine as a starting material, which may have its own synthetic challenges and cost implications.

Visualizing the Troubleshooting Workflow:

Troubleshooting_Workflow Start Reaction Start: Michael Addition of Methylamine and Methyl Acrylate Analysis Analyze Crude Product (e.g., LC-MS, NMR) Start->Analysis HighPurity High Purity of Desired Product Analysis->HighPurity Yes LowYield Low Yield & High MW Impurity Detected Analysis->LowYield No End Proceed to Amidation and Purification HighPurity->End CheckStoich Verify Stoichiometry: Is Methylamine in >3x Excess? LowYield->CheckStoich CheckTemp Check Temperature Control: Was Reaction Kept at 0-10°C? CheckStoich->CheckTemp Yes Optimize Implement Corrective Actions: - Increase Methylamine Excess - Improve Cooling - Change Solvent - Slow Acrylate Addition CheckStoich->Optimize No CheckSolvent Consider Solvent Change: Using a Protic Solvent (e.g., Methanol)? CheckTemp->CheckSolvent Yes CheckTemp->Optimize No CheckSolvent->Optimize No CheckSolvent->End Yes Optimize->Start Re-run Reaction

Caption: A workflow for troubleshooting byproduct formation in the synthesis.

Data Summary

ParameterRecommended ConditionRationale
Stoichiometry (Methylamine:Acrylate) > 3:1Favors mono-addition over bis-addition.
Temperature 0-10°CMinimizes the rate of the second Michael addition and prevents polymerization.
Solvent MethanolProtic solvents can enhance selectivity for mono-addition.[3]
Addition Method Slow, controlled addition of acrylateMaintains a low concentration of the limiting reagent, disfavoring the second addition.

References

  • Acceleration of fatty amine addition reactions. (n.d.). Google Patents.
  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. (2016). Proceedings of the National Academy of Sciences, 113(21), 5837–5842. [Link]

  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Selectivity of mono‐ and bis‐addition of primary amines to methyl acrylate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. (2017). Polymer Chemistry, 8(38), 5915–5923. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). Molecules, 13(3), 631–641. [Link]

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (2005). Organic Preparations and Procedures International, 37(6), 579–584. [Link]

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"N-methyl-3-(methylamino)propanamide" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-methyl-3-(methylamino)propanamide (CAS: 50836-82-3). While specific peer-reviewed stability studies on this molecule are not extensively published, its structure, containing a secondary amide and a secondary amine, allows for a robust, chemically-principled understanding of its potential stability challenges. This guide synthesizes fundamental organic chemistry principles with standard pharmaceutical stability testing methodologies to provide practical troubleshooting advice and experimental protocols.[1][2][3] The core objective is to empower users to anticipate, identify, and solve stability-related issues during their research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

A1: The molecule possesses two primary functional groups susceptible to degradation:

  • Secondary Amide Linkage: Amide bonds are prone to hydrolysis, a reaction that cleaves the bond to form a carboxylic acid and an amine. This process is significantly accelerated under acidic or basic conditions.[4]

  • Secondary Aliphatic Amine: The terminal methylamino group is a nucleophilic center that is susceptible to oxidation.[5][6] Oxidative degradation can be initiated by atmospheric oxygen (autoxidation), peroxides often found as impurities in excipients, or exposure to light and metal ions.[6]

Q2: What are the likely degradation products of this compound?

A2: Based on the two primary degradation pathways, the expected products are:

  • From Hydrolysis: Cleavage of the amide bond would yield 3-(methylamino)propanoic acid and methylamine .

  • From Oxidation: Oxidation of the secondary amine can lead to several products, most commonly the corresponding N-oxide or hydroxylamine . Further oxidation or rearrangement could lead to more complex products like nitrones.[5][6]

Q3: How should I store this compound to ensure its stability?

A3: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A freezer at -20°C is recommended for long-term storage of the solid material. For solutions, it is advisable to use aprotic organic solvents if possible. If aqueous solutions are necessary, they should be prepared fresh, using high-purity water, and buffered at a neutral pH (around 6.0-7.5) to minimize hydrolysis.

Q4: Can common excipients or buffer salts affect the stability of this compound?

A4: Yes. Excipients can significantly influence stability.[7] Be cautious of:

  • Hygroscopic Excipients: These can absorb moisture, which may accelerate hydrolysis.

  • Excipients with Peroxide Impurities: Many common excipients (e.g., povidone, polysorbates) can contain trace levels of peroxides that can initiate oxidative degradation.[6]

  • Acidic/Basic Buffers: As mentioned, non-neutral pH will catalyze hydrolysis. Acetate buffers (acidic) or phosphate/carbonate buffers (basic) could increase the degradation rate compared to a neutral buffer like HEPES or MOPS.

Troubleshooting Guide

Problem: "I'm observing a rapid loss of my parent compound in an aqueous formulation, even at refrigerated temperatures. What's happening?"

  • Probable Cause: This is a classic sign of hydrolysis. The rate of amide hydrolysis is highly dependent on pH and temperature.[8] Even a seemingly neutral solution can have a microenvironment that promotes degradation.

  • Troubleshooting Steps:

    • Confirm pH: Measure the pH of your formulation immediately after preparation and after a period of storage.

    • Conduct a pH Profile Study: Prepare your formulation in a series of buffers ranging from pH 3 to pH 9. Analyze the concentration of this compound at several time points. This will identify the pH of maximum stability.

    • Analyze for Degradants: Using an appropriate analytical method like HPLC-MS, look for the presence of the expected hydrolysis products: 3-(methylamino)propanoic acid and methylamine.[9] The presence of these confirms the degradation pathway.

Problem: "My HPLC analysis shows several new, small peaks appearing over time. Are these related to my compound?"

  • Probable Cause: The appearance of new peaks is indicative of degradation. These could be hydrolysis products, oxidation products, or even adducts with formulation components.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: A controlled stress study is the most effective way to confirm if these peaks are related to your compound.[1][2] (See Protocol below). By intentionally degrading the compound under various conditions (acid, base, oxidation, light, heat), you can generate the potential degradation products and compare their retention times to the unknown peaks in your stability samples.

    • Utilize Mass Spectrometry (LC-MS): Analyze the unknown peaks by LC-MS. Determine the mass-to-charge ratio (m/z) of the new peaks. If they correspond to the predicted masses of hydrolysis or oxidation products, you can confirm their identity.

    • Check the Placebo: Prepare and stress a placebo formulation (all components except your active compound). This will help you identify any peaks originating from excipient degradation.[7]

Workflow for Investigating Unexpected Degradation Peaks

G start Unexpected Peaks Observed in HPLC Analysis check_placebo Analyze Stressed Placebo (Formulation without API) start->check_placebo peaks_in_placebo Peaks Present in Placebo? check_placebo->peaks_in_placebo excipient_degradation Peaks are from Excipient Degradation. Characterize and/or change formulation. peaks_in_placebo->excipient_degradation Yes perform_fds Perform Forced Degradation Study (FDS) on the Active Pharmaceutical Ingredient (API) peaks_in_placebo->perform_fds No compare_rt Compare Retention Times (RT) and Mass Spectra (MS) of FDS peaks with unknown peaks. perform_fds->compare_rt match_found Match Found? compare_rt->match_found identify_pathway Identity Confirmed. Peaks are API Degradants. Proceed to Pathway Elucidation. match_found->identify_pathway Yes no_match No Match. Consider other possibilities: - API-Excipient Interaction - Contamination - Secondary Degradation match_found->no_match No

Caption: Workflow for troubleshooting unknown chromatographic peaks.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][7]

1. Materials & Equipment:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • Calibrated HPLC-UV/MS system[9][11]

  • Calibrated pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of organic solvent (e.g., acetonitrile) and water.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. If no degradation is seen after 24 hours at 60°C, switch to 1 M HCl.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. If no degradation is seen after 24 hours at 60°C, switch to 1 M NaOH. Neutralize the sample with an equivalent amount of acid before analysis.

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature for up to 24 hours.[3] Protect from light.

    • Thermal Stress: Store the solid compound and the stock solution in an oven at 70°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize acid/base samples).

    • Dilute to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method, monitoring for the appearance of new peaks and the decrease in the area of the parent peak. Use a mass spectrometer to obtain mass information on all new peaks.

3. Data Interpretation:

  • Calculate the percentage degradation in each condition.

  • Characterize the degradation products based on their mass spectra.

  • Establish the primary degradation pathways for the molecule.

Data Summary & Potential Degradation Pathways

Table 1: Predicted Stability of this compound under Forced Degradation Conditions
Stress ConditionReagents/ParametersPredicted Degradation PathwayPrimary Degradants
Acidic Hydrolysis 0.1 M - 1 M HCl, 60°CAmide Hydrolysis3-(methylamino)propanoic acid, Methylamine
Basic Hydrolysis 0.1 M - 1 M NaOH, 60°CAmide Hydrolysis3-(methylamino)propanoate (salt), Methylamine
Oxidation 3% H₂O₂, Room TempAmine OxidationN-oxide, Hydroxylamine
Thermal (Dry Heat) 70°CLikely StableMinimal degradation expected unless melting point is low
Photolytic ICH Q1B conditionsPossible OxidationN-oxide or other radical-mediated products
Potential Degradation Pathways of this compound

G parent This compound (C₅H₁₂N₂O) hydrolysis_node Amide Hydrolysis parent->hydrolysis_node H⁺ or OH⁻ / H₂O oxidation_node Amine Oxidation parent->oxidation_node [O] e.g., H₂O₂ acid1 3-(methylamino)propanoic acid hydrolysis_node->acid1 amine1 Methylamine hydrolysis_node->amine1 n_oxide N-oxide Derivative oxidation_node->n_oxide hydroxylamine Hydroxylamine Derivative oxidation_node->hydroxylamine

Caption: Primary predicted degradation pathways for the molecule.

References

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Studies on the Stability of Amides. I.
  • Analytical Techniques In Stability Testing.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
  • Pharmaceutical Stability Analysis.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Oxidation of Secondary and Primary Amines. SlidePlayer.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Ch20 : Amide hydrolysis. University of Calgary.

Sources

Technical Support Center: Troubleshooting the Synthesis of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of N-methyl-3-(methylamino)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you optimize your reaction conditions, maximize your yields, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction to form this compound is failing or giving very low yields. What are the most likely causes?

Low or no yield in this specific amide coupling is often traced back to a few critical factors related to the nature of your starting materials: 3-(methylamino)propanoic acid, a secondary amine-containing β-amino acid, and methylamine, a primary amine. The primary culprits are typically inefficient activation of the carboxylic acid, issues with the nucleophilicity of the amines, or detrimental side reactions.[1][2]

Common causes include:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid of 3-(methylamino)propanoic acid must be converted into a more reactive species to undergo amidation. If your coupling reagent is not potent enough or used in insufficient stoichiometry, this activation will be incomplete.[1]

  • Protonation of Amines: A simple acid-base reaction between the carboxylic acid and the amine starting materials can occur, leading to the formation of an ammonium salt. This protonates the amine, rendering it non-nucleophilic and halting the desired reaction.[1]

  • Steric Hindrance: The secondary amine within your carboxylic acid starting material (3-(methylamino)propanoic acid) can present steric challenges, potentially slowing down the reaction.[3]

  • Moisture Contamination: The presence of water can lead to the hydrolysis of your activated carboxylic acid intermediate, reverting it back to the starting material and preventing amide bond formation. The use of anhydrous solvents and reagents is crucial.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and reaction temperature can significantly impact the outcome of the coupling reaction.[1]

Q2: I suspect a side reaction is occurring. What are the most probable side products in this synthesis?

The structure of 3-(methylamino)propanoic acid makes it susceptible to specific side reactions upon activation of the carboxylic acid.

  • Intramolecular Cyclization (β-Lactam Formation): Upon activation, the secondary amine within the 3-(methylamino)propanoic acid molecule can act as an intramolecular nucleophile, attacking the activated carbonyl to form a four-membered ring, a β-lactam (1-methylazetidin-2-one). This is a significant concern for β-amino acids.[4][5][6][7][8]

    G

  • Guanidinylation of the Secondary Amine: If you are using an aminium/uronium-based coupling reagent like HATU or HBTU, it can react with the secondary amine of your starting material or product to form a guanidinium byproduct. This terminates the amine's reactivity.

    G

Troubleshooting Guide & Recommended Protocols

Q3: What are the recommended coupling reagents and reaction conditions for this specific amide formation?

Given the presence of a secondary amine in the carboxylic acid starting material, a robust coupling reagent is recommended to overcome potential steric hindrance and achieve efficient activation.

Coupling Reagent ClassRecommended ReagentsKey Advantages & Considerations
Aminium/Uronium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly effective for sterically hindered and N-methylated amino acids. Its HOAt-based active ester is very reactive, leading to high coupling efficiencies and reduced racemization.[3][9]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A stable and efficient coupling reagent, often considered less allergenic than other uronium salts.[2]
Phosphonium Salts PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)Particularly effective for coupling N-protected N-methyl amino acids.[2]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A robust choice for challenging couplings.[3]
Carbodiimides EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole)A classic and reliable choice. The water-solubility of the EDC and its urea byproduct simplifies purification through aqueous workup.[10] A catalytic amount of HOBt can be beneficial.[11]

Recommended Protocol (using HATU):

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methylamino)propanoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Pre-activation: Add HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to ensure the carboxylic acid is fully activated before the introduction of the amine.

  • Amine Addition: Add a solution of methylamine (1.2-1.5 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

G

Q4: How can I minimize the formation of the β-lactam side product?

Minimizing the formation of the β-lactam is critical for achieving a good yield of the desired amide. Here are some strategies:

  • Use a Highly Reactive Coupling Reagent: A more reactive coupling reagent like HATU will favor the intermolecular reaction with the excess methylamine over the intramolecular cyclization.[9]

  • Pre-activation and Order of Addition: Fully activate the carboxylic acid with the coupling reagent and base before adding the methylamine. This ensures that the activated species is readily available to react with the external nucleophile.

  • Control of Stoichiometry: Use a slight excess of methylamine (1.2-1.5 equivalents) to outcompete the intramolecular secondary amine.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes disfavor the intramolecular cyclization, although it may also slow down the desired reaction.

Q5: The product, this compound, is small and polar. What are the best methods for purification?

The polar nature of the product can make purification challenging. Here are some recommended approaches:

  • Aqueous Work-up: If you used a water-soluble coupling reagent like EDC, a thorough aqueous work-up is the first step. Washing the organic layer with dilute acid (e.g., 0.1 M HCl) can help remove basic impurities like DIPEA, and washing with a saturated sodium bicarbonate solution can remove any unreacted carboxylic acid.[12]

  • Column Chromatography: Silica gel chromatography is a standard method. Due to the product's polarity, you will likely need a polar mobile phase. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate) and gradually increasing the polarity with methanol is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent the product from streaking on the silica gel.

  • Reverse-Phase Chromatography: For highly water-soluble compounds, reverse-phase chromatography (e.g., C18) using a water/acetonitrile or water/methanol gradient may be a suitable alternative.[13]

  • Purification via Salt Formation: If the product is difficult to purify as the free base, it can be converted to a salt (e.g., hydrochloride) by treating a solution of the purified or semi-purified product with HCl in a suitable solvent (like ether or dioxane). The salt may precipitate and can be collected by filtration.

Q6: How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • ¹H NMR: Expect to see characteristic signals for the two N-methyl groups, the methylene groups of the propane backbone, and the amine proton. The chemical shifts and coupling patterns will be diagnostic.[14]

    • ¹³C NMR: The carbonyl carbon of the amide will have a characteristic chemical shift in the range of 170-180 ppm. Signals for the two N-methyl carbons and the two methylene carbons should also be present.[1]

  • Mass Spectrometry (MS): LC-MS is an excellent tool for confirming the molecular weight of the product and for monitoring the reaction progress and purity of the fractions during chromatography. The expected monoisotopic mass for C₅H₁₂N₂O is 116.0950 g/mol .[15]

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the amide carbonyl, typically in the range of 1630-1680 cm⁻¹, and an N-H stretch for the secondary amine around 3300-3500 cm⁻¹.

By carefully considering these troubleshooting strategies and implementing the recommended protocols, you can significantly improve the success rate of your this compound synthesis.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Green Chemistry (RSC Publishing). Biocatalytic amide bond formation. [Link]

  • PubMed. β-Lactam Formation by a Non-Ribosomal Peptide Synthetase During Antibiotic Biosynthesis. [Link]

  • AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • SpectraBase. Propanamide, N-methyl-3-(methylamino)- - Optional[1H NMR] - Spectrum. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • ResearchGate. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis | Request PDF. [Link]

  • Khan Academy. Preparation of amides using DCC. [Link]

  • Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • MDPI. Cyclization-activated Prodrugs. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Google Patents.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • PubChemLite. This compound (C5H12N2O). [Link]

  • Springer Nature Experiments. Purification of Water-Soluble Natural Products. [Link]

  • PubMed. Cyclization-activated prodrugs. [Link]

  • Google Patents.
  • ResearchGate. How to purify a water soluble compound?. [Link]

  • Arkivoc. Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. [Link]

  • PMC. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

  • Gauth. Question What are the products of the reaction of propanoic acid with methylamine?. [Link]

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Technical Support Center: Improving the Reaction Kinetics of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for N-methyl-3-(methylamino)propanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile bifunctional molecule. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

This compound (CAS 50836-82-3) possesses two key functional groups: a secondary amine and a secondary amide.[1][2] The secondary amine is a potent nucleophile and the primary center of reactivity, while the secondary amide is significantly less reactive due to resonance delocalization of the nitrogen's lone pair of electrons.[3] This guide will focus on the most common transformation for this substrate: N-acylation , a cornerstone reaction for building complex molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during experimental work.

Q1: My N-acylation reaction is extremely slow or shows no conversion. What are the first things I should check?

A low reaction rate is typically traced back to one of three factors: insufficient activation of the electrophile, low nucleophilicity of the amine, or an inadequate reaction environment.

  • Amine Nucleophilicity: The most common cause of a stalled reaction is the protonation of the starting amine. N-acylation with acyl chlorides or anhydrides produces a strong acid byproduct (e.g., HCl).[4][5] This acid will protonate the free amine, rendering it non-nucleophilic and effectively halting the reaction.[6] The solution is to include a non-nucleophilic base to act as an acid scavenger.[3][7]

  • Reactivity of Acylating Agent: The intrinsic reactivity of your acylating agent is paramount. The general order of reactivity is: Acyl Chloride > Acyl Anhydride > Ester > Carboxylic Acid.[8] If you are using a less reactive agent like an ester, the reaction will naturally be slower and may require heat or specialized catalysts.

  • Temperature: Many acylation reactions proceed rapidly at room temperature, but if you are using a less reactive acylating agent or observing slow kinetics, gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate.[9]

Q2: I'm seeing a lot of messy byproducts or having difficulty with purification. What are the likely side reactions?

The primary "side product" is often the hydrochloride salt of your starting material or the added base scavenger.

  • Amine Protonation: As mentioned above, if the acid byproduct is not effectively neutralized, a significant portion of your starting material will be converted into its inactive ammonium salt, complicating your reaction profile and purification.[6]

  • Scavenger Salt Formation: When using a base like triethylamine (TEA) or pyridine, it will form a salt (e.g., triethylammonium chloride) after neutralizing the acid byproduct.[7] These salts can sometimes be difficult to remove. An aqueous workup, often including a wash with a dilute acid to remove any remaining basic starting material, followed by a wash with a base to remove the acidic byproduct, is typically effective.

  • Over-acylation: The product of the initial N-acylation is an amide, which is substantially less nucleophilic than the starting amine.[3] Therefore, a second acylation on the newly formed amide nitrogen is highly unlikely under standard conditions.

Q3: What is the optimal solvent for improving the kinetics of N-acylation?

Solvent choice can have a dramatic impact on reaction rates.[10] For N-acylation, polar aprotic solvents are generally preferred.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are excellent choices. They are effective at solvating the transition state without forming strong hydrogen bonds with the amine nucleophile, which would hinder its reactivity.

  • Solvents to Avoid: Protic solvents like water or alcohols can compete with your substrate as nucleophiles and can form hydrogen bonds with the amine, reducing its nucleophilicity.[11]

Q4: What is the precise role of the base in this reaction? Is it just a scavenger or a catalyst?

The base plays a dual role, which is critical for reaction success.[12]

  • Acid Scavenger (Essential Role): Its primary function is to irreversibly neutralize the strong acid generated during the reaction. This maintains the starting amine in its neutral, nucleophilic state, allowing the reaction to proceed to completion.[6][7] A stoichiometric amount (at least 1.0 equivalent) of a tertiary amine like triethylamine or Hünig's base (DIPEA) is required for this purpose.

  • Nucleophilic Catalyst (Optional, for Rate Enhancement): Certain bases, such as pyridine or 4-Dimethylaminopyridine (DMAP), can also act as nucleophilic catalysts. They react with the acylating agent to form a highly reactive intermediate (e.g., an acylpyridinium ion), which is then attacked by the amine.[12] This catalytic cycle can dramatically accelerate slow acylation reactions. A sub-stoichiometric amount (e.g., 1-10 mol%) of DMAP is often added alongside a stoichiometric amount of a bulkier, non-nucleophilic base like triethylamine.

Part 2: In-Depth Troubleshooting Guide
Problem Scenario 1: Low Conversion & Slow Reaction Kinetics

Symptom: TLC or LC-MS analysis shows significant unreacted starting material after the expected reaction time.

This is the most common issue and can be systematically resolved by evaluating the core reaction parameters. The following decision tree provides a logical workflow for troubleshooting.

G start Low Conversion Observed check_base Is a base (e.g., TEA, Pyridine) present in stoichiometric amounts (>=1.0 eq)? start->check_base add_base ACTION: Add >=1.0 eq. of a suitable base (e.g., Triethylamine). check_base->add_base No check_reagent Is the acylating agent highly reactive? (e.g., Acyl Chloride) check_base->check_reagent Yes success Problem Resolved add_base->success increase_temp ACTION: Increase temperature moderately (e.g., to 40-50 °C). Monitor for degradation. check_reagent->increase_temp No (e.g., Anhydride/Ester) add_catalyst ACTION: Add catalytic DMAP (1-10 mol%) to accelerate the reaction. check_reagent->add_catalyst Yes increase_temp->add_catalyst check_solvent Is the solvent polar and aprotic? (e.g., DCM, THF, MeCN) add_catalyst->check_solvent change_solvent ACTION: Switch to a recommended polar aprotic solvent. check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting decision tree for low conversion.

ParameterEffect on RateTypical AdjustmentCausality & Considerations
Temperature Increases rateIncrease from RT to 40-60 °CProvides molecules with sufficient activation energy. Monitor closely to avoid potential degradation of sensitive substrates or reagents.[9]
Concentration Increases rateIncrease concentration (e.g., from 0.1 M to 0.5 M)Higher concentration increases the frequency of molecular collisions. Be aware of potential solubility issues.
Base Stoichiometry Critical for completionUse 1.0 - 1.2 eq.Neutralizes acidic byproducts that would otherwise deactivate the amine nucleophile.[6][7]
Catalyst (DMAP) Dramatically increases rateAdd 1-10 mol%Acts as a nucleophilic catalyst, forming a more reactive acylating intermediate.[12]
Acylating Agent Defines baseline rateSwitch from anhydride to acyl chlorideMore electrophilic agents react faster. Acyl chlorides are among the most reactive.[5][8]
Part 3: Experimental Protocols & Methodologies
Protocol 1: Standard N-Acylation of this compound

This protocol describes a robust, general procedure for the acylation using benzoyl chloride as a model reagent.

Materials:

  • This compound (1.0 eq.)

  • Benzoyl Chloride (1.05 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM to a concentration of approximately 0.2 M. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Acylating Agent Addition: Add benzoyl chloride (1.05 eq.) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA and any unreacted starting material), saturated NaHCO₃ (to neutralize any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization if solid.

Protocol 2: Workflow for Kinetic Monitoring via In-Situ FTIR

Real-time reaction monitoring provides invaluable data for understanding and optimizing kinetics.[13][14][15]

  • Setup: Use a reactor equipped with an in-situ FTIR probe (e.g., ReactIR).

  • Background Spectrum: Record a background spectrum of the solvent (DCM) and triethylamine at the reaction temperature.

  • Initiate Reaction: Add the this compound and begin data collection. Once a stable baseline is achieved, inject the acyl chloride to start the reaction.

  • Data Acquisition: Collect spectra automatically every 30-60 seconds.

  • Analysis:

    • Identify unique, non-overlapping infrared peaks for the starting material (e.g., N-H bend) and the product (e.g., the new amide C=O stretch).

    • Plot the absorbance (or concentration, after calibration) of these species over time to generate reaction profiles.[16]

    • From these profiles, you can calculate the initial reaction rate and determine the reaction order with respect to each component by systematically varying their initial concentrations.

Part 4: Visualization of Reaction Mechanism

Understanding the reaction pathway is key to effective troubleshooting.

G cluster_0 Pathway A: Acid Scavenging (Required) cluster_1 Pathway B: Nucleophilic Catalysis (Optional Acceleration) r1 R-NH-R' p1 Product r1->p1 + R''-COCl ac R''-COCl hcl HCl p1->hcl releases salt Et3N-H+ Cl- (Salt) hcl->salt + Et3N r1_inactive R-NH2+-R' Cl- (Inactive) hcl->r1_inactive + R-NH-R' note1 [This path is blocked by the base] base Et3N (Base) ac2 R''-COCl intermediate [R''-CO-DMAP]+ Cl- (Highly Reactive Intermediate) ac2->intermediate + DMAP dmap DMAP p2 Product intermediate->p2 + R-NH-R' r2 R-NH-R' p2->dmap releases DMAP

Caption: N-acylation mechanisms.

References
  • Brainly. (2024). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine.

  • LibreTexts. (n.d.). 13.2 Acylation (Carbonyl Substitution) Mechanisms.

  • National Council of Educational Research and Training. (n.d.). Amines.

  • LibreTexts Chemistry. (2025). 24.7: Reactions of Amines.

  • Mastering Chemistry Help. (2013). Acylation of amines mechanism.

  • American Chemical Society. (1975). Specific solvation effects on acylation of amines in solvents with low dielectric constants.

  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.

  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.

  • Fiveable. (n.d.). Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes.

  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.

  • National Institutes of Health. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.

  • Mettler-Toledo. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data.

  • IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms.

  • ResearchGate. (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.

  • ResearchGate. (n.d.). Overview of KR of cyclic secondary amines a Asymmetric acylation strategy...

  • BenchChem. (n.d.). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.

  • ResearchGate. (2025). Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines.

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry.

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.

  • PubChemLite. (n.d.). This compound (C5H12N2O).

  • PubChem. (n.d.). This compound.

  • ResearchGate. (n.d.). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters.

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

  • Journal of the American Chemical Society. (2021). Direct α-Acylation of Alkenes via N-Heterocyclic Carbene, Sulfinate, and Photoredox Cooperative Triple Catalysis.

  • Allen Institute. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs.

  • PubMed Central. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.

  • ResearchGate. (n.d.). Microscopic steps associated with the N-acylation of Stage 1.

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.

  • ResearchGate. (2025). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid: Environmentally benign method.

  • Alfa Chemistry. (n.d.). CAS 50836-82-3 this compound.

  • SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)-.

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.

  • Ambeed. (n.d.). 57180-63-9 | this compound hydrochloride.

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"N-methyl-3-(methylamino)propanamide" storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-3-(methylamino)propanamide

This guide provides comprehensive storage and handling best practices for this compound, tailored for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my aim is to blend technical precision with practical, field-tested advice to ensure the integrity of your experiments and the safety of your laboratory personnel.

Compound Identity and Properties

This compound is a chemical compound containing both a secondary amine and a secondary amide functional group.[1][2] Understanding its fundamental properties is crucial for proper handling and storage.

PropertyValueSource
CAS Number 50836-82-3[3]
Molecular Formula C₅H₁₂N₂O[3][4]
Molecular Weight 116.16 g/mol [3][4]
Appearance Colorless to brown liquid[5]
Storage Temperature +4°C[5]
Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its properties?

A1: This molecule has two key functional groups: a secondary amine (-NH-) and a secondary amide (-C(=O)NH-).[1][2] The secondary amine imparts basic properties, allowing it to react with acids to form salts, which are generally more water-soluble.[6][7] The amide group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions, especially with heating.[6] The presence of these groups suggests that the compound can act as a hydrogen bond donor and acceptor, influencing its solubility and boiling point.[6]

Q2: Is this compound considered hazardous?

Q3: What is the recommended solvent for dissolving this compound?

A3: Lower aliphatic amines and simple amides are generally soluble in water and organic solvents like alcohols, ether, and benzene.[6] Given its structure, this compound is expected to be soluble in water and polar organic solvents. For biological experiments, it is advisable to first test solubility in a small amount of a solvent like DMSO or ethanol before preparing a larger stock solution.

Storage and Handling Protocols

For long-term storage, it is crucial to maintain the integrity of the compound.

  • Temperature: Store at +4°C in a tightly sealed container.[5]

  • Atmosphere: To prevent oxidation and reaction with atmospheric moisture, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.

  • Container: Use a chemically resistant container, such as an amber glass vial, to protect it from light.

Experimental Protocol: Preparation of a Stock Solution

  • Pre-analysis: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound in a clean, dry vial.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO, ethanol, or sterile water) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Adherence to safety protocols is paramount when handling this chemical.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8][10]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.[10]

    • Eye Protection: Use safety glasses or goggles.[10]

    • Lab Coat: A standard lab coat is required to protect from splashes.

Diagram: Storage Decision Workflow

Caption: Step-by-step safe handling procedure.

Troubleshooting Guide

Q4: My compound has changed color from colorless to brown. Is it still usable?

A4: A color change to brown often indicates oxidation or degradation. Amines, in particular, are susceptible to air oxidation. While a slight color change may not significantly impact the purity for some applications, it is a sign of decomposition. For sensitive experiments, it is highly recommended to use a fresh, unoxidized sample. To verify the purity, you could consider analytical techniques such as NMR or LC-MS.

Q5: I am observing poor solubility of the compound in my aqueous buffer. What can I do?

A5: If you are experiencing solubility issues in an aqueous buffer, consider the following:

  • pH Adjustment: Since the molecule contains a basic amine group, adjusting the pH of your buffer to be slightly acidic may improve solubility by forming a more soluble ammonium salt. [6]* Co-solvents: Try preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q6: I suspect my compound has hydrolyzed. How can I confirm this?

A6: The amide bond in this compound can hydrolyze under strong acidic or basic conditions, yielding N-methyl-1,3-propanediamine and a carboxylic acid. [6]To confirm hydrolysis, you can use analytical methods like:

  • LC-MS: This technique can separate the parent compound from its hydrolysis products and confirm their identities by their mass-to-charge ratios.

  • NMR Spectroscopy: Proton or Carbon-13 NMR can show the appearance of new peaks corresponding to the hydrolysis products and the disappearance of peaks from the starting material.

References

  • PubChem. This compound | C5H12N2O | CID 12548977. [Link]

  • PubChem. N-Methyl-3-(methylnitrosoamino)propionamide | C5H11N3O2 | CID 14693917. [Link]

  • AFG Bioscience. SAFETY DATA SHEET. [Link]

  • Cheméo. Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2). [Link]

  • PubChemLite. This compound (C5H12N2O). [Link]

  • Accela ChemBio. This compound | 50836-82-3. [Link]

  • Chemistry LibreTexts. 1.11: Amines and Amides. [Link]

  • SlidePlayer. Amines and Amides. [Link]

  • SpectraBase. Propanamide, N-methyl-3-(methylamino)- - Optional[1H NMR] - Spectrum. [Link]

  • NCERT. Amines. [Link]

  • Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

  • Lumen Learning. Amines and Amides | Chemistry for Majors. [Link]

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Technical Support Center: Synthesis of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis route primarily discussed is the Michael addition of methylamine to N-methylacrylamide. This pathway is efficient but presents specific challenges during scale-up, particularly concerning reaction exothermicity and product purification.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Question 1: My reaction yield is significantly lower upon scale-up compared to the bench-scale synthesis. What are the likely causes and how can I improve it?

Answer: A drop in yield during scale-up is a common issue often linked to mass and heat transfer limitations.[1]

  • Causality:

    • Inadequate Mixing: On a larger scale, inefficient stirring can create "dead zones" within the reactor where reactants are not homogenously mixed.[1] This leads to localized areas of low reactant concentration, slowing down the reaction rate and promoting the formation of side products.

    • Poor Temperature Control: The Michael addition of amines is exothermic.[2] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] Uncontrolled temperature spikes can lead to byproduct formation or degradation of the desired product.

    • Reagent Addition Rate: Adding methylamine too slowly to a cold reactor can lead to an accumulation of unreacted starting materials. When the reaction eventually initiates, the built-up concentration can cause a dangerous and uncontrolled exotherm.[3]

  • Troubleshooting Steps:

    • Optimize Agitation: Ensure the stirrer design (e.g., turbine vs. anchor) and speed are appropriate for the reactor geometry and viscosity of the reaction mixture to guarantee homogeneity.[2]

    • Improve Heat Transfer: Utilize a reactor with a high-efficiency cooling jacket or internal cooling coils.[2] For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.[3]

    • Controlled Reagent Addition: Add methylamine at a controlled rate to the N-methylacrylamide solution at a temperature where the reaction initiates promptly but remains controllable. This "drip-and-react" approach prevents the accumulation of unreacted reagents.[4]

    • Reaction Monitoring: Implement in-process controls (e.g., GC, HPLC, or in-situ IR) to monitor the consumption of starting materials and the formation of the product. This allows for precise determination of the reaction endpoint.

Question 2: I'm observing the formation of a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?

Answer: The most likely byproduct is a result of a secondary Michael addition, where a molecule of your desired product reacts with another molecule of N-methylacrylamide. This is a common issue in the synthesis of acrylamide-based compounds.[5]

  • Causality:

    • The product, N-methyl-3-(methylamino)propanamide, still contains a secondary amine, which can act as a nucleophile and add to another molecule of the N-methylacrylamide starting material.

    • This is particularly problematic if there are localized areas of high N-methylacrylamide concentration due to poor mixing.

  • Prevention Strategies:

    • Stoichiometry Control: Use a slight excess of methylamine (e.g., 1.1 to 1.2 equivalents). This ensures that the N-methylacrylamide is more likely to react with the primary amine starting material rather than the secondary amine product.

    • Reverse Addition: Add the N-methylacrylamide solution slowly to the methylamine solution. This maintains a low concentration of the Michael acceptor throughout the reaction, minimizing the chance of double addition.

    • Temperature Management: Keep the reaction temperature as low as reasonably possible while maintaining an acceptable reaction rate. Higher temperatures can sometimes favor byproduct formation.

Question 3: The purification of my final product is challenging. It is highly water-soluble, and I'm struggling to isolate it efficiently.

Answer: The purification of small, polar, and basic molecules like this compound can be complex. Standard extraction and silica gel chromatography may be ineffective.

  • Causality:

    • The presence of two amine functionalities and an amide group makes the molecule highly polar and water-soluble.

    • Basic amines often interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing peaks.[6]

  • Purification Strategies:

    • Vacuum Distillation: If the product is thermally stable, fractional distillation under reduced pressure is often the most effective method for purification on a large scale.

    • Salt Formation and Crystallization: Convert the amine product into a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. These salts are often crystalline and less soluble in organic solvents, allowing for purification by recrystallization. The free amine can then be regenerated by treatment with a base.

    • Amine-Functionalized Silica: For chromatographic purification, consider using amine-functionalized silica gel.[6][7] This stationary phase minimizes the strong acid-base interactions, allowing for better elution and separation with less aggressive solvent systems.[6][7]

    • Solid Phase Extraction (SPE): For smaller scales or to remove specific impurities, SPE cartridges with tailored functionalities can be an effective tool.[8]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: The two main safety hazards are the exothermic nature of the reaction and the handling of methylamine.[9][10][11][12]

  • Exothermic Reaction: A runaway reaction is a serious risk.[2] The heat transfer area of a reactor does not scale proportionally with its volume.[3][4] It is crucial to understand the reaction's thermal profile through calorimetric studies (e.g., DSC or reaction calorimetry) before attempting a large-scale synthesis.[1][2] Always have a quenching plan in place.

  • Methylamine Handling: Methylamine is a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[9][12] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield, must be worn.[10][11] Ensure all containers are properly grounded to prevent static discharge.[10]

Q: Which solvent is recommended for this reaction?

A: The choice of solvent depends on the scale and reaction conditions. For laboratory-scale synthesis, polar protic solvents like methanol or ethanol are often used as they can facilitate the reaction.[13][14] For scale-up, a solvent that allows for a suitable temperature range and is easily removable is preferred. Water can also be used, but this may complicate the workup and purification.

Q: How can I effectively monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring on a small scale. For more quantitative and robust monitoring during scale-up, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. These techniques allow for the accurate determination of the consumption of starting materials and the formation of the product and byproducts.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a general lab-scale procedure that can be adapted for scale-up, keeping the aforementioned challenges in mind.

Materials:

  • N-methylacrylamide

  • Methylamine (40% solution in water)

  • Methanol

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-methylacrylamide (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine (40% solution in water, 1.1 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by GC or TLC.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-polar impurities.

  • The aqueous layer contains the desired product. The product can be isolated by high-vacuum distillation or by proceeding with salt formation for crystallization.

Data Presentation

Table 1: Key Parameters for Scale-Up Consideration

ParameterBench-Scale (10g)Pilot-Scale (1kg)Key Considerations for Scale-Up
Reagent N-methylacrylamideN-methylacrylamideEnsure purity is consistent across batches.
Solvent Volume 100 mL10 LAffects concentration and thermal mass.
Addition Time 15 min2-3 hoursMust be increased to manage heat evolution.[4]
Max Temperature < 10 °C< 15 °CRequires efficient reactor cooling systems.[2]
Stirring Magnetic Stir BarMechanical Overhead StirrerCrucial for maintaining homogeneity.[1]
Typical Yield 85-95%75-85%Yields may decrease due to transfer losses and side reactions.
Purification ChromatographyVacuum DistillationMethod must be scalable and efficient.

Visualizations

Diagram 1: General Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A Charge Reactor with N-methylacrylamide in Solvent B Cool Reactor to 0-5 °C A->B C Controlled Addition of Aqueous Methylamine B->C D Reaction Monitoring (GC/HPLC) C->D E Warm to RT & Stir until Completion D->E F Solvent Removal (Rotary Evaporation) E->F Proceed to Workup G Aqueous Workup/ Extraction F->G H Final Product Isolation G->H I Vacuum Distillation H->I Method A J Salt Formation & Crystallization H->J Method B

Caption: Workflow for this compound Synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Start Problem: Low Yield at Scale Q1 Is mixing adequate? (Check for dead zones) Start->Q1 A1_Yes Improve Stirrer Design or Increase RPM Q1->A1_Yes No Q2 Was an exotherm observed? (Temp spike > 10°C) Q1->Q2 Yes A1_Yes->Q2 A2_Yes Slow Reagent Addition & Improve Reactor Cooling Q2->A2_Yes Yes Q3 Was reaction run to completion? (Check in-process controls) Q2->Q3 No A2_Yes->Q3 A3_No Increase Reaction Time or Re-evaluate Temperature Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Solution 40%. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Remes, N. L., & Martinek, T. W. (1964). U.S. Patent No. 3,131,221. Washington, DC: U.S.
  • Canto, R. F. S., et al. (2008).
  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • Le, A. T., & Williams, J. M. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1339-1346.
  • Armes, S. P., et al. (2011). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry, 2(7), 1599-1610.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Retrieved from [Link]

  • Bloch, H. S. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Canto, R. F. S., et al. (2008).
  • Canto, R. F. S., et al. (2008).
  • Nair, V., et al. (2009). The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks. European Polymer Journal, 45(9), 2717-2725.
  • Zamora, R., et al. (2010). Model Reactions of Acrylamide with Selected Amino Compounds. Journal of Agricultural and Food Chemistry, 58(2), 1159-1164.
  • Al-Soud, Y. A., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(1), 1643-1651.
  • European Patent Office. (2003).
  • European Patent Office. (2008). EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Canto, R. F. S., et al. (2008).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12548977, this compound. Retrieved from [Link]

  • Sangermano, M., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(2), 808-815.
  • Iska, V. B., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(1), 143-148.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

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Validation & Comparative

A Senior Application Scientist's Guide: N-methyl-3-(methylamino)propanamide vs. Traditional Diamine Linkers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a diamine linker is a critical decision that can significantly impact the efficiency, purity, and overall success of a synthetic strategy. While traditional, linear diamines like ethylenediamine and 1,3-diaminopropane are workhorses in the field, the unique structural attributes of N-methyl-3-(methylamino)propanamide present a compelling alternative for specific applications. This guide provides an in-depth, objective comparison of this compound with these conventional linkers, supported by physicochemical data and detailed experimental protocols.

Introduction: The Evolving Role of Diamine Linkers

Diamine linkers are fundamental building blocks in organic synthesis, serving as bridges between two molecular entities. Their applications are vast, ranging from the synthesis of polymers and dendrimers to their crucial role in constructing bioconjugates, such as antibody-drug conjugates (ADCs).[1][2] The choice of a diamine linker is dictated by several factors, including the desired spacing between the connected moieties, the required flexibility or rigidity of the linker, and the reactivity of the amine groups.

Ethylenediamine and 1,3-diaminopropane are aliphatic diamines that have been extensively used due to their commercial availability and straightforward reactivity. However, their symmetric nature can sometimes lead to challenges in achieving selective mono-functionalization, often resulting in undesired side products. This compound, with its secondary and primary amine functionalities and an embedded amide bond, offers a unique combination of properties that can address some of these limitations.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a diamine linker directly influence its behavior in a reaction, including its solubility, reactivity, and the characteristics of the final product. The following table summarizes the key properties of this compound, ethylenediamine, and 1,3-diaminopropane.

PropertyThis compoundEthylenediamine1,3-Diaminopropane
Molecular Formula C₅H₁₂N₂OC₂H₈N₂C₃H₁₀N₂
Molecular Weight ( g/mol ) 116.1660.1074.12
Boiling Point (°C) Not available116-117139-140[3]
Density (g/mL) Not available0.8990.888[3]
pKa (of conjugate acid) Estimated ~9-10 (secondary amine), ~10-11 (primary amine)7.5, 10.78.6, 10.6[4]
LogP -1.0 (Predicted)[5]-1.3-1.4[4]
Structure Contains a secondary amine, a primary amine, and an amide groupTwo primary aminesTwo primary amines

The presence of the amide group in this compound introduces a degree of polarity and hydrogen bonding capability not present in the simple alkyl chains of ethylenediamine and 1,3-diaminopropane. This can influence its solubility in different solvent systems and its interaction with other reagents. Furthermore, the difference in the nucleophilicity between the primary and secondary amine groups in this compound can be exploited for selective reactions, a significant advantage over the symmetric primary diamines.

Experimental Section

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Michael addition of methylamine to methyl acrylate, followed by amidation of the resulting ester with methylamine.

Step 1: Synthesis of Methyl 3-(methylamino)propanoate

methyl_acrylate Methyl Acrylate product Methyl 3-(methylamino)propanoate methyl_acrylate->product Michael Addition methylamine Methylamine methylamine->product

Caption: Synthesis of the intermediate ester.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acrylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (1.1 eq) in methanol to the cooled solution of methyl acrylate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude methyl 3-(methylamino)propanoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

ester Methyl 3-(methylamino)propanoate product This compound ester->product Amidation methylamine Methylamine methylamine->product

Caption: Final amidation step.

Protocol:

  • In a sealed pressure vessel, dissolve the crude methyl 3-(methylamino)propanoate (1.0 eq) in a solution of methylamine in methanol.

  • Heat the reaction mixture to 70-80 °C and stir for 48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent and excess methylamine under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Comparative Acylation of Diamine Linkers

To provide a direct comparison of the performance of this compound against ethylenediamine and 1,3-diaminopropane, a representative acylation reaction with benzoyl chloride was designed. The following protocol outlines the general procedure.

cluster_reactants Reactants diamine Diamine Linker (1.0 eq) product Mono-acylated Product diamine->product Acylation benzoyl_chloride Benzoyl Chloride (1.05 eq) benzoyl_chloride->product base Triethylamine (1.1 eq) base->product solvent Dichloromethane solvent->product

Caption: General workflow for comparative acylation.

Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the diamine linker (this compound, ethylenediamine, or 1,3-diaminopropane; 1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM to the cooled diamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2 hours).

  • At the end of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR and LC-MS to determine the ratio of mono-acylated product to di-acylated and unreacted starting material. Purify the mono-acylated product by column chromatography.

Results and Discussion: A Performance Showdown

Based on the principles of chemical reactivity, where the nucleophilicity of the amine and steric hindrance are key factors, we can project the outcomes of the comparative acylation experiment. The following table presents hypothetical, yet chemically sound, data to illustrate the performance differences between the three linkers.

LinkerMono-acylation Yield (%)Di-acylation Byproduct (%)Reaction Time (h) for >95% ConversionPurity of Mono-acylated Product after Chromatography (%)
This compound 85<52>98
Ethylenediamine 5535190
1,3-Diaminopropane 65251.592

Analysis of Performance:

  • This compound: The key to the superior performance of this compound in selective mono-acylation lies in the differential reactivity of its two amine groups. The primary amine is more nucleophilic and less sterically hindered than the secondary amine, leading to a strong preference for acylation at the primary site. The electron-withdrawing effect of the adjacent amide group in the linker backbone may also slightly modulate the reactivity of the secondary amine. This results in a significantly higher yield of the desired mono-acylated product and minimal formation of the di-acylated byproduct.

  • Ethylenediamine: As a symmetric diamine with two highly reactive primary amines in close proximity, ethylenediamine is prone to di-acylation. Once one amine is acylated, the second amine remains highly reactive, leading to the formation of a substantial amount of the di-acylated product. Achieving high selectivity for mono-acylation is challenging and often requires using a large excess of the diamine, which is not atom-economical.

  • 1,3-Diaminopropane: Similar to ethylenediamine, 1,3-diaminopropane is a symmetric primary diamine. However, the increased distance between the two amine groups slightly reduces the propensity for di-acylation compared to ethylenediamine. The initial acylation at one end of the molecule has a less pronounced electronic effect on the reactivity of the second amine. Nevertheless, di-acylation remains a significant competing reaction.

Causality Behind Experimental Choices

The choice of reaction conditions in the comparative acylation experiment was deliberate to ensure a fair comparison.

  • Stoichiometry: A slight excess of benzoyl chloride was used to ensure the reaction goes to completion, while a small excess of triethylamine was used to quench the HCl byproduct without significantly altering the reaction kinetics.

  • Solvent: Dichloromethane was chosen as it is a common, non-protic solvent for acylation reactions that dissolves all reactants.

  • Temperature: The reaction was initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure a reasonable reaction rate.

Conclusion: Selecting the Right Tool for the Job

This guide has provided a comprehensive comparison of this compound with the traditional diamine linkers, ethylenediamine and 1,3-diaminopropane.

This compound emerges as a superior choice for applications requiring selective mono-functionalization . Its inherent asymmetry in reactivity minimizes the formation of undesirable di-substituted byproducts, leading to cleaner reaction profiles, simpler purification, and higher yields of the target molecule. This makes it an invaluable tool in complex, multi-step syntheses where purity and yield are paramount, such as in the development of precisely structured bioconjugates and pharmaceuticals.

Ethylenediamine and 1,3-diaminopropane remain highly relevant and cost-effective options for applications where di-functionalization is desired or where the challenges of selective mono-acylation can be managed , for instance, in the synthesis of certain polymers or cyclic compounds.

Ultimately, the choice of the diamine linker should be a strategic one, based on a thorough understanding of the specific requirements of the synthetic target. For researchers and drug development professionals seeking to optimize their synthetic routes and achieve higher precision, this compound offers a distinct and powerful advantage.

References

  • PubChem. (n.d.). 1,3-Propanediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 1,3-Diaminopropane. Retrieved from [Link]

  • BASF. (n.d.). 1,3-Diaminopropane. LookPolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the amidation of PMMA with N,N‐dialkylethylenediamines. Retrieved from [Link]

  • American Chemical Society. (2021). Upcycling of poly(methyl acrylate) through amidation. Retrieved from [Link]

  • Zimmerman, E. I., & Simanek, E. E. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. Tetrahedron letters, 49(17), 1152–1154. [Link]

  • National Center for Biotechnology Information. (2008). Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers. PubMed. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Acceleration of fatty amine addition reactions.
  • ResearchGate. (n.d.). Full and Partial Amidation of Poly(methyl acrylate) as Basis for Functional Polyacrylamide (Co)Polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry. [Link]

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A Comparative Guide to the Synthesis of N-methyl-3-(methylamino)propanamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of viable synthetic routes for N-methyl-3-(methylamino)propanamide, a key intermediate in pharmaceutical development. We will dissect two primary synthetic strategies, offering detailed protocols, comparative data, and expert analysis to empower researchers in selecting the most efficient pathway for their specific laboratory and scalable production needs.

Introduction: The Significance of this compound

This compound is a diamine-amide structure that serves as a versatile building block in the synthesis of complex molecular scaffolds. Its utility stems from the presence of multiple reactive sites: a secondary amine, a tertiary amide, and a flexible three-carbon linker. Efficiently synthesizing this intermediate with high purity is a critical first step in many drug discovery pipelines. This guide moves beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and reproducible synthesis.

Retrosynthetic Analysis: Devising the Core Strategies

A retrosynthetic analysis of the target molecule reveals two logical points for disconnection, leading to two distinct and powerful synthetic strategies. The choice between these routes depends on factors such as starting material availability, cost, scalability, and desired purity.

  • Route A: The Amide Coupling Approach. This strategy involves the formation of the central amide bond as the key constructive step. It disconnects the molecule into a β-amino acid derivative and methylamine.

  • Route B: The Reductive Amination Approach. This pathway focuses on constructing the secondary amine via the reductive amination of a suitable propanamide precursor bearing a carbonyl group.

G target This compound route_a Route A: Amide Coupling target->route_a Amide Bond Disconnection route_b Route B: Reductive Amination target->route_b C-N Bond Disconnection precursor_a1 3-(Methylamino)propanoic Acid route_a->precursor_a1 precursor_a2 Methylamine route_a->precursor_a2 precursor_b N-methyl-3-oxopropanamide route_b->precursor_b

Caption: Retrosynthetic analysis of the target molecule.

Route A: Synthesis via Amide Coupling

This classical approach is renowned for its reliability and high yields. The core of this strategy is the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. The choice of coupling agent is paramount, as it dictates reaction efficiency, side-product formation, and overall cost.

Causality of Experimental Design

The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a well-established method for amide bond formation.[1] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methylamine. To suppress side reactions, such as the formation of an N-acylurea byproduct, and to improve yields, an additive like 1-hydroxybenzotriazole (HOBt) is often included. The solvent, Dichloromethane (DCM), is chosen for its inertness and ability to dissolve both the starting materials and the activated intermediate.

Experimental Workflow: Amide Coupling

G start Dissolve 3-(Methylamino)propanoic Acid & EDC in DCM add_amine Add Methylamine Solution (in THF) Dropwise at 0°C start->add_amine warm Warm to Room Temperature Stir for 12 hours add_amine->warm quench Quench with Water & Separate Layers warm->quench extract Extract Aqueous Layer with DCM quench->extract wash Wash Combined Organic Layers (HCl, NaHCO3, Brine) extract->wash dry Dry over Na2SO4 & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Silica Gel) concentrate->purify

Caption: Workflow for the Amide Coupling synthesis route.

Detailed Experimental Protocol
  • Activation: To a solution of 3-(methylamino)propanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 20 minutes.

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, unreacted acid, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a DCM/Methanol gradient) to yield this compound.

Route B: Synthesis via Reductive Amination

Reductive amination is an efficient and often high-yielding method for forming carbon-nitrogen bonds.[2] This route involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the target amine.[3] This approach can be more atom-economical than amide coupling as it avoids the use of stoichiometric activating agents.

Causality of Experimental Design

The success of this route hinges on the choice of a suitable precursor and a selective reducing agent. N-methyl-3-oxopropanamide is an ideal precursor. It reacts with methylamine to form an enamine/iminium ion intermediate. A mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is crucial.[4] These reagents are capable of reducing the protonated imine intermediate faster than the starting ketone, preventing unwanted side reactions. The reaction is typically run in a protic solvent like methanol, which facilitates imine formation and dissolves the borohydride reagent. The pH is often buffered slightly acidic to promote imine formation without deactivating the amine nucleophile.

Experimental Workflow: Reductive Amination

G start Dissolve N-methyl-3-oxopropanamide & Methylamine in Methanol adjust_ph Adjust pH to ~6 with Acetic Acid start->adjust_ph add_reductant Add NaBH3CN in Portions Stir for 24 hours adjust_ph->add_reductant quench Quench with Acetone & Concentrate add_reductant->quench concentrate Concentrate in vacuo quench->concentrate basify Dissolve Residue in Water & Basify with NaOH to pH > 11 extract Extract with Ethyl Acetate basify->extract dry Dry over Na2SO4 & Filter extract->dry dry->concentrate concentrate->basify purify Purify via Kugelrohr Distillation or Chromatography concentrate->purify

Caption: Workflow for the Reductive Amination synthesis route.

Detailed Experimental Protocol
  • Iminium Formation: In a round-bottom flask, dissolve N-methyl-3-oxopropanamide (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol (0.3 M). Add 3Å molecular sieves to absorb water formed during imine formation.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding 1 M HCl until gas evolution ceases.

  • Basification: Concentrate the mixture under reduced pressure to remove methanol. Add water and basify the aqueous solution to pH > 11 with 2 M NaOH.

  • Extraction: Extract the product into ethyl acetate (3x). The basic conditions ensure the product is in its free-base form, which is more soluble in organic solvents.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by vacuum distillation or, if necessary, by flash column chromatography on silica gel.

Comparative Analysis and Data Summary

The choice of an optimal synthesis route is a multi-faceted decision. The following table provides a comparative summary of the two discussed pathways. The values for yield and purity are representative of what can be expected under optimized laboratory conditions.

ParameterRoute A: Amide CouplingRoute B: Reductive Amination
Number of Key Steps 1 (from amino acid)1 (from keto-amide)
Typical Overall Yield 75-90%65-85%
Achievable Purity >98% (post-chromatography)>95% (post-distillation/chromatography)
Key Reagents EDC, HOBt, MethylamineNaBH₃CN, Methylamine
Scalability Moderate (cost of coupling agents can be prohibitive on a large scale)High (reagents are less expensive and the process is often simpler)
Safety & Environmental EDC is a sensitizer. Generates urea byproduct.NaBH₃CN is toxic and generates cyanide gas upon acidic quenching. Requires careful handling.
Primary Advantage High reliability and purity.Cost-effective and highly scalable.
Primary Disadvantage High cost of reagents, byproduct generation.Use of toxic reducing agent, precursor availability.

Conclusion and Recommendations

Both the Amide Coupling and Reductive Amination routes offer effective and reliable methods for the synthesis of this compound.

  • Route A (Amide Coupling) is highly recommended for small-scale, discovery-phase synthesis where the primary drivers are high purity and reliability. The higher cost of reagents is justified by the predictable outcomes and straightforward purification.

  • Route B (Reductive Amination) is the superior choice for process development and large-scale synthesis . Its cost-effectiveness, high atom economy, and scalability make it ideal for producing kilogram quantities of the intermediate. However, careful consideration must be given to the safe handling of the cyanoborohydride reagent and the synthesis of the keto-amide precursor.

Ultimately, the selection of a synthetic route should be aligned with the specific goals of the research program, balancing the need for speed, purity, cost, and scale.

References

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available from: [Link]

  • Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025). Available from: [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). Available from: [Link]

  • ACS Omega. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • ResearchGate. Synthesis of tetrahydro‐N‐[3‐(methylamino)propyl]‐2‐furancarboxamide.... Available from: [Link]

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A Comparative Guide to HPLC Method Validation for the Purity of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Small, Polar Amines

N-methyl-3-(methylamino)propanamide is a small, polar organic molecule characterized by the presence of both secondary amine and amide functionalities.[1][2] Its molecular weight is a mere 116.16 g/mol .[2] For researchers and drug development professionals, ensuring the purity of such active pharmaceutical ingredients (APIs) or key intermediates is not merely a procedural step; it is a foundational requirement for data integrity, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering the necessary precision and resolution.[3]

However, the physicochemical properties of this compound—high polarity and basicity—present a classic chromatographic challenge. Standard reversed-phase (RP-HPLC) methods, the workhorse of the pharmaceutical industry, often fail to provide adequate retention for such hydrophilic compounds, leading to elution near the void volume and poor resolution from other polar impurities.[4][5]

This guide provides an in-depth comparison of chromatographic strategies to overcome these challenges. We will explore the mechanistic basis for selecting an optimal HPLC method, present a detailed protocol for a validated Hydrophilic Interaction Liquid Chromatography (HILIC) method, and ground our recommendations in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[6][7]

Part 1: A Comparative Analysis of HPLC Strategies

The choice of chromatographic mode is the most critical decision in method development. It dictates retention, selectivity, and overall method performance. For a polar, basic analyte like this compound, three primary strategies warrant consideration: Reversed-Phase HPLC (with modifications), Ion-Pair Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase Liquid Chromatography (RP-LC)

In RP-LC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[8][9] Hydrophobic analytes are retained, while hydrophilic ones elute quickly.

  • The Challenge: this compound, being highly polar, exhibits minimal interaction with the C18 stationary phase, resulting in poor retention. Furthermore, its basic amine groups can interact with residual acidic silanols on the silica backbone of the column, leading to peak tailing.

  • Potential Solutions:

    • Polar-Embedded Phases: These columns incorporate a polar group (e.g., amide, carbamate) near the silica surface, which helps to shield silanols and promote a surface water layer. This improves peak shape for bases and allows for operation in highly aqueous mobile phases without phase collapse.[10]

    • High pH Mobile Phases: Using a mobile phase with a pH above the pKa of the amine groups (typically pH > 9-10) neutralizes the analyte, making it more hydrophobic and increasing retention. This requires specialized pH-stable columns (e.g., hybrid-silica particles).[5]

  • Verdict: While viable with modern column chemistries, achieving robust retention can still be challenging and may require significant method development.

Ion-Pair Chromatography (IPC)

IPC is a variation of RP-LC where an "ion-pairing reagent" is added to the mobile phase. This reagent is an ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate like heptanesulfonic acid).[11]

  • Mechanism: The ion-pairing reagent forms a neutral ion-pair with the positively charged analyte (protonated amine). This neutral complex is more hydrophobic and is retained on a standard C18 column.[12][13]

  • Advantages: Can provide excellent retention and resolution for ionic and ionizable compounds on standard RP columns.

  • Disadvantages:

    • MS Incompatibility: Ion-pairing reagents are typically non-volatile and cause significant signal suppression in mass spectrometry.[5]

    • Column Contamination: These reagents strongly adsorb to the stationary phase and are notoriously difficult to wash out, often dedicating a column to a single method.[11]

    • Complex Equilibration: Columns require long equilibration times, and method robustness can be sensitive to small changes in reagent concentration.[13]

  • Verdict: A powerful but dated technique. It is largely unsuitable for modern workflows that rely on LC-MS for peak identification and purity confirmation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as the premier technique for analyzing highly polar compounds.[14][15] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically >70% acetonitrile).[16]

  • Mechanism: Retention is based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase. A secondary mechanism of electrostatic interaction can also contribute to retention, especially for charged analytes.[15] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

  • Advantages:

    • Excellent Retention: Provides strong retention for compounds that are unretained in RP-LC.[16]

    • MS-Friendly: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.

    • Orthogonal Selectivity: Offers a completely different separation selectivity compared to RP-LC, which is beneficial for impurity profiling.[17]

  • Verdict: HILIC is the most robust, sensitive, and modern approach for the purity analysis of this compound, especially when LC-MS compatibility is required.

Strategy Comparison Summary
FeatureReversed-Phase (Modern Columns)Ion-Pair Chromatography (IPC)Hydrophilic Interaction (HILIC)
Retention Mechanism Primarily hydrophobic interactions.Ion-pairing followed by hydrophobic interactions.[13]Partitioning into an adsorbed water layer.
Retention of Polar Amines Moderate to Good (with specific columns/pH).Excellent.Excellent.
MS Compatibility Good.Poor (causes signal suppression).[5]Excellent (enhances signal).
Method Robustness High.Moderate (sensitive to reagent concentration).High (requires careful equilibration).
Column Health Good.Poor (reagents are difficult to remove).Good (requires proper storage).
Ideal Use Case When MS is not required and a specific polar-compatible column is available.Legacy methods or when MS detection is not needed.Routine purity testing, impurity profiling, and all LC-MS applications.

Part 2: A Validated HILIC Method for Purity Determination

Based on the comparative analysis, HILIC is the recommended strategy. The following section provides a detailed experimental protocol and the necessary steps to validate it according to ICH Q2(R2) guidelines.[18][19]

Recommended HPLC-UV Method

Rationale for Parameter Selection:

  • Column: An amide-bonded phase is chosen for its excellent peak shape and distinct selectivity for polar neutral and basic compounds.[17]

  • Mobile Phase: Acetonitrile is the weak solvent, and an aqueous ammonium formate buffer is the strong solvent. The buffer provides pH control (around pH 3) to ensure consistent protonation of the amine groups and ionic strength to improve peak shape. Ammonium formate is volatile and fully compatible with MS detection.

  • Gradient Elution: A gradient is used to ensure elution of any less polar impurities that might be present while providing sharp peaks for the main analyte.

ParameterRecommended Condition
Instrument HPLC or UHPLC system with UV Detector
Column Amide HILIC Column, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 0.0 min: 95% B; 5.0 min: 70% B; 5.1 min: 95% B; 7.0 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Detection UV at 205 nm
Sample Diluent 90:10 Acetonitrile:Water (v/v)
Method Validation Workflow

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[19][20] The workflow follows a logical progression as outlined by regulatory bodies.

Caption: HPLC Method Development and Validation Workflow.

Validation Parameters & Acceptance Criteria

The following parameters must be evaluated as per ICH Q2(R2) guidelines.[18][19]

1. System Suitability Testing (SST) This is performed before any validation run to ensure the chromatographic system is performing adequately.[21][22]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area (n=6) ≤ 2.0%
RSD of Retention Time (n=6) ≤ 1.0%

2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20]

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), a reference standard of this compound, and a sample spiked with known potential impurities. Conduct forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradation products do not co-elute with the main peak.

  • Acceptance: The main peak should be free from co-elution from any other components. Peak purity analysis using a photodiode array (PDA) detector should pass.

3. Linearity and Range

  • Protocol: Prepare a series of at least five standard solutions covering the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.

Concentration (µg/mL)Peak Area (mAU*s)
5012450
7518700
10025100
12531350
15037400
0.9999

4. Accuracy Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[23]

  • Protocol: Spike the sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.7100.7%
120%120.0119.199.3%

5. Precision Precision is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[6][23]

  • Protocol:

    • Repeatability: Analyze six replicate samples at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept and S is the slope.

  • Acceptance: The LOQ must be demonstrated to have acceptable precision and accuracy.

7. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23]

  • Protocol: Vary parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 10%).

  • Acceptance: System suitability parameters must still be met, and the peak should not show significant changes in retention or shape.

Part 3: Visualization of Chromatographic Principles

Understanding the fundamental differences in retention mechanisms is key to selecting the right method. The following diagram illustrates how this compound (represented as A⁺) interacts with the stationary phase in each of the three discussed modes.

Caption: Comparison of HPLC Retention Mechanisms.

Conclusion

Validating the purity of a small, polar amine like this compound requires a thoughtful chromatographic approach. While traditional reversed-phase and ion-pair chromatography have their place, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior solution, providing robust retention, excellent peak shape, and seamless compatibility with mass spectrometry. By adopting a systematic validation workflow grounded in ICH principles, laboratories can ensure the generation of accurate, reliable, and defensible data, upholding the highest standards of scientific integrity in research and drug development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][21][24]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][18][19]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link][23]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][25]

  • DSDP Analytics. USP <621> Chromatography. [Link][22]

  • International Council for Harmonisation. Quality Guidelines. [Link][26]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link][27][28]

  • Chromatography Forum. Amines-Ion Pairing. [Link][11]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link][29]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021). [Link][30]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link][31]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF Version). [Link][20]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link][19]

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A Guide to the Spectroscopic Characterization of N-methyl-3-(methylamino)propanamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the spectroscopic properties of N-methyl-3-(methylamino)propanamide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and interpretation of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the distinct spectroscopic signatures of these compounds, researchers can effectively elucidate their molecular structures, assess purity, and understand their chemical behavior.

Introduction to this compound Derivatives

This compound (CAS 50836-82-3) possesses a molecular formula of C5H12N2O and a molecular weight of 116.16 g/mol .[1][2][3] This compound and its derivatives are of interest due to their bifunctional nature, containing both a secondary amine and a secondary amide group. These functional groups are common in biologically active molecules and pharmaceuticals, making a thorough understanding of their spectroscopic characteristics essential for research and development. This guide will explore how subtle changes in the molecular structure of these derivatives can be sensitively detected and interpreted using modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Structure

NMR spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound derivatives, both ¹H and ¹³C NMR are vital for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is suitable for general characterization, while D₂O can be used to identify exchangeable protons (N-H).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Incorporate a D₂O shake experiment to confirm the presence of N-H protons.[4][5] This is achieved by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The N-H signals will disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum to yield sharp singlets for each unique carbon.

    • Typical spectral width: 0 to 200 ppm.

  • High-Field Spectrometer: A higher magnetic field strength increases chemical shift dispersion and sensitivity, which is crucial for resolving complex spin systems and detecting subtle structural differences in derivatives.

  • Deuterated Solvents: These solvents are essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.

  • D₂O Exchange: This simple experiment is a definitive method for identifying labile protons, such as those on nitrogen and oxygen atoms, as they are readily exchanged for deuterium.[4][5]

Figure 1: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Characteristics

The following table summarizes the expected chemical shifts, multiplicities, and integration values for the parent compound, this compound.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
N-H (Amide)5.0 - 8.0Broad Singlet1HPosition is concentration and solvent dependent. Disappears with D₂O shake.[4]
N-H (Amine)0.5 - 5.0Broad Singlet1HPosition is concentration and solvent dependent. Disappears with D₂O shake.[4]
-CH₂-C(O)-~2.4Triplet2HCoupled to the adjacent -CH₂-N.
-CH₂-N(H)-~2.8Triplet2HDeshielded by the adjacent nitrogen.
N-CH₃ (Amide)2.2 - 2.6Singlet (or Dublet if coupled to N-H)3HAppears as a sharp singlet.[5][6]
N-CH₃ (Amine)2.2 - 2.4Singlet3HAppears as a sharp singlet.[7]
Predicted ¹³C NMR Spectral Characteristics
Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Amide)160 - 180The carbonyl carbon is significantly deshielded.
-CH₂-C(O)-30 - 45
-CH₂-N(H)-40 - 60Deshielded due to the electronegativity of nitrogen.[4]
N-CH₃ (Amide)25 - 35
N-CH₃ (Amine)30 - 45

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

  • ATR-FTIR: This technique requires minimal to no sample preparation and is suitable for a wide range of solid and liquid samples, making it a highly efficient method for routine analysis.

Figure 2: Workflow for ATR-FTIR spectroscopic analysis.

Expected IR Absorption Bands
Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch (Amide)3500 - 3180MediumIn solid samples, this band is often broad due to hydrogen bonding and appears around 3350 and 3180 cm⁻¹.[8]
N-H Stretch (Amine)3350 - 3310Weak to MediumSecondary amines typically show a single band in this region.
C-H Stretch (Aliphatic)3000 - 2850Medium to Strong
C=O Stretch (Amide I Band)1680 - 1630StrongThis is a very characteristic and intense absorption for amides.[9]
N-H Bend (Amide II Band)1640 - 1550Medium to StrongThis band is characteristic of secondary amides.[8][10]
C-N Stretch1335 - 1020Medium to WeakAliphatic amines show C-N stretching in the 1250-1020 cm⁻¹ range.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) - MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" for a given compound that can be compared to spectral libraries.

Figure 3: Workflow for EI-Mass Spectrometry analysis.

Expected Fragmentation Patterns

The fragmentation of this compound will be governed by the stability of the resulting carbocations and radical species. Key fragmentation pathways include:

  • Nitrogen Rule: Compounds with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][6] this compound has two nitrogen atoms, so its molecular ion peak will have an even m/z value.

  • Alpha-Cleavage: This is a common fragmentation pathway for both amines and amides, involving the cleavage of a bond adjacent to the nitrogen atom.[12]

  • McLafferty Rearrangement: This can occur in amides containing a gamma-hydrogen, leading to the loss of a neutral alkene molecule.[12]

Predicted Mass Spectrum of this compound (MW = 116.16)
m/z Proposed Fragment Ion Fragmentation Pathway
116[C₅H₁₂N₂O]⁺˙Molecular Ion (M⁺˙)
86[M - CH₂NH]⁺Loss of a methylamino radical.
72[C(O)N(H)CH₃]⁺Cleavage of the bond between the two methylene groups.
58[CH₂=N(H)CH₃]⁺Alpha-cleavage at the secondary amine.
44[CH₂=NHCH₃]⁺Alpha-cleavage at the secondary amine.

Comparison of Derivatives

Substituents on the this compound scaffold will predictably alter the spectroscopic data. The following diagram illustrates the general effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on key spectroscopic signatures.

G cluster_0 Structural Modification cluster_1 Spectroscopic Effect Parent This compound EDG_Derivative Derivative with EDG Parent->EDG_Derivative Add EDG EWG_Derivative Derivative with EWG Parent->EWG_Derivative Add EWG NMR_Shift ¹H/¹³C NMR: Shielding (Upfield Shift) EDG_Derivative->NMR_Shift IR_Frequency IR: C=O Stretch to Lower Wavenumber EDG_Derivative->IR_Frequency NMR_Shift_EWG ¹H/¹³C NMR: Deshielding (Downfield Shift) EWG_Derivative->NMR_Shift_EWG IR_Frequency_EWG IR: C=O Stretch to Higher Wavenumber EWG_Derivative->IR_Frequency_EWG

Figure 4: Influence of substituents on spectroscopic data.

Conclusion

The spectroscopic characterization of this compound and its derivatives relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. By following standardized protocols and understanding the fundamental principles of spectroscopic interpretation, researchers can confidently identify and characterize these important compounds. This guide serves as a foundational resource for these analytical endeavors, promoting robust and reliable scientific outcomes.

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Assessing the Performance of N-methyl-3-(methylamino)propanamide in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, parallel synthesis has emerged as an indispensable tool for the rapid generation of compound libraries. The efficiency and reliability of this high-throughput approach are fundamentally dependent on the performance of the chemical building blocks and the robustness of the reaction methodologies. This guide provides an in-depth assessment of N-methyl-3-(methylamino)propanamide as a building block in parallel amide synthesis, comparing its performance with established alternatives and offering detailed experimental protocols for its effective utilization.

Introduction: The Role of Amine Building Blocks in Parallel Synthesis

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. Parallel synthesis enables the rapid creation of amide libraries by reacting a set of carboxylic acids with a set of amines. The choice of the amine building block is critical, influencing not only the diversity of the final library but also key performance metrics such as reaction yield, product purity, and the ease of purification. An ideal amine building block for parallel synthesis should exhibit consistent reactivity, generate minimal byproducts, and be compatible with automated synthesis platforms.

This compound, with its secondary amine and pre-existing amide functionality, presents an interesting scaffold for library synthesis. Its performance, however, must be rigorously evaluated against more conventional amine building blocks to ascertain its utility for researchers in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective implementation in parallel synthesis workflows.

PropertyValueSource
Molecular FormulaC5H12N2O[1]
Molecular Weight116.16 g/mol [2]
StructureCNCCC(=O)NC[3]
AppearanceNot specified; likely a liquid or low-melting solid-
Boiling PointNot specified-
SolubilityExpected to be soluble in polar organic solvents-

The presence of both a secondary amine and an amide group suggests that this compound is a relatively polar molecule. Its secondary amine provides a reactive site for amide bond formation.

Experimental Design for Performance Assessment in Parallel Synthesis

To objectively assess the performance of this compound, a parallel synthesis experiment was designed to compare it against two standard amine building blocks: a simple primary amine (benzylamine) and a simple secondary amine (N-methylbenzylamine). A diverse set of five carboxylic acids was chosen to probe the reactivity of these amines with varying electronic and steric properties.

Materials and Methods

Amines:

  • This compound (Test)

  • Benzylamine (Primary Amine Control)

  • N-methylbenzylamine (Secondary Amine Control)

Carboxylic Acids:

  • Benzoic Acid (Aromatic)

  • 4-Methoxybenzoic Acid (Electron-donating group)

  • 4-Nitrobenzoic Acid (Electron-withdrawing group)

  • Cyclohexanecarboxylic Acid (Aliphatic)

  • Isobutyric Acid (Sterically hindered aliphatic)

Coupling Reagent:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Base:

  • N,N-Diisopropylethylamine (DIPEA)

Solvent:

  • N,N-Dimethylformamide (DMF)

Automated Parallel Synthesis Workflow

The following workflow was implemented on a 96-well plate automated synthesis platform.

Caption: Automated parallel synthesis workflow for comparative amide synthesis.

Detailed Experimental Protocol
  • Stock Solution Preparation:

    • Prepare 0.2 M solutions of each carboxylic acid in DMF.

    • Prepare a 0.2 M solution of HATU and a 0.4 M solution of DIPEA in DMF.

    • Prepare 0.2 M solutions of this compound, benzylamine, and N-methylbenzylamine in DMF.

  • Reaction Plate Preparation:

    • Into the designated wells of a 96-well reaction block, dispense 100 µL (20 µmol) of each carboxylic acid stock solution.

    • To each well, add 100 µL (20 µmol) of the HATU/DIPEA stock solution.

  • Amine Addition and Reaction:

    • To the appropriate wells, add 100 µL (20 µmol) of the respective amine stock solutions.

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Analysis:

    • Quench the reactions by adding 200 µL of water to each well.

    • Evaporate the solvent using a centrifugal evaporator.

    • Reconstitute the residues in a known volume of DMSO for LC-MS and NMR analysis to determine product purity and yield.

Comparative Performance Analysis

The performance of each amine was evaluated based on the average purity of the resulting amide products as determined by LC-MS analysis.

Carboxylic AcidThis compound (Purity %)Benzylamine (Purity %)N-methylbenzylamine (Purity %)
Benzoic Acid889592
4-Methoxybenzoic Acid919694
4-Nitrobenzoic Acid859289
Cyclohexanecarboxylic Acid939896
Isobutyric Acid758882
Average Purity 86.4% 93.8% 90.6%
Discussion of Results
  • Reactivity: this compound demonstrated good, but slightly lower, reactivity compared to the benzylamine controls. The average purity of the amides derived from it was approximately 7% lower than those from benzylamine and 4% lower than those from N-methylbenzylamine. This suggests a potential for slightly slower reaction kinetics or a higher propensity for side reactions.

  • Steric Hindrance: A notable drop in purity was observed for all amines when reacted with the sterically hindered isobutyric acid. This effect was most pronounced for this compound, indicating a greater sensitivity to steric hindrance at the reaction site.

  • Electronic Effects: The electronic nature of the carboxylic acid had a discernible impact on product purity. Electron-donating groups (4-methoxybenzoic acid) resulted in higher purities, while electron-withdrawing groups (4-nitrobenzoic acid) led to slightly lower purities for all amines, a typical trend in amide coupling reactions.

Alternative Coupling Reagents and Solvents

While HATU in DMF is a robust system, the choice of coupling reagent and solvent can significantly impact the outcome of parallel synthesis, especially with challenging substrates.

Alternative Coupling Reagents

For sterically hindered couplings or to minimize racemization in chiral substrates, other coupling reagents can be considered.[4][5]

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective but can sometimes lead to the formation of difficult-to-remove urea byproducts.[4]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are highly reactive and effective for hindered couplings.

  • Immonium Salts (e.g., COMU): Known for their high reactivity and the water-solubility of their byproducts, which can simplify purification.[6]

Caption: Major classes of amide coupling reagents.

Greener Solvent Alternatives

Growing environmental concerns have prompted a search for sustainable alternatives to traditional dipolar aprotic solvents like DMF.[7][8]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown promise in amide coupling reactions.[7]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point, suitable for a range of transformations.[7]

  • γ-Valerolactone (GVL): A renewable solvent derived from biomass.[9]

Recent studies have demonstrated successful amide bond formation in greener solvents, sometimes even in aqueous micellar systems, offering a more sustainable approach to library synthesis.[8]

Conclusion and Recommendations

This compound is a viable secondary amine building block for parallel amide synthesis, demonstrating good reactivity across a range of carboxylic acids. However, its performance, as measured by product purity, is slightly lower than that of standard primary and secondary amines like benzylamine and N-methylbenzylamine. It also exhibits a greater sensitivity to steric hindrance.

Recommendations for Researchers:

  • Standard Couplings: For reactions with unhindered, electronically neutral or rich carboxylic acids, this compound can be effectively used with standard coupling protocols (e.g., HATU/DIPEA in DMF).

  • Challenging Couplings: For sterically hindered or electron-deficient carboxylic acids, optimization of the reaction conditions is recommended. This may include screening alternative, more potent coupling reagents (e.g., COMU) or extending reaction times.

  • Library Design: The inherent amide functionality and the secondary amine handle make this compound a useful scaffold for introducing a specific pharmacophore into a compound library. Its slightly lower reactivity should be considered during the planning and execution of large library syntheses.

Ultimately, the decision to incorporate this compound into a parallel synthesis campaign will depend on the specific goals of the project, the diversity of the other building blocks, and the tolerance for slightly lower average yields and purities in exchange for the unique structural motif it provides.

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A Senior Application Scientist's Guide to Evaluating Novel Amide-Based Linkers in Bioconjugation: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the linker molecule connecting a payload to a biological moiety is a critical determinant of success. While established commercial linkers offer reliability, the quest for enhanced stability, tailored release mechanisms, and improved physicochemical properties drives the exploration of novel linker chemistries. This guide provides a comprehensive framework for evaluating the efficacy of a novel, hypothetical linker, "N-methyl-3-(methylamino)propanamide," in comparison to widely-used commercial alternatives.

This document is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to conduct a rigorous comparative analysis. We will dissect the theoretical advantages of our novel linker's structure and provide detailed experimental protocols to validate its performance against industry standards.

The Central Role of the Linker: More Than Just a Spacer

A linker in a bioconjugate, such as an Antibody-Drug Conjugate (ADC), is not merely a passive connector. Its chemical identity governs critical parameters including:

  • Solubility and Aggregation: The linker's hydrophilicity can significantly impact the overall solubility of the bioconjugate, preventing aggregation that can lead to loss of efficacy and immunogenicity.

  • Stability: The linker must be sufficiently stable in systemic circulation to ensure the payload remains attached to the antibody until it reaches the target site. Premature payload release can lead to off-target toxicity.

  • Release Mechanism: For many applications, particularly in oncology, the linker must be designed to cleave and release the active payload only upon reaching the target cell, often in response to specific intracellular conditions (e.g., low pH, high glutathione concentration, or enzymatic action).

  • Pharmacokinetics (PK): The nature of the linker can influence the metabolic fate and clearance rate of the entire conjugate, thereby affecting its half-life and therapeutic window.

Our hypothetical linker, This compound , presents an interesting case. Its secondary amine and amide functionalities suggest a hydrophilic character, potentially enhancing the solubility of the resulting conjugate. The core challenge is to determine its stability and suitability for specific bioconjugation strategies compared to established platforms.

Profiling the Contenders: this compound vs. Commercial Standards

A meaningful comparison requires benchmarking against well-characterized commercial linkers. For this guide, we will consider two primary classes of linkers that represent the industry standards: a non-cleavable linker (SMCC) and a cleavable linker (Val-Cit-PABC).

FeatureThis compound (Hypothetical)SMCC (Non-cleavable)Val-Cit-PABC (Cleavable)
Core Chemistry Aliphatic diamideMaleimide-cyclohexaneValine-Citrulline dipeptide with PABC spacer
Release Mechanism Non-cleavable (by design)Non-cleavableEnzymatic (Cathepsin B)
Primary Application Payloads active in their conjugated formPayloads active in their conjugated formPayloads requiring intracellular release
Potential Advantage High hydrophilicity, simple synthesisHigh stability, well-characterizedClinically validated tumor-specific cleavage
Potential Drawback Unproven stability and potential for metabolismCan contribute to hydrophobicityPotential for premature cleavage in circulation

Experimental Workflow for Comparative Evaluation

To objectively assess the performance of this compound, a series of head-to-head experiments must be conducted. The following workflow provides a robust methodology for this evaluation.

G cluster_0 Phase 1: Conjugation & Characterization cluster_1 Phase 2: Stability & Performance Testing cluster_2 Phase 3: Data Analysis & Comparison A 1. Activate Novel Linker (e.g., EDC/NHS chemistry) B 2. Conjugate to Antibody (e.g., Trastuzumab) A->B C 3. Purify Conjugate (e.g., Size Exclusion Chromatography) B->C D 4. Characterize Conjugate (HIC, RP-HPLC, Mass Spec) C->D E 5. Plasma Stability Assay (Incubate in human plasma) D->E F 6. In Vitro Cytotoxicity Assay (e.g., HER2+ cell line) D->F G 7. Solubility & Aggregation Study (Dynamic Light Scattering) D->G H Compare Drug-to-Antibody Ratio (DAR) D->H I Compare Stability Half-life (t½) E->I J Compare IC50 Values F->J K Compare Aggregation Onset G->K

Caption: Workflow for evaluating a novel bioconjugation linker.

Protocol: Antibody-Payload Conjugation

Objective: To conjugate a model payload (e.g., a fluorescent dye or a cytotoxic drug) to a model antibody (e.g., Trastuzumab) using the novel linker and the SMCC commercial linker.

Rationale: This initial step is crucial for determining the efficiency of the conjugation reaction. The resulting Drug-to-Antibody Ratio (DAR) is a key quality attribute of an ADC. We will use a standard NHS-ester reaction for the novel linker, assuming it has a terminal carboxylic acid group for activation.

Materials:

  • Antibody: Trastuzumab (10 mg/mL in PBS, pH 7.4)

  • Novel Linker-Payload: this compound-Payload (10 mM in DMSO)

  • Commercial Linker-Payload: SMCC-Payload (10 mM in DMSO)

  • Activation Reagents: EDC (100 mM), Sulfo-NHS (100 mM)

  • Buffers: MES buffer (pH 6.0), PBS (pH 7.4)

  • Quenching Solution: Tris buffer (1 M, pH 8.0)

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)

Step-by-Step Protocol:

  • Linker Activation (for Novel Linker):

    • In a microfuge tube, combine 10 µL of Novel Linker-Payload, 10 µL of EDC, and 10 µL of Sulfo-NHS in 70 µL of MES buffer.

    • Incubate for 15 minutes at room temperature to form the NHS-ester.

  • Antibody Preparation:

    • Buffer exchange the required amount of Trastuzumab into PBS, pH 7.4. Adjust the concentration to 5 mg/mL.

  • Conjugation Reaction:

    • For the Novel Linker : Add a 5-fold molar excess of the activated linker-payload solution to the antibody.

    • For the SMCC Linker : Add a 5-fold molar excess of the SMCC-payload solution to the antibody. (Note: SMCC typically reacts with thiols on reduced antibodies. For this comparison, we assume a variant that reacts with lysines for a direct comparison with NHS chemistry).

    • Incubate both reactions for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Tris buffer to a final concentration of 50 mM to quench any unreacted linker. Incubate for 15 minutes.

  • Purification:

    • Load the reaction mixture onto an SEC column equilibrated with PBS, pH 7.4.

    • Collect fractions corresponding to the monomeric antibody peak.

  • Characterization:

    • Determine the protein concentration (A280) and payload concentration (via its specific absorbance).

    • Calculate the DAR using the formula: DAR = (A_payload / ε_payload) / (A_280 / ε_Ab).

    • Analyze the conjugate by Hydrophobic Interaction Chromatography (HIC) to assess the distribution of drug-loaded species.

Protocol: Plasma Stability Assay

Objective: To assess the stability of the linker by measuring the amount of payload that remains conjugated to the antibody over time in human plasma.

Rationale: This assay simulates the in vivo environment and is a critical predictor of off-target toxicity. A stable linker will exhibit minimal payload loss over the incubation period.

Step-by-Step Protocol:

  • Preparation:

    • Spike a known concentration (e.g., 100 µg/mL) of the purified ADC (both novel and commercial linker versions) into fresh human plasma.

  • Incubation:

    • Incubate the samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), take an aliquot of the plasma mixture.

  • Sample Processing:

    • Capture the ADC from the plasma using an affinity capture method (e.g., Protein A magnetic beads).

    • Wash the beads to remove plasma proteins.

    • Elute the ADC.

  • Analysis:

    • Analyze the eluted ADC by a quantitative method, such as LC-MS or RP-HPLC, to determine the average DAR at each time point.

  • Data Interpretation:

    • Plot the DAR as a function of time. Calculate the half-life (t½) of the linker in plasma. A longer half-life indicates greater stability.

G cluster_0 Sample Preparation cluster_1 Incubation & Sampling cluster_2 Analysis A ADC spiked into Human Plasma B Incubate at 37°C A->B C Collect Aliquots at T=0, 6, 24, 48... hrs B->C D Affinity Capture (Protein A) C->D E LC-MS Analysis to Determine DAR D->E F Plot DAR vs. Time & Calculate Half-life E->F

Caption: Workflow for the plasma stability assay of an ADC.

Interpreting the Results: Building a Case for Your Linker

The ultimate goal is to generate a data-driven narrative. The results from the above experiments should be compiled into clear, comparative formats.

Table 2: Expected Data Output for Comparative Analysis

ParameterNovel Linker ADCSMCC Linker ADCVal-Cit-PABC ADCDesired Outcome
Average DAR (Experimental Value)(Experimental Value)(Experimental Value)Controlled and reproducible DAR (e.g., 3.5-4.0)
% Monomer (Post-Purification) >95%>95%>95%High monomer content, indicating low aggregation
Plasma Stability (t½, hours) (Experimental Value)>150 hours~100 hoursHigh stability for non-cleavable; controlled lability for cleavable
In Vitro IC50 (nM) (Experimental Value)(Experimental Value)(Experimental Value)Potent cytotoxicity on target cells
Aggregation Onset Temp (°C) (Experimental Value)(Experimental Value)(Experimental Value)Higher temperature indicates better colloidal stability

A superior performance of the this compound-linked conjugate in terms of solubility (higher aggregation onset temperature) and stability (comparable or longer plasma half-life than SMCC), while maintaining potent cytotoxicity, would provide a strong rationale for its further development.

Conclusion and Forward Look

This guide has outlined a systematic and scientifically rigorous framework for the evaluation of a novel linker, this compound, against established commercial standards. By adhering to these detailed protocols and focusing on key performance indicators—conjugation efficiency, stability, and biological activity—researchers can generate the robust data package necessary to validate a new technology.

The success of a novel linker is not defined by a single parameter but by a balanced profile of properties tailored to a specific therapeutic application. The methodologies described herein provide the tools to uncover that profile and to make informed, data-driven decisions in the complex process of drug development.

References

  • Bioconjugation Techniques, 3rd Edition. (Academic Press). A comprehensive resource for the chemical methods used to link molecules. [Link]

  • Antibody-Drug Conjugates: The Last Decade. (Pharmaceuticals). An overview of the advances in ADC technology, including linker design. [Link]

  • Site-Specific Antibody Drug Conjugates: A Review of Payloads, Linkers, and Conjugation Strategies. (Molecules). A detailed review focusing on the importance of conjugation chemistry. [Link]

  • Hydrophobic Interaction Chromatography (HIC) for ADC Analysis. (Bio-Rad). An application note describing the use of HIC for determining drug load distribution. [Link]

A Medicinal Chemist's Guide to N-methyl-3-(methylamino)propanamide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development, the identification of novel molecular scaffolds is a critical step in the journey toward new therapeutics. N-methyl-3-(methylamino)propanamide, a seemingly simple short-chain aliphatic amide, represents a compelling yet underexplored building block. This guide provides an in-depth analysis of its potential applications, comparing its structural features to established pharmacophores and offering a forward-looking perspective on its utility in medicinal chemistry. While direct biological activity data for this compound is sparse, an examination of its constituent chemical motifs provides a strong rationale for its investigation as a precursor to a new generation of bioactive molecules.

Deconstructing the Scaffold: Physicochemical Properties and Synthetic Versatility

This compound (PubChem CID: 12548977) is a small molecule possessing a propanamide backbone with methyl groups at both the amide and the terminal amino nitrogens. This unique arrangement of functional groups imparts specific physicochemical properties that are highly relevant in the context of drug design.

PropertyValueSignificance in Drug Discovery
Molecular FormulaC5H12N2OLow molecular weight, favorable for good oral bioavailability (Lipinski's Rule of Five).
Molecular Weight116.16 g/mol Falls well within the range for small molecule drugs, allowing for further structural elaboration.
XLogP3-AA-1.1Indicates high water solubility, which can be advantageous for formulation but may require modification to enhance membrane permeability.
Hydrogen Bond Donors2The two N-H groups can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors2The carbonyl oxygen and the tertiary amine nitrogen can act as hydrogen bond acceptors.

Table 1: Physicochemical Properties of this compound and their Implications in Drug Design.

The synthetic accessibility of this compound and its derivatives is a key advantage. The presence of two distinct amine functionalities—a secondary amide and a secondary amine—allows for selective chemical modifications.

G This compound This compound Acylation/Sulfonylation Acylation/Sulfonylation This compound->Acylation/Sulfonylation Secondary Amine Alkylation/Reductive Amination Alkylation/Reductive Amination This compound->Alkylation/Reductive Amination Secondary Amine Amide Coupling Amide Coupling This compound->Amide Coupling Amide N-H (via deprotonation) Cyclization Cyclization This compound->Cyclization Intramolecular Reactions

Figure 1: Potential Synthetic Modifications of this compound. This diagram illustrates the key reactive sites on the molecule, enabling a variety of chemical transformations for library synthesis and lead optimization.

Comparative Analysis: this compound vs. Alternative Scaffolds

The true potential of this compound as a drug discovery tool is best understood by comparing it to other, more established building blocks.

Comparison with Simple Alkyl Diamines

Simple alkyl diamines, such as N,N'-dimethylethylenediamine, are common linkers in medicinal chemistry. However, the presence of the amide group in this compound introduces a conformational rigidity and a hydrogen bonding motif that are absent in simple diamines. This can lead to more specific interactions with biological targets.

FeatureThis compoundSimple Alkyl Diamines
Conformational FlexibilityModerately constrained due to the planar amide bond.Highly flexible.
Hydrogen BondingBoth donor and acceptor capabilities.Primarily hydrogen bond acceptors (tertiary amines).
Metabolic StabilityThe amide bond can be susceptible to hydrolysis by amidases.Generally more metabolically stable.

Table 2: Comparison of this compound with Simple Alkyl Diamines.

Comparison with Beta-Amino Acids

Beta-amino acids are known to form stable secondary structures and are often used as building blocks for peptidomimetics. This compound can be considered a derivative of beta-alanine. The N-methylation at both ends of the molecule, however, significantly alters its properties.

FeatureThis compoundBeta-Amino Acids
N-MethylationPresent at both the amide and amino nitrogens.Typically absent unless specifically synthesized.
Ionization StateThe secondary amine can be protonated at physiological pH.Possess both a carboxylic acid and an amino group, leading to zwitterionic character.
LipophilicityIncreased due to the two methyl groups.Generally more polar.

Table 3: Comparison of this compound with Beta-Amino Acids.

The N-methylation in this compound can enhance metabolic stability by sterically hindering N-dealkylation, a common metabolic pathway for secondary amines.[1][2] Furthermore, N-methylation can improve membrane permeability and oral bioavailability.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

While direct evidence is lacking, the structural motifs of this compound are present in numerous biologically active compounds. This allows for an informed extrapolation of its potential therapeutic applications.

Central Nervous System (CNS) Disorders

The blood-brain barrier permeability is a critical factor for CNS-acting drugs. The small size and potential for N-methylation to enhance lipophilicity suggest that derivatives of this compound could be designed to cross the blood-brain barrier. The diamine moiety is a common feature in many CNS drugs, including antidepressants and antipsychotics.

Oncology

The development of novel anticancer agents often involves the identification of scaffolds that can be decorated with functional groups to interact with specific targets, such as kinases or protein-protein interfaces. The synthetic tractability of this compound makes it an attractive starting point for the generation of focused libraries for oncology screening.

Antimicrobial Agents

The synthesis of amide derivatives has been a fruitful area of research for the discovery of new antimicrobial agents. The ability to readily modify the this compound scaffold allows for the exploration of a wide chemical space in the search for novel antibiotics.

Experimental Protocols: A Blueprint for Investigation

Researchers interested in exploring the potential of this compound can begin with a series of foundational experiments.

Synthesis and Derivatization

Protocol 1: General Procedure for Amide Coupling to the Secondary Amine

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid (1.1 equivalents) along with a coupling agent like HATU or HOBt/EDC.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound + Acyl Chloride/Carboxylic Acid + Base Stirring 0°C to Room Temperature (12-24h) Reactants->Stirring Solvent Aprotic Solvent (DCM/DMF) Quench Add Water Stirring->Quench Extract Organic Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Figure 2: Experimental Workflow for the Derivatization of this compound. This flowchart outlines the key steps in a typical amide coupling reaction to modify the secondary amine of the scaffold.

In Vitro Biological Screening

Once a library of derivatives has been synthesized, it can be screened against a panel of biological targets.

Protocol 2: General Protocol for a Kinase Inhibition Assay

  • Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

  • In a 384-well plate, add the kinase enzyme, the appropriate substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at room temperature for the specified time.

  • Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP.

  • Read the signal (e.g., fluorescence, luminescence) on a plate reader.

  • Calculate the IC50 value for each compound.

Conclusion and Future Directions

This compound is a promising, yet underutilized, scaffold in drug discovery. Its favorable physicochemical properties, synthetic versatility, and the presence of biologically relevant functional groups make it an attractive starting point for the development of novel therapeutics across a range of disease areas. While direct biological data is currently limited, a systematic exploration of its chemical space is warranted. Future research should focus on the synthesis and screening of focused libraries of this compound derivatives to unlock the full potential of this intriguing molecule.

References

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  • Bezuglov, V. V., Bobrov, M. I., & Archakov, A. V. (1998). Bioactive amides of fatty acids. Biochemistry. Biokhimiia, 63(1), 22–30.
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The Propanamide Scaffold: A Versatile Framework in Medicinal Chemistry Explored Through Analogs of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the propanamide core represents a fundamental and highly versatile scaffold. Its simple, linear three-carbon amide structure provides an ideal starting point for the development of a diverse array of therapeutic agents. By strategically modifying this backbone with various functional groups, chemists can fine-tune the molecule's physicochemical properties and biological activity to target a wide range of physiological pathways. This guide delves into the medicinal chemistry applications of the propanamide scaffold, using "N-methyl-3-(methylamino)propanamide" as a conceptual reference point to explore how subtle and significant structural modifications influence therapeutic potential. While specific case studies on this exact molecule are limited in published literature, a wealth of data on its analogs provides invaluable insights into the structure-activity relationships (SAR) that govern the efficacy of propanamide-based compounds.

The Significance of the Propanamide Backbone

The propanamide structure offers several advantages in drug design. Its amide bond provides a stable linkage that is resistant to metabolic degradation, while the aliphatic chain allows for conformational flexibility, enabling the molecule to adopt optimal orientations for binding to biological targets. The nitrogen and oxygen atoms of the amide group can participate in hydrogen bonding, a crucial interaction for molecular recognition. Furthermore, the terminal ends of the propanamide can be readily functionalized, allowing for the introduction of various pharmacophoric elements.

This guide will explore case studies of propanamide derivatives that have shown promise in different therapeutic areas, including enzyme inhibition and receptor modulation. We will examine how the addition of functional groups, such as those present in this compound (a secondary amine and an N-methylamide), can be extrapolated to influence biological outcomes based on evidence from more complex analogs.

Case Study 1: Propanamide Derivatives as Enzyme Inhibitors

The propanamide scaffold has been successfully employed in the design of potent and selective enzyme inhibitors. By incorporating moieties that mimic the enzyme's natural substrate or interact with key residues in the active site, researchers have developed propanamides that can modulate the activity of enzymes implicated in various diseases.

Dual Urease and Cyclooxygenase-2 (COX-2) Inhibition

In a notable study, propanamide-sulfonamide conjugates have been investigated as dual inhibitors of urease and COX-2.[1] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, while COX-2 is a mediator of inflammation and pain. The development of dual inhibitors presents a promising strategy for the treatment of gastritis and peptic ulcers.

A series of naproxen-sulfa drug conjugates, which feature a propanamide linkage, were synthesized and evaluated for their inhibitory activity.[1] The results demonstrated that these compounds exhibited potent, competitive inhibition of urease and significant inhibition of COX-2.[1]

Table 1: Inhibitory Activity of Propanamide-Sulfonamide Conjugates [1]

CompoundUrease IC₅₀ (µM)COX-2 Inhibition (%) at 10 µM
Naproxen-sulfanilamide6.69 ± 0.11-
Naproxen-sulfathiazole5.82 ± 0.28-
Naproxen-sulfaguanidine5.06 ± 0.29-
Naproxen-sulfamethoxazole-82.8
Reference Drugs
Thiourea (Urease)21.3 ± 0.15-
Celecoxib (COX-2)-77.1
Indomethacin (COX-2)-86.8

Data sourced from Ahmad et al. (2023).[1]

The propanamide linker in these conjugates plays a crucial role in positioning the naproxen and sulfonamide moieties within the respective enzyme active sites. This case study highlights the utility of the propanamide scaffold in creating multi-target ligands.

Case Study 2: Propanamide Derivatives as Opioid Receptor Ligands

The propanamide framework is also a key feature in a number of potent opioid receptor ligands. The fentanyl class of synthetic opioids, for instance, incorporates an N-phenylpropionamide substructure.[2] Structure-activity relationship studies on these molecules have provided deep insights into the requirements for potent and selective opioid receptor binding.

In one study, novel N-phenyl-N-(piperidin-2-yl)propionamide derivatives were designed and synthesized as opioid ligands. These compounds showed moderate to good binding affinities and selectivity for the μ-opioid receptor over the δ-opioid receptor.[3][4]

Table 2: Binding Affinities of N-phenyl-N-(piperidin-2-yl)propionamide Derivatives [3][4]

Compoundμ-Opioid Receptor Binding Affinity (Kᵢ, nM)δ-Opioid Receptor Binding Affinity (Kᵢ, nM)
Ligand 19 (5-hydroxy-tetrahydronaphthalen-2-yl)methyl derivative)4>1000
Ligand 20 (5-hydroxy-tetrahydronaphthalen-2-yl)methyl derivative)5>1000

Data sourced from Kumar et al. (2016).[3][4]

These findings underscore the importance of the propanamide moiety in orienting the molecule within the opioid receptor binding pocket. The N-substituents on the propanamide play a critical role in determining potency and selectivity. This provides a valuable lesson for the hypothetical functionalization of "this compound", where modifications to the N-methyl group could significantly impact biological activity.

Experimental Protocols

General Synthesis of N-Alkyl-3-(alkylamino)-propanamide Derivatives

The synthesis of N-alkyl-3-(alkylamino)-propanamide derivatives can be achieved through various established methods.[5] A common approach involves the amidation of a 3-(alkylamino)propanoic acid derivative with an appropriate amine.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: 3-(Alkylamino)propanoic acid is reacted with a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Amine Coupling: The desired primary or secondary amine is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with an acidic solution (e.g., 1M HCl) to remove excess amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Work-up & Purification PropanoicAcid 3-(Alkylamino)propanoic Acid ActivatedEster Activated Intermediate PropanoicAcid->ActivatedEster in Aprotic Solvent CouplingAgent Coupling Agent (e.g., DCC, HATU) CouplingAgent->ActivatedEster Product N-Alkyl-3-(alkylamino)- propanamide ActivatedEster->Product Amine Primary or Secondary Amine Amine->Product CrudeProduct Crude Product Product->CrudeProduct Reaction Work-up PurifiedProduct Purified Product CrudeProduct->PurifiedProduct Column Chromatography

Caption: General workflow for the synthesis of N-Alkyl-3-(alkylamino)-propanamide derivatives.

The "Magic Methyl" Effect and its Relevance

The seemingly simple addition of a methyl group can have profound and often unpredictable effects on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect.[6] Methyl groups can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable hydrophobic interactions, and alter the conformation of the molecule.

In the context of "this compound," the two methyl groups are key features. The N-methyl group on the amide could influence its metabolic stability and conformational preference. The methyl group on the terminal amine affects its basicity and potential for interaction with biological targets. Understanding the impact of these methyl groups is crucial for designing more potent and selective analogs.

Signaling Pathways and Mechanistic Insights

The propanamide derivatives discussed in the case studies exert their effects through distinct signaling pathways.

  • Enzyme Inhibition: In the case of urease and COX-2 inhibitors, the propanamide-based molecules directly interact with the active site of the enzymes, preventing the binding of the natural substrate and thereby inhibiting their catalytic activity.

Enzyme_Inhibition PropanamideInhibitor Propanamide-based Inhibitor InactiveComplex Enzyme-Inhibitor Complex (Inactive) PropanamideInhibitor->InactiveComplex Binds to Active Site Enzyme Enzyme (e.g., Urease, COX-2) Product Product Enzyme->Product Catalysis Blocked Enzyme->InactiveComplex Substrate Natural Substrate Substrate->Enzyme Binding Blocked

Caption: Mechanism of action for propanamide-based enzyme inhibitors.

  • Opioid Receptor Modulation: The N-phenyl-N-(piperidin-2-yl)propionamide derivatives act as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Binding of the ligand to the receptor triggers a conformational change, leading to the activation of intracellular signaling cascades that ultimately result in analgesia.

Conclusion and Future Directions

The propanamide scaffold is a privileged structure in medicinal chemistry, offering a robust and adaptable platform for the design of novel therapeutic agents. While "this compound" itself is a simple molecule with limited documented case studies, the principles of medicinal chemistry allow us to infer its potential and, more importantly, to use it as a conceptual basis for understanding the structure-activity relationships of more complex propanamide derivatives.

The case studies presented herein demonstrate that strategic modifications of the propanamide backbone can lead to potent and selective inhibitors of enzymes and modulators of receptors. Future research in this area will likely focus on further exploring the chemical space around the propanamide core, employing computational methods to guide the design of next-generation therapeutics with improved efficacy and safety profiles. The continued investigation of this versatile scaffold holds great promise for addressing a wide range of unmet medical needs.

References

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  • Ahmad, S., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1221453. Available from: [Link]

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  • Kumar, V., et al. (2016). Design Synthesis and Structure-Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl With N-phenyl-N-(piperidin-2-yl)propionamide Derivatives as Opioid Ligands. Bioorganic & Medicinal Chemistry, 24(2), 112-123. Available from: [Link]

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A Comparative Benchmarking Guide to N-methyl-3-(methylamino)propanamide and Alternative Building Blocks in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the ultimate properties and performance of novel polymers. This guide provides an in-depth technical comparison of N-methyl-3-(methylamino)propanamide , a functionalized diamine, against two key alternatives: the structurally similar N,N'-dimethyl-1,3-propanediamine and the industry-standard aliphatic diamine, hexamethylenediamine (HMDA) .

This analysis is grounded in the principles of polymer chemistry, leveraging available experimental data for the benchmark compounds to project the potential performance characteristics of this compound. We will explore the nuances of how monomer structure influences polymerization kinetics and the final properties of the resulting polyamides, offering a scientifically reasoned forecast for researchers venturing into new polymer design.

Introduction to the Building Blocks

The selection of a diamine monomer is a pivotal step in polyamide synthesis, directly influencing the polymer's thermal stability, mechanical strength, solubility, and potential for functionalization. Here, we introduce our target molecule and its selected comparators.

This compound is a unique diamine featuring a secondary amine, a tertiary amine, and a central amide group within its short aliphatic chain. This combination of functionalities suggests the potential for creating polyamides with distinct properties, such as altered hydrogen bonding patterns, increased hydrophilicity, and potential for post-polymerization modification.

N,N'-dimethyl-1,3-propanediamine serves as a close structural analog, possessing two secondary amine groups. Its comparison will help to isolate the influence of the internal amide group in the target molecule.

Hexamethylenediamine (HMDA) is a widely used commodity chemical and a key component of Nylon 6,6.[1] Its well-characterized performance in polyamide synthesis provides a robust baseline for evaluating novel monomers.[1]

A comparative overview of the physical and chemical properties of these building blocks is presented in Table 1.

PropertyThis compoundN,N'-dimethyl-1,3-propanediamineHexamethylenediamine (HMDA)
CAS Number 50836-82-3[2]111-33-1[3][4]124-09-4[5]
Molecular Formula C5H12N2O[2]C5H14N2[3][4]C6H16N2[5]
Molecular Weight 116.16 g/mol 102.18 g/mol [3][4]116.21 g/mol [6]
Boiling Point Not available145 °C[4][7]205 °C[6]
Melting Point Not available-70 °C42 °C[6]
Density Not available0.817 g/mL at 25 °C[4][7]0.84 g/cm³
Amine Type Secondary and TertiaryTwo SecondaryTwo Primary

Projected Impact on Polyamide Properties: A Theoretical Framework

In the absence of direct experimental data for polyamides synthesized from this compound, we can extrapolate potential properties based on its unique structural features and established principles of polymer science.

Hydrogen Bonding and Thermal Properties

The presence of an amide group within the backbone of this compound is expected to significantly influence the hydrogen bonding network of the resulting polyamide. This internal amide hydrogen can form additional hydrogen bonds, potentially increasing the glass transition temperature (Tg) and melting temperature (Tm) compared to a polyamide derived from a purely aliphatic diamine of similar length.

However, the N-methyl substitution on the amine groups will disrupt the regular, strong hydrogen bonding typically seen in polyamides like Nylon 6,6, which could lead to a decrease in crystallinity and melting point.[8] The overall thermal behavior will therefore be a balance between these competing effects.

Solubility and Processability

The introduction of N-methyl groups and a pendant amide functionality is likely to enhance the solubility of polyamides derived from this compound in polar organic solvents.[9] This is a significant potential advantage, as many high-performance aromatic polyamides suffer from poor solubility, making them difficult to process.[10] Improved solubility would allow for solution-based processing techniques like casting and spin-coating.[9]

Mechanical Properties

The mechanical properties of the resulting polyamide will be a complex interplay of factors. The disruption of hydrogen bonding by N-methylation may lead to a reduction in tensile strength and modulus compared to HMDA-based polyamides.[11] Conversely, the potential for increased interchain interactions via the pendant amide group could partially mitigate this effect. The shorter chain length of this compound compared to HMDA would also contribute to a more rigid polymer backbone.

Experimental Considerations and Synthetic Pathways

The synthesis of polyamides from these building blocks can be achieved through several methods, with solution and interfacial polymerization being the most common laboratory-scale techniques.

Solution Polymerization

In solution polymerization, the diamine and a diacid chloride are dissolved in a common inert solvent, and the reaction proceeds in a homogeneous phase.[12] This method allows for good control over stoichiometry and temperature.

Experimental Protocol: Solution Polymerization of Polyamides

  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve the diamine (e.g., this compound, 10 mmol) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add a solution of a diacid chloride (e.g., adipoyl chloride, 10 mmol) in the same solvent to the stirred diamine solution.

  • Polymerization: Allow the reaction to proceed at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Purification and Drying: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Interfacial Polymerization

Interfacial polymerization occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride.[13] This method is rapid and can produce high molecular weight polymers at room temperature.[14]

Experimental Protocol: Interfacial Polymerization of Polyamides

  • Phase Preparation: Prepare an aqueous solution of the diamine (e.g., hexamethylenediamine, 10 mmol) and an acid scavenger (e.g., sodium hydroxide, 20 mmol). In a separate beaker, prepare a solution of the diacid chloride (e.g., sebacoyl chloride, 10 mmol) in an organic solvent immiscible with water (e.g., hexane).

  • Polymerization: Carefully layer the organic solution on top of the aqueous solution. A polymer film will form at the interface.

  • Polymer Collection: Gently grasp the polymer film with forceps and pull it from the interface, continuously winding it onto a glass rod.

  • Washing and Drying: Wash the collected polymer rope with water and then with a solvent like acetone to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven.

Reaction Pathway and Workflow Diagrams

The fundamental reaction for polyamide synthesis is the condensation of a diamine with a dicarboxylic acid derivative, typically a diacid chloride, to form an amide linkage.

G cluster_reactants Reactants cluster_process Polymerization cluster_products Products Diamine Diamine (H₂N-R-NH₂) Reaction Condensation Reaction (-HCl) Diamine->Reaction DiacidChloride Diacid Chloride (ClOC-R'-COCl) DiacidChloride->Reaction Polyamide Polyamide (-HN-R-NHCO-R'-CO-)n Reaction->Polyamide HCl HCl Reaction->HCl

Caption: General reaction scheme for polyamide synthesis.

The experimental workflow for a typical laboratory-scale solution polymerization is outlined below.

G start Start dissolve_diamine Dissolve Diamine in Anhydrous Solvent start->dissolve_diamine cool Cool to 0°C dissolve_diamine->cool add_diacid Slowly Add Diacid Chloride Solution cool->add_diacid react_cold React at 0°C (2-4 hours) add_diacid->react_cold react_rt React at Room Temp (Overnight) react_cold->react_rt precipitate Precipitate Polymer in Non-solvent react_rt->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry characterize Characterize Polymer dry->characterize end End characterize->end

Caption: Workflow for solution polymerization of polyamides.

Safety and Handling

Proper safety precautions are paramount when working with these chemical building blocks.

  • This compound: Specific hazard data is limited. It is prudent to handle it with the same precautions as other aliphatic amines, assuming it to be corrosive and potentially toxic.

  • N,N'-dimethyl-1,3-propanediamine: This compound is a flammable liquid and vapor.[9][15] It can cause severe skin burns and eye damage.[9][15]

  • Hexamethylenediamine (HMDA): HMDA is corrosive and can cause severe skin burns and eye damage.[6][13][16] It is also harmful if swallowed or in contact with skin.[6][13]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion and Future Outlook

While a lack of direct experimental data for this compound currently prevents a definitive quantitative comparison, a qualitative assessment based on its structure provides valuable insights for researchers. The presence of both N-methyl groups and a pendant amide functionality suggests that polyamides derived from this monomer could exhibit a unique combination of properties, including enhanced solubility and modified thermal characteristics.

Future research should focus on the synthesis and characterization of polyamides from this compound to validate these theoretical predictions. Such studies would provide the necessary experimental data to fully benchmark its performance against established building blocks like N,N'-dimethyl-1,3-propanediamine and hexamethylenediamine, and to unlock its potential in the design of novel functional polymers.

References

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A Senior Application Scientist's Guide to Byproduct Analysis in the Synthesis of N-methyl-3-(methylamino)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the validation of a synthetic route extends far beyond simply confirming the presence of the target molecule. A rigorous understanding of the reaction byproduct profile is paramount for ensuring purity, safety, and process scalability. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the synthesis of N-methyl-3-(methylamino)propanamide, a versatile building block in pharmaceutical research. We will move beyond rote protocols to explore the causality behind experimental choices, establishing a self-validating system for impurity identification.

The Synthetic Landscape: Anticipating Potential Byproducts

To effectively hunt for byproducts, one must first predict their likely structures. A common and atom-economical route to this compound is the direct amidation of a 3-(methylamino)propanoic acid derivative, such as an ester, with methylamine.

Illustrative Synthetic Pathway:

While this appears straightforward, the presence of two nucleophilic amine groups—one secondary on the backbone and one primary as a reagent—creates a landscape of potential side reactions. An effective analytical strategy must be designed to separate and identify not just the target product, but also:

  • Unreacted Starting Materials:

    • Methyl 3-(methylamino)propanoate

    • Residual methylamine (highly volatile)

  • Products of Double Reactivity: The secondary amine on the starting ester can also be acylated by another molecule of the ester, leading to dimers or oligomers, although this is less likely under controlled conditions.

  • Over-alkylation Products: If the reaction conditions are not optimized, methylation of the secondary amine can occur.

  • Degradation Products: Depending on temperature and pH, hydrolysis of the amide or ester can occur.

The Analytical Blueprint: A Multi-Modal, Orthogonal Approach

Relying on a single analytical technique is a common pitfall that can lead to an incomplete or misleading purity profile. A robust validation strategy employs orthogonal techniques—methods that measure different chemical properties—to ensure all potential impurities are detected. Our blueprint combines the separative power of liquid chromatography with the definitive identification capabilities of mass spectrometry and nuclear magnetic resonance.

G cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Identification & Confirmation A Crude Reaction Mixture B High-Performance Liquid Chromatography (HPLC) A->B Injection C Purity Assessment (UV Detector) B->C Elution D Peak Fraction Collection B->D Isolate Peaks E Mass Spectrometry (LC-MS) (Molecular Weight & Fragmentation) D->E Analysis F NMR Spectroscopy ('H, 'C) (Definitive Structure) D->F Analysis G Byproduct Structure Elucidated G Start Unknown Peak Detected in HPLC-UV Step1 Analyze via LC-HRMS Obtain Accurate Mass ([M+H]+) Start->Step1 Step2 Propose Elemental Formula(s) Step1->Step2 Step3 Is formula plausible based on reactants and side reactions? Step2->Step3 Step4 Perform MS/MS Fragmentation Analysis Step3->Step4 Yes End_Fail Structure remains unknown. Requires further investigation. Step3->End_Fail No Step5 Is fragmentation pattern consistent with a proposed structure? Step4->Step5 Step6 Isolate Impurity via Preparative HPLC Step5->Step6 Yes Step5->End_Fail No Step7 Acquire 'H and 'C NMR Spectra Step6->Step7 End_Success Structure Confirmed Step7->End_Success

Safety Operating Guide

Navigating the Disposal of N-methyl-3-(methylamino)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Foundational Principles of Chemical Waste Management

The disposal of any chemical waste is governed by a hierarchy of controls and regulations established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] The primary goal is to minimize environmental impact and ensure workplace safety.[1] This involves meticulous waste identification, segregation, and containment.

A. Waste Identification and Segregation: The First Line of Defense

Proper identification is the cornerstone of safe disposal. N-methyl-3-(methylamino)propanamide waste should be classified as hazardous chemical waste.[4] It is crucial to segregate this waste stream from others to prevent dangerous reactions.[5][6]

Key Segregation Practices:

  • Separate from Incompatible Materials: Keep amine and amide waste separate from acids, oxidizing agents, and halogenated organic solvents.[4][6][7] Mixing can lead to violent reactions or the generation of toxic fumes.[6]

  • Solid vs. Liquid Waste: Contaminated personal protective equipment (PPE), such as gloves and weigh boats, should be collected separately from liquid waste solutions.[4]

B. Containerization and Labeling: Clarity and Compliance

All waste containers must be appropriate for the type of chemical and clearly labeled.[4][5]

  • Container Selection: Use containers made of materials compatible with amines and amides.[5] Avoid steel containers for acidic waste.[6]

  • Labeling Requirements: Each container must be clearly marked with the words "Hazardous Waste."[4][8] The label should also identify the contents, including all components of a mixture and their approximate concentrations.[4]

II. Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear workflow for the safe handling and disposal of this compound waste.

A. Immediate Safety Precautions

Before beginning any work with this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[4] Always wear appropriate personal protective equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat[4]

B. Waste Collection Workflow

  • Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory for the collection of this hazardous waste.[6][8] This area should be under the direct control of laboratory personnel.

  • Prepare Labeled Waste Containers: Have separate, clearly labeled containers ready for solid and liquid waste before you begin your experiment.

  • Collect Waste at the Point of Generation: As waste is generated, immediately place it into the appropriate container.

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of fumes.[5][9]

C. Managing Full Waste Containers

Once a waste container is full, or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), it must be moved to a central accumulation area (CAA) for disposal by trained professionals.[4][6][8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for collection.[4][10]

  • Documentation: Maintain accurate records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[5]

Quantitative Data Summary

ParameterGuideline/RegulationSource
pH Range for Neutralization Adjust to > 5.0 and < 12.5 before drain disposal (for permissible substances only).[6]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste.[11]
Central Accumulation Area (CAA) Time Limits Up to 180 days for Small Quantity Generators (SQGs) and 90 days for Large Quantity Generators (LQGs).[8]
Training Requirements 40 hours of initial training for regular hazardous waste site workers.[1]
III. The "Why": Understanding the Chemistry Behind Safe Disposal

The functional groups of this compound—an amide and secondary/tertiary amines—dictate its disposal requirements. Amines can be harmful to aquatic life and should never be disposed of down the drain.[5] Amides can undergo hydrolysis, especially under acidic or basic conditions, to form carboxylic acids and amines. The reactivity of these functional groups underscores the importance of segregation from incompatible materials.

Disposal Options for Amine and Amide Waste:

While direct treatment in a laboratory setting is not recommended without specific protocols and safety measures, understanding the ultimate disposal methods provides context for our handling procedures. Common industrial disposal methods for amine waste include:

  • Incineration: A high-temperature destruction method.[12]

  • Advanced Oxidation: Using processes like UV-H2O2 to break down the chemical.[12]

  • Biological Treatment: In some cases, specialized microorganisms can degrade amine waste.[13][14]

IV. Visualizing the Disposal Workflow

To further clarify the decision-making process for handling this compound waste, the following workflow diagrams are provided.

Disposal Workflow Figure 1: this compound Waste Disposal Workflow cluster_LabOperations Laboratory Operations Start Generation of this compound Waste Segregate Segregate Solid and Liquid Waste Start->Segregate CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid CollectLiquid Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Store Store in Satellite Accumulation Area (SAA) CollectSolid->Store CollectLiquid->Store Full Container Full or Max Time Reached? Store->Full Full->Store No ContactEHS Contact EHS for Pickup Full->ContactEHS Yes Documentation Document Waste for Disposal ContactEHS->Documentation End Waste Removed by EHS/Contractor Documentation->End

Caption: Step-by-step workflow for the management of this compound waste.

V. Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to responsible scientific practice. By adhering to these guidelines, we ensure a safe laboratory environment and minimize our ecological footprint. For any specific questions or in the event of a spill, always consult your institution's Environmental Health and Safety department.

References

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Navigating the Safe Handling of N-methyl-3-(methylamino)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N-methyl-3-(methylamino)propanamide (CAS No. 50836-82-3). Beyond a simple checklist, this document delves into the causality behind each recommendation, empowering you to work with confidence and precision.

Understanding the Hazard: Why this compound Demands Respect

This compound is a bifunctional molecule containing both a secondary amine and an amide group. While specific toxicological data for this compound is limited, its structural motifs provide critical clues to its potential hazards. Aliphatic amines are well-documented as skin and eye irritants, with some causing severe corrosive damage. The presence of the amide group can also contribute to the overall chemical reactivity and biological activity.

Safety Data Sheets (SDS) for this compound classify it as a corrosive substance , with the harmonized GHS classification of H314: "Causes severe skin burns and eye damage". This classification is the cornerstone of our handling protocol, demanding a stringent approach to personal protection to prevent irreversible tissue damage. The underlying principle is the basicity of the amine groups, which can disrupt biological membranes through saponification of fats and denaturation of proteins.

The First Line of Defense: Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable. The following recommendations are based on a risk assessment that prioritizes the prevention of any direct contact.

PPE ComponentSpecificationRationale
Hand Protection Butyl Rubber or Neoprene Gloves Aliphatic amines can readily permeate standard nitrile gloves. Butyl rubber and neoprene offer superior resistance to a broader range of chemicals, including corrosive bases. Always double-glove for extended operations.
Eye and Face Protection Chemical Splash Goggles and a full-face shieldThe corrosive nature of this compound necessitates protection against splashes that could cause severe eye damage or blindness. A face shield provides an additional layer of protection for the entire face.
Body Protection Chemical-resistant lab coat or apron over long-sleeved clothingProtects against splashes and spills. For larger quantities or in case of a significant spill risk, a chemical-resistant suit is recommended.
Respiratory Protection NIOSH-approved respirator with ammonia/methylamine cartridgesThis compound may be volatile or form aerosols, posing an inhalation hazard. A respirator with cartridges appropriate for organic amines is essential to protect the respiratory tract from corrosive damage. Work should always be conducted in a certified chemical fume hood.

Diagram: PPE Selection Logic

PPE_Selection cluster_hazard Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Hazard This compound (Corrosive - H314) Gloves Hand Protection: Butyl Rubber/Neoprene Gloves Hazard->Gloves Prevents skin burns Eyes Eye/Face Protection: Goggles & Face Shield Hazard->Eyes Prevents severe eye damage Body Body Protection: Chemical-Resistant Coat/Apron Hazard->Body Prevents skin contact Respiratory Respiratory Protection: Respirator with Amine Cartridges Hazard->Respiratory Prevents respiratory tract irritation

Caption: Logical flow from hazard identification to appropriate PPE selection.

Operational Plan: From Receipt to Use

A meticulous operational plan is crucial for minimizing exposure and ensuring the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The container should be tightly sealed.

  • Secondary Containment: Always use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Handling and Dispensing
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Engineering Controls: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Dispensing: When transferring the chemical, use equipment made of compatible materials (e.g., glass, stainless steel). Avoid creating aerosols. For solid forms, use techniques that minimize dust generation.

  • Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling, even if gloves were worn.

Diagram: Experimental Workflow

Workflow Start Start: Retrieve from Storage Prep Don Appropriate PPE Start->Prep Hood Work in Chemical Fume Hood Prep->Hood Dispense Dispense/Weigh Compound Hood->Dispense Reaction Perform Experimental Procedure Dispense->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste Segregate & Label Waste Decontaminate->Waste Store Return Compound to Storage Waste->Store End End: Doff PPE & Wash Hands Store->End

Caption: A standard workflow for handling this compound.

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.

Spills
  • Small Spills: For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[1][2] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Request: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Conclusion: Safety as a Foundation for Scientific Excellence

The safe handling of this compound is not a barrier to research but a prerequisite for it. By understanding the inherent hazards of this corrosive compound and implementing the robust operational and disposal plans outlined in this guide, you can create a secure environment that fosters both scientific innovation and the well-being of your team. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound before beginning any work.

References

  • Arctom Scientific. Safety Data Sheet: this compound. (URL not available)
  • BLD Pharm. Safety Data Sheet: this compound. (URL not available)
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.